Azaperone
Descripción
This compound is a pyridinylpiperazine and butyrophenone agent that is capable of eliciting neuroleptic sedative and antiemetic effects. It is subsequently employed predominantly as a veterinary tranquilizer and mainly for pigs and elephants. At the same time, the agent generally does not see equine use as particular adverse reactions may happen. More rarely it may be used in humans as an antipsychotic drug, but this is uncommon.
This compound is a small molecule drug with a maximum clinical trial phase of II.
A butyrophenone used in the treatment of PSYCHOSES.
See also: Trifluperidol (related).
Structure
3D Structure
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDAFGWCDAMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045361 | |
| Record name | Azaperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1649-18-9 | |
| Record name | Azaperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1649-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaperone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001649189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azaperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11376 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azaperone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azaperone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azaperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZAPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19BV78AK7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Azaperone in Swine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaperone, a butyrophenone neuroleptic, is widely utilized in the swine industry for its sedative and anti-aggressive properties. Its primary mechanism of action involves the antagonism of central dopamine D2 receptors. This action disrupts the normal dopaminergic signaling pathways associated with arousal, motivation, and motor control, leading to a state of tranquilization. Additionally, this compound exhibits affinity for other receptors, including dopamine D1, α1-adrenergic, and, at higher concentrations, serotonin and histamine receptors, which contribute to its overall pharmacological profile, including its cardiovascular effects. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the effects of this compound in swine, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Pharmacodynamics: Receptor Interactions
This compound's primary therapeutic effects are mediated through its interaction with several key neurotransmitter receptors in the central nervous system (CNS) and periphery. As a member of the butyrophenone class of antipsychotics, its principal mechanism is the blockade of dopamine D2 receptors.[1][2] However, its pharmacological profile is broader, contributing to both its desired effects and potential side effects.
Dopaminergic System
The most significant action of this compound is its antagonism of the G-protein coupled dopamine D2 receptor.[1][2] By blocking these receptors, this compound reduces dopaminergic neurotransmission, leading to a calming effect and a reduction in aggression.[1][3] this compound also interacts with dopamine D1 receptors, although its affinity for D2 receptors is considered central to its sedative properties.
Adrenergic System
This compound also possesses anti-adrenergic properties, primarily through the antagonism of α1-adrenergic receptors.[1][2] This action contributes to its sedative effects and is also responsible for some of its cardiovascular side effects, such as vasodilation and a potential drop in blood pressure.[2]
Serotonergic and Histaminergic Systems
At higher concentrations, this compound can also antagonize serotonin and histamine receptors.[2] These interactions may further contribute to its sedative and anxiolytic effects.
Table 1: Receptor Binding Affinities (Ki values) of Haloperidol (as a proxy for this compound)
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.66 - 2.84 |
| Dopamine D1 | Moderate Affinity |
| α1-Adrenergic | High Affinity |
| Serotonin (5-HT2A) | 120 |
| Histamine H1 | 1890 |
Signaling Pathways
The binding of this compound to its target receptors initiates a cascade of intracellular events that ultimately produce its physiological effects.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, when activated by dopamine, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). By antagonizing the D2 receptor, this compound prevents this inhibition, thereby modulating downstream signaling pathways that are dependent on cAMP and protein kinase A (PKA).
Alpha-1 Adrenergic Receptor Signaling Pathway
The α1-adrenergic receptor is another GPCR that, upon activation by norepinephrine or epinephrine, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This compound's antagonism of the α1-adrenergic receptor blocks this cascade, leading to smooth muscle relaxation and vasodilation.
Pharmacokinetics
The route of administration significantly impacts the pharmacokinetic profile of this compound in swine.
Table 2: Pharmacokinetic Parameters of this compound in Swine
| Parameter | Intramuscular (IM) Administration | Oral Administration |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes[1][4] | ~30 minutes[4] |
| Elimination Half-life | Biphasic: ~20 minutes and ~150 minutes[2] | Not well-documented |
| Metabolism | Rapidly metabolized, with the major metabolite being azaperol.[2] Other pathways include hydroxylation and oxidative dearylation.[2] | Subject to first-pass metabolism |
| Excretion | Primarily renal (70-90%) and to a lesser extent fecal (1-6%) within 48 hours.[2] | Not well-documented |
| Bioavailability | High | Lower than IM due to first-pass metabolism |
Parenterally administered this compound distributes rapidly, with brain concentrations reaching 2- to 6-fold higher than those in the blood.[2] The major metabolite, azaperol, has approximately one-quarter of the sedative effect of this compound.[2]
Experimental Protocols
In Vivo Sedation and Anti-Aggression Assessment in Weaned Piglets
Objective: To evaluate the efficacy of different doses and routes of administration of this compound on sedation and aggression in weaned piglets.
Experimental Design:
-
Animals: Weaned piglets, typically 3-4 weeks of age, housed in groups.
-
Groups:
-
Control group: Saline administration.
-
Treatment group(s): this compound administered at varying doses (e.g., 2 mg/kg, 4 mg/kg, 8 mg/kg) and routes (e.g., intramuscular, oral, intranasal).
-
-
Procedure:
-
Baseline behavioral observations are recorded.
-
This compound or saline is administered to the respective groups.
-
At predefined time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) post-administration, behavioral assessments are conducted by trained observers blinded to the treatment groups.
-
-
Behavioral Scoring:
-
Sedation Score: A numerical scale is used to assess the level of sedation (e.g., 0 = alert and active, 1 = calm, 2 = drowsy, slight ataxia, 3 = sternal recumbency, 4 = lateral recumbency).
-
Aggression Score: Following the mixing of unfamiliar pigs, the frequency and duration of aggressive behaviors (e.g., biting, pushing, fighting) are recorded over a set observation period.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA, Kruskal-Wallis test) is used to compare the sedation and aggression scores between the control and treatment groups at different time points.
In Vitro Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for specific receptors (e.g., dopamine D2, α1-adrenergic) in porcine brain tissue.
Materials:
-
Porcine brain tissue (e.g., striatum for dopamine receptors).
-
Radioligand with high affinity for the target receptor (e.g., [3H]spiperone for D2 receptors).
-
This compound and other competing ligands.
-
Homogenization buffer and assay buffer.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Porcine brain tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Binding Assay:
-
A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
The mechanism of action of this compound in swine is multifactorial, with its primary sedative and anti-aggressive effects stemming from the potent antagonism of dopamine D2 receptors. Its interactions with α1-adrenergic and other receptors further shape its pharmacological profile. A thorough understanding of these molecular interactions, signaling pathways, and pharmacokinetic properties is crucial for the safe and effective use of this compound in swine production and for the development of novel veterinary neuroleptics. Further research is warranted to elucidate the precise receptor binding affinities of this compound in porcine tissues to refine our understanding of its dose-dependent effects.
References
An In-depth Technical Guide to the Pharmacological Properties of Azaperone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone is a potent neuroleptic agent belonging to the butyrophenone class of drugs.[1][2][3] Primarily utilized in veterinary medicine, it serves as a sedative and tranquilizer, most notably for reducing aggression and stress in swine.[1][4] Its pharmacological profile is characterized by a primary antagonism of central dopamine D2 receptors, a hallmark of butyrophenone antipsychotics.[5][6][7] This guide provides a comprehensive technical overview of this compound's pharmacodynamics, pharmacokinetics, and the experimental methodologies used to elucidate these properties.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily driven by its interaction with various neurotransmitter receptors in the central nervous system (CNS).
Mechanism of Action
As a typical butyrophenone, this compound's principal mechanism of action is the blockade of dopamine D2 receptors in the brain.[3][5][8] This antagonism interferes with dopaminergic signaling, leading to sedation, reduced aggression, and a state of indifference to the surrounding environment.[5][9] In addition to its high affinity for D2 receptors, this compound also interacts with D1, alpha-1 adrenergic, and histamine H1 receptors, which contributes to its broader pharmacological effects, including potential hypotension.[1][6][10]
Receptor Binding Profile
Table 1: Representative Receptor Binding Affinities (Ki, nM) of Antipsychotics
| Compound | Dopamine D2 | Dopamine D1 | 5-HT2A | α1-Adrenergic | Histamine H1 |
|---|---|---|---|---|---|
| Haloperidol | 0.5 - 1.5 | ~200 | ~10 | ~5 | ~100 |
| Spiperone | < 0.1 | ~10 | ~1 | ~10 | ~20 |
| This compound | High | Moderate | Moderate | High | Moderate |
| Clozapine | 135 - 190 | ~90 | ~15 | ~7 | ~10 |
| Olanzapine | 12.8 - 21.4 | ~30 | ~4 | ~20 | ~7 |
Note: Data compiled from multiple sources for illustrative purposes.[11][12] this compound's profile is described qualitatively based on its known pharmacological effects as a potent α-receptor blocker at low doses and a D2 blocker at higher doses.[9][10]
Signaling Pathway
This compound's antagonism of the D2 receptor interrupts the Gi/o-coupled signaling pathway. Dopamine D2 receptors are inhibitory G-protein coupled receptors (GPCRs).[13] When activated by dopamine, they inhibit the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[13][14] By blocking this receptor, this compound prevents this inhibitory effect, thereby modulating downstream neuronal activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Butyrophenones | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Dopamine D2 Receptor antagonism suppresses tau aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Efficacy of the intranasal application of this compound for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]
Azaperone's Dopamine Receptor Antagonist Activity in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azaperone, a butyrophenone neuroleptic, exerts its primary pharmacological effects through the antagonism of dopamine receptors, exhibiting activity at both D1 and D2 subtypes. This in-depth technical guide consolidates the current understanding of this compound's dopamine receptor antagonist activity from preclinical animal models. It provides a comprehensive overview of its receptor binding affinity, in vivo behavioral effects, and the underlying signaling pathways. Detailed experimental protocols for key assays used to characterize this compound's pharmacological profile are also presented, alongside visual representations of experimental workflows and signaling cascades to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound is a pyridinylpiperazine and butyrophenone neuroleptic drug utilized primarily in veterinary medicine as a tranquilizer, particularly in swine to mitigate aggression.[1][2] Its sedative and antiemetic properties stem from its interaction with the central nervous system, where it acts as a dopamine antagonist.[2] Understanding the nuances of its engagement with dopamine receptor subtypes is crucial for elucidating its therapeutic effects and potential side-effect profile. This guide provides a detailed examination of the quantitative data and experimental methodologies that form the basis of our current knowledge of this compound's dopamine receptor antagonist activity in animal models.
Quantitative Data on this compound's Dopamine Receptor Activity
The following tables summarize the available quantitative data on this compound's interaction with dopamine receptors and its effects in various animal models.
Table 1: In Vitro Dopamine Receptor Binding Affinity of this compound
| Receptor Subtype | Animal Model/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Dopamine D2 | Rat Striatum | [3H]Spiperone | Not Reported | 4.8 | Leysen et al. (1982) |
| Dopamine D1 | Not Specified | Not Specified | Not Reported | Not Reported | - |
Table 2: In Vivo Behavioral Effects of this compound in Animal Models
| Animal Model | Behavioral Test | Dose Range | Route of Administration | Observed Effects | Reference |
| Pigs | Aggression/Fighting | 0.4 - 2.0 mg/kg | Intramuscular (i.m.) | Reduction in fighting and aggressive behavior. | [1][3] |
| Rats | Dominant-Subordinate Behavior | 0.16 - 5.0 mg/kg | Not Specified | Dose-dependent weakening and reversal of dominance. | [1] |
| Ponies | Sedation | 0.4 - 0.8 mg/kg | Intramuscular (i.m.) | Sedation with onset within 10 minutes, lasting 2-6 hours. | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the dopamine receptor antagonist activity of this compound.
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for dopamine D1 and D2 receptors.
Materials:
-
Tissue Preparation: Striatal tissue from rats, known for its high density of dopamine receptors.
-
Radioligands:
-
For D2 receptors: [3H]Spiperone or [3H]Raclopride.
-
For D1 receptors: [3H]SCH 23390.
-
-
Unlabeled Ligand: this compound in a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Competitive Radioligand Binding Assay Workflow
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To measure the effect of this compound administration on dopamine levels in the striatum or nucleus accumbens of rats.
Materials:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.
-
Surgical Equipment: Stereotaxic apparatus, drill, etc.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF).
-
This compound Solution: For systemic or local administration.
-
Fraction Collector: To collect dialysate samples at timed intervals.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for dopamine quantification.
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a defined period (e.g., 1-2 hours) to establish stable dopamine levels.
-
Drug Administration: Administer this compound either systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of this compound.
In Vivo Microdialysis Experimental Workflow
Signaling Pathways
This compound's antagonist activity at dopamine D1 and D2 receptors interferes with the downstream signaling cascades initiated by dopamine.
-
D1-like Receptor (D1 and D5) Antagonism: D1-like receptors are coupled to Gs/olf proteins. Their activation by dopamine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking these receptors, this compound prevents this signaling cascade, thereby inhibiting the cellular responses mediated by D1 receptor activation.
-
D2-like Receptor (D2, D3, and D4) Antagonism: D2-like receptors are coupled to Gi/o proteins. Their activation by dopamine inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This compound's antagonism of D2-like receptors blocks this inhibitory effect, which can lead to a disinhibition of adenylyl cyclase and potentially an increase in cAMP levels, depending on the basal tone of the system.
References
- 1. The effects of this compound, a sedative neuroleptic of the butyrophenone series, on dominant-subordinate behaviour in wistar rats competing for food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The applied pharmacology of this compound in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroleptic Profile of Azaperone: A Technical Guide to its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaperone, a butyrophenone neuroleptic, exerts its primary effects on the central nervous system through the antagonism of dopamine receptors. This technical guide provides an in-depth analysis of the neuroleptic properties of this compound, focusing on its mechanism of action at the molecular level. It includes a summary of available quantitative data on its receptor binding affinities, detailed experimental protocols for assessing its neuropharmacological effects, and visual representations of its signaling pathways and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of neuroleptic agents.
Introduction
This compound is a pyridinylpiperazine and butyrophenone neuroleptic drug primarily utilized in veterinary medicine as a tranquilizer and sedative.[1] Its pharmacological action is predominantly characterized by its antagonism of dopamine receptors, though it also exhibits some antihistaminic and anticholinergic properties.[1][2][3] The sedative and anti-aggressive effects of this compound make it a subject of interest for understanding the neurobiology of stress and aggression, as well as for the development of novel psychotropic agents. This guide delves into the core neuroleptic effects of this compound on the central nervous system, providing a technical overview of its pharmacodynamics.
Mechanism of Action
The primary neuroleptic effect of this compound is attributed to its ability to block dopamine receptors in the central nervous system.[4] It is known to bind to both D1 and D2 dopamine receptors.[5] By antagonizing these receptors, particularly in the mesolimbic and nigrostriatal pathways, this compound reduces dopaminergic neurotransmission.[6] This action is believed to underlie its sedative, antiemetic, and aggression-reducing properties.[4] At higher concentrations, this compound has also been reported to antagonize histamine and serotonin receptors, contributing to its broader pharmacological profile.[6]
Quantitative Data: Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of this compound to various neurotransmitter receptors. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger affinity.
| Receptor Subtype | Ki (nM) | Species | Tissue Source | Radioligand | Reference |
| Dopamine D1 | Data not available | ||||
| Dopamine D2 | Data not available | ||||
| Serotonin 5-HT1A | Data not available | ||||
| Serotonin 5-HT2A | Data not available | ||||
| Alpha-1 Adrenergic | Data not available | ||||
| Histamine H1 | Data not available | ||||
| Muscarinic M1 | Data not available |
Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
This protocol outlines a standard method for determining the receptor binding affinity (Ki) of a compound like this compound using a competitive radioligand binding assay.
4.1.1. Materials
-
Tissue Preparation: Brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).
-
Test Compound: this compound, dissolved in a suitable solvent.
-
Incubation Buffer: Typically a Tris-based buffer containing ions and other additives to optimize binding.
-
Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
4.1.2. Procedure
-
Incubation: A mixture containing the membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the unlabeled test compound (this compound) is incubated in the assay buffer.
-
Equilibrium: The incubation is carried out for a specific time at a defined temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
4.1.3. Experimental Workflow Diagram
Caption: Workflow for In Vitro Receptor Binding Assay.
In Vivo Microdialysis (General Protocol)
This protocol describes a general method for measuring the effects of this compound on the extracellular levels of dopamine and serotonin and their metabolites in the brain of a freely moving animal.
4.2.1. Materials
-
Animal Model: Typically rats or mice.
-
Stereotaxic Surgery: To implant a guide cannula into the specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Microdialysis Probe: A small, semi-permeable membrane at the tip that is inserted into the guide cannula.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant, slow flow rate.
-
Fraction Collector: To collect the dialysate samples at regular intervals.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is commonly used to separate and quantify the neurotransmitters and their metabolites in the dialysate.
4.2.2. Procedure
-
Surgery and Recovery: A guide cannula is surgically implanted into the target brain region of the anesthetized animal. The animal is allowed to recover from the surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline levels of the neurotransmitters.
-
Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Dialysate samples continue to be collected to measure the changes in neurotransmitter levels over time following drug administration.
-
Analysis: The collected dialysate samples are analyzed by HPLC-ECD to determine the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
4.2.3. Experimental Workflow Diagram
Caption: Workflow for In Vivo Microdialysis Experiment.
Signaling Pathways
Dopaminergic Pathway Antagonism by this compound
This compound acts as an antagonist at postsynaptic dopamine D2 receptors. In a typical dopaminergic synapse, dopamine released from the presynaptic neuron binds to D2 receptors on the postsynaptic neuron, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents the inhibitory effect of dopamine, thereby modulating the downstream signaling cascade.
Caption: this compound's Antagonism of the D2 Receptor Pathway.
Potential Serotonergic Pathway Modulation by this compound
At higher concentrations, this compound may exert antagonistic effects on serotonin 5-HT2A receptors. The activation of 5-HT2A receptors by serotonin typically leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound's potential blockade of this receptor would inhibit these downstream signaling events.
Caption: Potential Antagonism of the 5-HT2A Receptor Pathway.
Conclusion
This compound is a butyrophenone neuroleptic with a well-established role as a dopamine receptor antagonist. Its effects on the central nervous system are primarily mediated through the blockade of D1 and D2 receptors, leading to its sedative and anti-aggressive properties. While its interaction with other neurotransmitter systems, such as the serotonergic and histaminergic systems, is acknowledged, a comprehensive quantitative understanding of its receptor binding profile remains an area for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research into the detailed neuropharmacology of this compound and similar compounds. A more complete elucidation of its molecular interactions will be crucial for the development of more targeted and effective neuroleptic agents.
References
- 1. Receptor binding profile of R 41 468, a novel antagonist at 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Use of this compound - VIN [vin.com]
Azaperone for Stress Reduction in Laboratory Pigs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone, a butyrophenone neuroleptic, is a widely utilized tranquilizer in veterinary medicine, particularly in swine, for the mitigation of stress and aggression.[1][2] Its sedative and antiemetic properties make it a valuable tool in laboratory settings for managing stress associated with handling, transport, mixing of unfamiliar animals, and pre-anesthetic procedures.[3][4] This technical guide provides a comprehensive overview of the use of this compound for stress reduction in laboratory pigs, with a focus on its mechanism of action, quantitative efficacy, and detailed experimental protocols.
Mechanism of Action
This compound primarily functions as a dopamine D2 receptor antagonist.[1][5][6] By blocking these receptors in the central nervous system, particularly in the reticular activating system, it induces a state of sedation and reduces anxiety.[6] Additionally, this compound exhibits some antihistaminic and anticholinergic properties.[1][7] It also interacts with serotonin receptors, acting as a partial agonist at 5-HT1A receptors, which contributes to its anxiolytic effects.[8]
Signaling Pathways
The primary signaling cascade initiated by this compound involves the blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). This action inhibits the dissociation of the Gαi subunit from the Gβγ dimer, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
The interaction of this compound with the 5-HT1A receptor, another GPCR, also influences neuronal activity. As a partial agonist, it modulates the receptor's response to serotonin, contributing to the overall anxiolytic effect.
Quantitative Data on Efficacy
The efficacy of this compound in reducing stress and aggression in pigs has been quantified in numerous studies. The following tables summarize key findings on behavioral and physiological parameters.
Table 1: Effects of this compound on Aggressive Behavior in Pigs
| Dosage (mg/kg) | Administration Route | Study Population | Key Findings | Reference |
| 2.2 | Intramuscular (IM) | Growing pigs | Reduced total fighting time from 309.8 min (saline) to 189.6 min. | [5] |
| 1.5 | Intramuscular (IM) | Adult boars | Reduced the intensity and ferocity of fighting but did not eliminate aggressive behavior. | [9] |
| 1.0 | Intramuscular (IM) | Growing pigs | Reduced total fighting time compared to saline control. | [6] |
Table 2: Effects of this compound on Physiological Stress Markers in Pigs
| Dosage (mg/kg) | Administration Route | Parameter | Effect | Reference |
| 2.0 | Intramuscular (IM) | Serum Cortisol | Transient suppression of cortisol release observed ~30 minutes post-treatment. | [10] |
| 4.0 | Oral | Serum Cortisol | No significant difference in cortisol concentrations compared to control. | [11] |
| Not specified | Intramuscular (IM) | Heart Rate | Decrease of 30-35 beats/minute from control values. | [12] |
| Not specified | Intramuscular (IM) | Arterial Blood Pressure | Decrease of 30 mm of Hg from control values. | [12] |
| 3.0 (in combination) | Intranasal (IN) | Heart Rate | Initial tachycardia followed by a reduction from 5 to 90 minutes post-administration. | [13] |
| 3.0 (in combination) | Intramuscular (IM) | Heart Rate | Initial tachycardia followed by a reduction from 5 to 90 minutes post-administration. | [13] |
Table 3: Pharmacokinetics of this compound in Pigs
| Dosage (mg/kg) | Administration Route | Onset of Action | Peak Effect | Duration of Action | Reference |
| 1.0 - 8.0 | Intramuscular (IM) | 5 - 20 minutes | ~30 minutes | 2 - 6 hours | [6] |
| 2.0 | Intramuscular (IM) | ~15 minutes | Not specified | 2 - 4 hours | [14] |
| 4.0 | Intranasal (IN) | Slower than IM | Not specified | Comparable sedation to 2 mg/kg IM | [9][15] |
| 4.0 | Oral | Slower than IM | Not specified | Clinically comparable sedation to 2 mg/kg IM | [16] |
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reliable and reproducible data in studies involving this compound. The following sections provide methodologies for key experimental procedures.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. benchchem.com [benchchem.com]
- 2. actavet.vfu.cz [actavet.vfu.cz]
- 3. Intranasal vs. intramuscular administration of this compound, midazolam and ketamine in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of an Acclimation Period for Swine in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Effects of amperozide and this compound on aggression and productivity of growing-finishing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Veterinární medicína: Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 9. The Effect of this compound on the Agonistic Behaviour of Boars: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of 5-HT1A Receptor Partial Agonists of the Azapirone Class as an Add-On Therapy on Psychopathology and Cognition in Schizophrenia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butorphanol–this compound–Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiopulmonary effects of the combination of neuroleptic this compound and hypnotic metomidate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Intranasal vs. intramuscular administration of this compound, midazolam and ketamine in pigs [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Azaperone in Sedative Combinations for Non-Human Primates: An Analysis of Initial Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies on the use of Azaperone, a butyrophenone neuroleptic, in sedative combinations for non-human primates. While studies focusing solely on this compound for sedation in these species are limited, its application in combination with other agents, such as butorphanol and medetomidine, has been documented. This guide synthesizes the available quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and drug development in this area.
Mechanism of Action: Dopamine Antagonism
This compound is a neuroleptic drug that belongs to the butyrophenone class.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[3][4] By blocking these receptors, this compound reduces dopaminergic activity, which leads to sedation and a reduction in aggression.[3][5] This antagonism of D2 receptors is a key characteristic of many antipsychotic and sedative medications.[6][7][8] While it primarily targets dopamine receptors, this compound also exhibits some antihistaminic and anticholinergic properties.[4] The sedative effects of neuroleptics like this compound are believed to result from the concurrent blockade of both D1 and D2 dopamine receptors.[9]
Experimental Protocols in Non-Human Primates
Initial studies have investigated this compound as part of a combination drug regimen, commonly referred to as BAM, which also includes butorphanol (an opioid analgesic) and medetomidine (an alpha-2 adrenergic agonist).[10][11] The following protocols have been documented in rhesus macaques and black howler monkeys.
Study in Rhesus Macaques (Macaca mulatta)
-
Objective: To evaluate the efficacy and safety of two different doses of a butorphanol, this compound, and medetomidine (BAM) combination for immobilization.[11]
-
Drug Combination: A solution containing butorphanol (27.3 mg/mL), this compound (9.1 mg/mL), and medetomidine (10.9 mg/mL).[10][11]
-
Dosage: Two doses were tested: 16 µL/kg and 24 µL/kg, administered via intramuscular (IM) injection.[10][11]
-
Monitoring: Physiologic parameters, including pulse rate, mean arterial pressure, and peripheral oxygen saturation, were monitored every 5 minutes.[11][12]
-
Endpoints: Experimental endpoints were established for hypoxemia (≤85% SpO2 with oxygen), bradycardia (≤80 bpm for two consecutive readings), hypotension (MAP ≤50 mm Hg), and hypothermia (≤97 °F).[11]
-
Reversal: If an experimental endpoint was reached, medetomidine was reversed with atipamezole (0.22 mg/kg IM).[11]
Study in Black Howler Monkeys (Alouatta pigra)
-
Objective: To assess the safety and efficacy of the BAM combination for immobilization for noninvasive procedures.[13]
-
Drug Combination: A compounded solution of butorphanol (27.3 mg/ml), this compound (9.1 mg/ml), and medetomidine (10.9 mg/ml).[13]
-
Dosage: A target dose of 0.02 ml/kg was administered intramuscularly.[13] This resulted in mean dosages of 0.55 mg/kg butorphanol, 0.19 mg/kg this compound, and 0.22 mg/kg medetomidine.[13]
-
Monitoring: Heart rate, respiratory rate, arterial blood pressure, SpO2, and rectal temperature were measured at 5-minute intervals.[13]
-
Reversal: At the completion of the procedure, naltrexone and atipamezole were administered intramuscularly to reverse the effects of butorphanol and medetomidine, respectively.[13]
References
- 1. britannica.com [britannica.com]
- 2. Butyrophenone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Bromperidol? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. vtech.global [vtech.global]
- 6. droracle.ai [droracle.ai]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 9. Synchronization of the EEG and sedation induced by neuroleptics depend upon blockade of both D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butorphanol–this compound–Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butorphanol-Azaperone-Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioone.org [bioone.org]
An In-depth Technical Guide to Azaperone for Wildlife Tranquilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone is a butyrophenone neuroleptic agent widely utilized in veterinary medicine for its tranquilizing and sedative effects. In the realm of wildlife management and conservation, it serves as a critical tool for the chemical immobilization of various species, facilitating procedures such as translocation, collaring, and medical treatment. This technical guide provides a comprehensive overview of the use of this compound for wildlife tranquilization, with a focus on its mechanism of action, efficacy, and application in combination with other anesthetic agents. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to support further research and drug development in this field.
Mechanism of Action
This compound primarily functions as a potent antagonist of dopamine D2 receptors in the central nervous system.[1][2] This antagonism is the principal mechanism underlying its sedative and tranquilizing effects. By blocking D2 receptors, this compound modulates dopaminergic neurotransmission, leading to a reduction in motor activity and a state of calmness. Additionally, this compound exhibits some affinity for D1 dopamine receptors and alpha-1 adrenergic receptors, which may contribute to its overall pharmacological profile, including peripheral vasodilation.[1]
Signaling Pathway of this compound (D2 Receptor Antagonism)
The tranquilizing effects of this compound are initiated by its binding to and blocking of D2 dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi/o). The binding of this compound prevents the endogenous ligand, dopamine, from activating the receptor. This leads to the inhibition of adenylyl cyclase, a downstream effector enzyme. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activation of protein kinase A (PKA). PKA is responsible for phosphorylating various downstream targets, including ion channels and transcription factors, that regulate neuronal excitability. By inhibiting this cascade, this compound ultimately leads to a reduction in neuronal firing and the consequent sedative and tranquilizing effects.
Efficacy and Dosage in Wildlife Species
This compound is rarely used as a sole immobilizing agent in wildlife due to its lack of analgesic properties and variable sedative effects when used alone. It is most commonly and effectively used in combination with other drugs, such as opioids (e.g., etorphine, butorphanol) and alpha-2 adrenergic agonists (e.g., medetomidine, xylazine), to achieve balanced and safe anesthesia. The "BAM" combination, consisting of Butorphanol, this compound, and Medetomidine, is a widely used and effective formulation for the immobilization of a variety of wildlife species.
The following tables summarize quantitative data on the use of this compound in combination with other agents for the tranquilization of various wildlife species.
Table 1: this compound Combination Dosages in Various Wildlife Species
| Species | Drug Combination | This compound Dosage (mg/kg) | Other Drug Dosages (mg/kg) | Citation(s) |
| American Black Bear (Ursus americanus) | Butorphanol, this compound, Medetomidine (BAM) | 0.22 | Butorphanol: 0.65, Medetomidine: 0.26 | |
| American Bison (Bison bison) | Nalbuphine, Medetomidine, this compound (NalMed-A) | 0.08 | Nalbuphine: 0.4, Medetomidine: 0.08 | |
| Caribou (Rangifer tarandus granti) | Butorphanol, this compound, Medetomidine (BAM) | 0.17 - 0.22 | Butorphanol: 0.51 - 0.65, Medetomidine: 0.20 - 0.26 | |
| Elk (Cervus canadensis) | Butorphanol, this compound, Medetomidine (BAM) | 0.11 - 0.22 | Butorphanol: 0.17 - 0.34, Medetomidine: 0.07 - 0.13 | |
| Fallow Deer (Dama dama) | Detomidine, Ketamine, this compound | 0.3 | Detomidine: 0.2, Ketamine: 2.0 | |
| Masai Giraffe (Giraffa camelopardalis tippelskirchi) | Etorphine, this compound | 0.07 | Etorphine: 0.012 | |
| Moose (Alces alces) | Butorphanol, this compound, Medetomidine (BAM) | 0.066 | Butorphanol: 0.20, Medetomidine: 0.079 | |
| Rhesus Macaque (Macaca mulatta) | Butorphanol, this compound, Medetomidine (BAM) | 0.15 - 0.22 | Butorphanol: 0.44 - 0.66, Medetomidine: 0.17 - 0.26 | |
| Wapiti (Cervus canadensis) | Xylazine, this compound | 0.2 | Xylazine: 1.3 | |
| White-tailed Deer (Odocoileus virginianus) | Butorphanol, this compound, Medetomidine (BAM) | 0.27 - 0.36 | Butorphanol: 0.34 - 0.43, Medetomidine: 0.11 - 0.14 |
Table 2: Induction and Recovery Times with this compound Combinations
| Species | Drug Combination | Induction Time (minutes) | Recovery Time (minutes) | Antagonist(s) | Citation(s) |
| American Black Bear (Ursus americanus) | Nalbuphine, Medetomidine, this compound (NalMed-A) | 16.2 ± 0.9 | 19 ± 1.6 | Naltrexone, Atipamezole | |
| American Bison (Bison bison) | Nalbuphine, Medetomidine, this compound (NalMed-A) | Mean S1: 18, Mean S2: 33 | - | Naltrexone, Atipamezole | |
| Caribou (Rangifer tarandus granti) | Butorphanol, this compound, Medetomidine (BAM) | 5.3 ± 2.1 | 2.3 ± 0.4 | Naltrexone, Atipamezole | |
| Elk (Cervus canadensis) | Butorphanol, this compound, Medetomidine (BAM) | - | ~ 5 | Atipamezole, Tolazoline | |
| Fallow Deer (Dama dama) | Detomidine, Ketamine, this compound | 10.7 ± 6.4 | < 20 | Atipamezole | |
| Moose (Alces alces) | Butorphanol, this compound, Medetomidine (BAM) | 9.2 ± 0.6 | 7.2 ± 0.5 | Naltrexone, Atipamezole | |
| Rhesus Macaque (Macaca mulatta) | Butorphanol, this compound, Medetomidine (BAM) | 4.0 ± 1.2 | 11.9 ± 9.1 | Atipamezole | |
| Wapiti (Cervus canadensis) | Xylazine, this compound | 6.7 | < 14 | Tolazoline |
Induction and recovery times are presented as mean ± standard deviation or range where available.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the safety and welfare of the animals, as well as the collection of reliable scientific data. The following sections outline key methodologies for the use of this compound-based combinations in wildlife tranquilization.
Drug Preparation and Administration
-
Dosage Calculation: Calculate the required volume of each drug based on the estimated body weight of the animal and the desired dosage (mg/kg).
-
Drug Combination: If using a combination like BAM, the individual drugs are typically drawn into a single syringe for simultaneous administration. Commercially prepared combinations are also available.
-
Administration: The drug combination is administered via intramuscular (IM) injection, typically using a remote delivery system such as a dart gun. The preferred injection site is a large muscle mass, such as the quadriceps or gluteal muscles.
Physiological Monitoring
Continuous monitoring of vital signs is essential throughout the immobilization period to assess the animal's physiological status and to detect any adverse effects promptly.
-
Parameters to Monitor:
-
Heart Rate (HR): Monitored using a stethoscope or an electrocardiogram (ECG).
-
Respiratory Rate (RR): Monitored by observing chest excursions or using a capnograph.
-
Oxygen Saturation (SpO2): Measured using a pulse oximeter with the probe placed on the tongue, ear, or other thinly vascularized tissue.
-
Rectal Temperature: Measured using a digital thermometer.
-
Blood Pressure: Can be measured indirectly using an oscillometric device with an appropriately sized cuff.
-
-
Monitoring Frequency: Physiological parameters should be recorded at regular intervals, typically every 5 to 10 minutes.
Anesthetic Depth Assessment
The depth of anesthesia should be assessed to ensure it is adequate for the intended procedure while avoiding an overly deep plane of anesthesia.
-
Reflexes:
-
Palpebral Reflex: Gently touching the corner of the eye to assess for a blink response.
-
Pedal Reflex: Pinching the webbing between the toes to assess for a withdrawal response.
-
-
Muscle Tone: Assessed by manipulating the limbs to determine the degree of relaxation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the chemical immobilization of wildlife using an this compound-based combination.
Conclusion
This compound remains a valuable and effective neuroleptic for the tranquilization of a wide range of wildlife species, particularly when used in combination with other anesthetic agents. Its primary mechanism of action through D2 dopamine receptor antagonism provides reliable sedation, contributing to safer and more effective wildlife management and research. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field, with the aim of promoting best practices and encouraging further research into the development of even safer and more effective immobilization protocols for the conservation of wildlife.
References
The Anti-Aggressive Properties of Azaperone in Pigs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the anti-aggressive properties of Azaperone, a butyrophenone neuroleptic agent widely used in the swine industry. This compound is a valuable tool for managing aggression-related welfare and production issues that arise from social mixing, transport, and other stressful events. This document details its mechanism of action, summarizes key quantitative data from experimental studies, outlines experimental protocols for its evaluation, and provides visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Dopamine Receptor Antagonism
This compound's primary pharmacological effect is the blockade of central dopamine D2 receptors.[1][2] This antagonism in key brain regions associated with aggression and arousal leads to a state of sedation and reduced responsiveness to external stimuli, effectively decreasing aggressive behaviors.[3] While its primary action is on the dopaminergic system, this compound also exhibits effects on other neurotransmitter systems. At high concentrations, it can antagonize histamine and serotonin receptors and also impacts the central and peripheral noradrenergic system.[1]
Signaling Pathway of this compound's Anti-Aggressive Action
This compound, as a D2 receptor antagonist, modulates intracellular signaling cascades that are normally initiated by dopamine. The binding of this compound to the D2 receptor inhibits the associated Gαi/o protein, leading to a decrease in the inhibition of adenylyl cyclase. This results in an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, ultimately leading to the observed sedative and anti-aggressive effects.
Quantitative Data on Anti-Aggressive Efficacy
The efficacy of this compound in reducing aggression in pigs has been quantified in several studies. The following tables summarize key findings on dosage, administration routes, and behavioral outcomes.
Table 1: Dose-Dependent Effects of this compound on Aggressive Behavior in Pigs
| Dosage (mg/kg BW) | Route of Administration | Target Population | Key Findings on Aggression | Citation(s) |
| 2.2 | Intramuscular (IM) | Growing-finishing pigs | Reduced total fighting time from 309.8 min (saline) to 189.6 min. | [4] |
| 1.5 | Intramuscular (IM) | Adult boars | Reduced the intensity and ferocity of fighting during peak drug activity, but did not eliminate it. | [5] |
| 2.0 | Intramuscular (IM) | Sows at weaning | Controls aggression and decreases stress due to re-grouping and hierarchical fighting. | [6] |
| 0.4 | Intramuscular (IM) | Pigs during transport | Reduces mortality and stress. | [7] |
| 2.0 | Intramuscular (IM) | Aggressive sows | Aids in the acceptance of their piglets. | [7] |
Table 2: Comparative Efficacy of Different Administration Routes on Sedation
| Dosage (mg/kg BW) | Route of Administration | Target Population | Sedation Level Achieved | Citation(s) |
| 2.0 | Intramuscular (IM) | Weaned piglets | Standard sedation level. | [8] |
| 4.0 | Buccal | Weaned piglets | Comparable sedation level to 2.0 mg/kg IM. | [8] |
| 4.0, 8.0, 12.0 | Oral | Weaned piglets | Increasing doses led to faster onset, later end, and longer duration of sedation. However, higher doses had negative effects on respiratory rate and body temperature. | [9][10] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the anti-aggressive properties of this compound.
Protocol for Assessing Anti-Aggressive Effects in Growing-Finishing Pigs
This protocol is based on the methodology described in the comparative study of Amperozide and this compound.[4]
Detailed Methodologies:
-
Animal Model: Growing-finishing pigs with an initial weight of approximately 29.8 kg.
-
Housing: Pigs are housed in pens of 15 with ad libitum access to feed.
-
Treatments:
-
Control: Saline injection (0.1 ml/kg IM).
-
This compound: 2.2 mg/kg IM.
-
-
Data Collection:
-
Aggression: Continuous observation from video recordings for 48 hours post-mixing. Data is summarized for each 2-hour period. Key metrics include total fighting time and the number of fights.
-
Injuries: A scoring system is used to quantify the severity of injuries to the ears and shoulders at baseline and on days 1, 2, 3, and 7 post-treatment.
-
Other Behaviors: Scan sampling at 2-minute intervals to record the proportion of time spent eating, drinking, and lying.
-
Production Parameters: Body weight, feed consumption, and feed efficiency are measured at regular intervals over an 84-day period.
-
Protocol for Evaluating Sedative Effects of Different Administration Routes
This protocol is a composite based on studies investigating oral and buccal administration of this compound.[8][9][10]
Experimental Design:
-
Subjects: Weaned piglets.
-
Groups:
-
Group A: Intramuscular (IM) this compound (e.g., 2 mg/kg).
-
Group B: Buccal/Oral Saline (Control).
-
Group C: Buccal/Oral this compound (e.g., 2 mg/kg, 4 mg/kg).
-
Group D: Buccal/Oral this compound (e.g., 4 mg/kg, 8 mg/kg, 12 mg/kg).
-
-
Parameters Measured:
-
Sedation Level: Assessed by response to a defined stimulus (e.g., a blunt blow of a metal rod into the metal edge of the pen).
-
Physiological Parameters: Degree of salivation, movement level (e.g., normal, ataxic, lying down), body temperature, and respiratory frequency.
-
Pharmacokinetics: Blood plasma concentrations of this compound at defined time points post-administration.
-
Conclusion
This compound is a well-established and effective anti-aggressive agent in pigs, primarily acting through the antagonism of dopamine D2 receptors. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate its properties and applications. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise overview of the core concepts. Future research could focus on further elucidating the downstream effects of this compound on gene expression and neuronal circuitry, as well as exploring novel delivery systems to optimize its efficacy and minimize potential side effects.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of this compound - VIN [vin.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Prevention and cure of aggressiveness in pigs using the sedative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Veterinární medicína: Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 10. Efficacy of the intranasal application of this compound for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
Azaperone's Role in Modulating Physiological Stress Responses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone is a butyrophenone neuroleptic agent widely utilized in veterinary medicine, particularly in swine, for its sedative and anti-aggressive properties.[1][2] Its application in managing stress associated with transportation, mixing of unfamiliar animals, and farrowing has been a subject of extensive research.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable effects on physiological stress markers, and detailed experimental protocols for its study. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and animal welfare.
Mechanism of Action
This compound primarily functions as a dopamine D2 receptor antagonist.[1] The physiological stress response is intricately linked to the central nervous system, particularly the hypothalamic-pituitary-adrenal (HPA) axis. During stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal glands to release cortisol, the primary stress hormone.
Dopaminergic pathways in the brain, particularly in the hypothalamus, are known to modulate the HPA axis.[5][6] By blocking D2 receptors, this compound is thought to interfere with the dopamine-mediated stimulation of the HPA axis, thereby attenuating the downstream release of ACTH and cortisol.[5][6] This antagonism of D2 receptors in the central nervous system leads to a state of sedation and reduced responsiveness to external stressors.[1]
Signaling Pathway of this compound in Stress Modulation
The following diagram illustrates the proposed signaling pathway through which this compound modulates the physiological stress response.
Data Presentation: Effects on Physiological Parameters
The administration of this compound has been shown to quantitatively impact several key physiological markers of stress. The following tables summarize these effects based on available research data.
Table 1: Effect of this compound on Hormonal Stress Markers in Pigs
| Parameter | Treatment Group | Dosage | Stressor | Change from Baseline/Control | Reference |
| Cortisol | This compound | Not specified | ACTH Challenge | No significant change in cortisol response to ACTH, but tethered pigs (chronic stress) showed a higher overall cortisol increase. | [7] |
| ACTH | This compound | Not specified | Not specified | Data not available in a quantitative format in the reviewed literature. |
Note: Quantitative data on the direct impact of this compound on basal and stress-induced cortisol and ACTH levels in a structured tabular format is limited in the reviewed literature. Many studies describe a qualitative reduction in stress-related behaviors and physiological responses.
Table 2: Effect of this compound on Cardiovascular and Other Physiological Parameters in Pigs
| Parameter | Treatment Group | Dosage | Administration Route | Observation | Reference |
| Heart Rate | This compound | Not specified | Not specified | Causes slight bradycardia (reduced heart rate). | [2] |
| Blood Pressure | This compound | Not specified | Not specified | Causes a drop in blood pressure due to peripheral vasodilation. | [2] |
| Body Temperature | This compound | 8 mg/kg & 12 mg/kg | Oral | Significant decrease in rectal temperature. | [1][8] |
| Respiratory Rate | This compound | 8 mg/kg & 12 mg/kg | Oral | Increased respiratory frequency (tachypnoea). | [1][8] |
| Sedation Onset | This compound | Therapeutic dose | Intramuscular | 5 - 10 minutes. | [2] |
| Sedation Duration | This compound | Therapeutic dose | Intramuscular | 1 - 3 hours. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are descriptions of common experimental protocols used in the study of this compound's effects on stress in pigs.
Protocol 1: Evaluation of this compound on Transport Stress
-
Objective: To assess the efficacy of this compound in mitigating the physiological stress responses associated with transportation in pigs.
-
Animals: Clinically healthy pigs, acclimated to their housing for at least one week prior to the experiment.
-
Experimental Groups:
-
Group A (Control): Saline injection.
-
Group B (this compound): this compound administered at a specified dose (e.g., 2.2 mg/kg IM).[7]
-
-
Procedure:
-
Baseline blood samples are collected from all animals for the analysis of cortisol, ACTH, and other stress biomarkers.
-
Animals are administered either saline or this compound via intramuscular injection 30 minutes prior to loading.
-
Pigs are loaded onto a transport vehicle and transported for a predetermined duration (e.g., 2-4 hours).
-
Immediately upon unloading, a second blood sample is collected.
-
Behavioral observations (e.g., aggression, vocalization, posture) are recorded during and after transport.
-
Heart rate and respiratory rate may be monitored using appropriate equipment.
-
-
Data Analysis: Statistical comparison of physiological and behavioral data between the control and this compound-treated groups.
Protocol 2: Assessment of this compound on Mixing Stress
-
Objective: To determine the effectiveness of this compound in reducing aggression and physiological stress when mixing unfamiliar pigs.
-
Animals: Unfamiliar growing-finishing pigs.
-
Experimental Groups:
-
Group A (Control): Saline injection.
-
Group B (this compound): this compound administered at a specified dose (e.g., 2.2 mg/kg IM).[7]
-
-
Procedure:
-
Pigs are housed in their original social groups prior to the experiment.
-
Immediately before mixing, animals are weighed and administered either saline or this compound.
-
Pigs from different original groups are mixed into a new pen.
-
Behavioral interactions, particularly aggressive encounters (e.g., fighting, biting), are continuously recorded for a set period (e.g., 24-48 hours) using video cameras.
-
Skin lesion scores are assessed at various time points post-mixing to quantify the extent of aggression-related injuries.
-
Blood samples can be collected at baseline and at intervals post-mixing to measure stress hormones.
-
-
Data Analysis: Comparison of the frequency and duration of aggressive behaviors, lesion scores, and hormonal changes between the treatment groups.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for studying the effects of this compound on stress in pigs.
Conclusion
This compound's role in modulating physiological stress responses, primarily through its antagonism of dopamine D2 receptors, is a critical area of study for improving animal welfare in agricultural settings. While its efficacy in reducing stress-related behaviors and its impact on cardiovascular parameters are well-documented, further research is needed to provide more precise quantitative data on its modulation of the HPA axis, particularly concerning cortisol and ACTH levels. The experimental protocols and workflows detailed in this guide provide a framework for conducting robust and reproducible studies in this field. A deeper understanding of the molecular mechanisms and the collection of more granular quantitative data will be instrumental for the development of more effective stress management strategies in animal production and for broader applications in drug development.
References
- 1. Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. The influence of this compound treatment at weaning on reproductive performance of sows: altering effects of season and parity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Dopamine D1 and D2 dopamine receptors regulate immobilization stress-induced activation of the hypothalamus-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Effects of amperozide and this compound on aggression and productivity of growing-finishing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes and Protocols for Intramuscular Administration of Azaperone in Piglets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone is a potent neuroleptic agent belonging to the butyrophenone class of tranquilizers.[1] It is widely utilized in swine management for its sedative and anti-aggressive properties.[1] this compound primarily functions as a dopamine D2 receptor antagonist in the central nervous system, which results in a calming effect, reduced aggression, and decreased motor activity.[2][3] This document provides detailed protocols for the intramuscular (IM) administration of this compound in piglets, summarizing key quantitative data and experimental methodologies from cited research.
Pharmacokinetics and Pharmacodynamics
Upon intramuscular injection, this compound is rapidly absorbed and distributed. The onset of action is typically observed within 5 to 10 minutes.[4][5] Peak sedative effects are generally reached within 15 minutes in young pigs and 30 minutes in more mature animals.[2][5] The duration of sedation typically lasts from 1 to 6 hours.[4][5] this compound is metabolized in the liver and excreted primarily through the kidneys.[4][6]
Data Summary
The following tables summarize the quantitative data for the intramuscular administration of this compound in piglets.
Table 1: Recommended Intramuscular Dosages of this compound in Piglets for Various Indications
| Indication | Dosage (mg/kg body weight) | Reference |
| Regrouping/Prevention of Aggression | 2.0 - 2.2 mg/kg | [5][7][8] |
| Stress Reduction during Transport | 0.4 - 0.6 mg/kg | [7][8] |
| Premedication for Anesthesia | 1.0 - 2.0 mg/kg | [7] |
| Obstetrical Aid (in sows) | 2.0 mg/kg | [8] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Intramuscular this compound in Piglets
| Parameter | Value | Reference |
| Onset of Action | 5 - 10 minutes | [4][5] |
| Time to Peak Effect (Young Pigs) | ~15 minutes | [2][5] |
| Time to Peak Effect (Mature Pigs) | ~30 minutes | [2][5] |
| Duration of Sedation | 1 - 6 hours | [4][5] |
| Time to Peak Plasma Concentration | ~30 - 45 minutes | [4] |
Experimental Protocols
Protocol 1: Efficacy and Safety Study of Intramuscular this compound for Sedation in Weaned Piglets
This protocol is based on methodologies described in studies evaluating the sedative effects of this compound.[2]
-
Animal Selection:
-
Use a cohort of healthy, weaned piglets of a specific age and weight range.
-
House the piglets in a controlled environment with ad libitum access to food and water.
-
Allow for an acclimatization period before the start of the experiment.
-
-
Experimental Groups:
-
Control Group: Administer a placebo (e.g., sterile saline) intramuscularly.
-
Treatment Group(s): Administer this compound intramuscularly at the desired dose(s) (e.g., 2 mg/kg).
-
Randomly assign piglets to each group.
-
-
Administration:
-
Data Collection and Assessment:
-
Behavioral Observations: At predefined time points (e.g., 0, 15, 30, 60, 90, 120, 180 minutes) post-injection, assess the level of sedation using a scoring system. This can include evaluating posture (standing, ataxic, lying down), response to stimuli (e.g., loud noise, physical touch), and general activity level.[2]
-
Physiological Parameters: Record rectal temperature, respiratory rate, and heart rate at the same time points.
-
Blood Sampling: If pharmacokinetic analysis is required, collect blood samples at specified intervals to measure plasma concentrations of this compound and its metabolites.
-
-
Data Analysis:
-
Statistically compare the behavioral scores and physiological parameters between the control and treatment groups at each time point.
-
For pharmacokinetic data, calculate parameters such as Cmax, Tmax, and elimination half-life.
-
Potential Side Effects and Considerations
-
At therapeutic doses, potential side effects include hypothermia, hypotension, and cardiorespiratory depression.[7]
-
Other transient effects, particularly in stressful environments, may include salivation, panting, muscle tremors, and disorientation.[7]
-
The injection site is crucial. Administration into the neck muscles behind the ear is recommended to avoid injection into fat, which can lead to an insignificant effect.[4][9] A sufficiently long needle should be used, especially in heavier animals.[4][5]
-
Intravenous injection should be avoided as it can cause excitement.[10]
Visualizations
Caption: Signaling pathway of this compound's neuroleptic effects in the CNS.
Caption: Experimental workflow for this compound efficacy and safety studies.
References
- 1. vtech.global [vtech.global]
- 2. Efficacy of the intranasal application of this compound for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. drugs.com [drugs.com]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. dragpharma.cl [dragpharma.cl]
- 8. fao.org [fao.org]
- 9. thepigsite.com [thepigsite.com]
- 10. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Azaperone Administration in Pigs to Mitigate Transport Stress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of azaperone for reducing transport-related stress in pigs. This document includes detailed protocols for experimental procedures, a summary of quantitative data from relevant studies, and visualizations of the drug's mechanism of action and experimental workflows.
Introduction
Transport is a significant stressor for pigs, potentially leading to weight loss, compromised immune function, and reduced meat quality. This compound, a butyrophenone neuroleptic, is a sedative commonly used in swine to mitigate the physiological and behavioral effects of stress.[1] While traditionally administered via intramuscular injection, oral administration presents a less invasive alternative, which can be particularly advantageous in the context of transport to slaughterhouses to avoid injection site residues.[2][3] this compound functions primarily as a dopamine D2 receptor antagonist in the central nervous system, leading to a calming effect.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating the oral administration of this compound in pigs.
Table 1: Oral this compound Dosage and Sedation Effects
| Oral Dose (mg/kg b.w.) | Onset of Sedation | Duration of Sedation | Key Observations |
| 2 | Slower onset | Shorter duration | Induces sedation, but less effective than 4 mg/kg.[4][6] |
| 4 | ~45 minutes | ~135 minutes | Clinically comparable sedation to 2 mg/kg intramuscularly.[4][6] |
| 8 | ~30 minutes | Up to 135 minutes | Faster onset of satisfactory sedation.[4] |
| 12 | ~15 minutes | Up to 165 minutes | Fastest onset, but associated with negative side effects.[4] |
Table 2: Physiological and Behavioral Effects of Oral this compound
| Parameter | Oral Dose (mg/kg b.w.) | Effect |
| Respiratory Rate | 8, 12 | Negative impact (bradypnea)[4] |
| Body Temperature | 8, 12 | Negative impact (hypothermia)[4] |
| Movement Level | 4, 8, 12 | Increased lying down, decreased activity |
| Response to Stimulus | 4, 8, 12 | Reduced reaction to loud noises[6] |
Experimental Protocols
This section details the methodologies for investigating the effects of oral this compound on transport stress in pigs.
Protocol 1: Oral Administration of this compound
1. Animal Selection and Acclimatization:
- Select healthy weaned piglets of a specific age and weight range.
- House the animals in a controlled environment for a minimum of one week to allow for acclimatization before the experiment.
2. Preparation of this compound Solution:
- Use a commercial injectable solution of this compound (e.g., Stresnil®, 40 mg/mL).
- Calculate the required volume of this compound solution based on the individual pig's body weight and the desired dosage (e.g., 4 mg/kg).
3. Administration:
- Gently restrain the pig.
- Using a syringe without a needle, administer the calculated volume of this compound solution directly into the pig's mouth, towards the buccal (cheek) pouch to encourage swallowing.
Protocol 2: Assessment of Sedation and Stress Levels
1. Sedation Scoring:
- At regular intervals (e.g., every 15 minutes) following administration, assess the level of sedation using a standardized scoring system.
- Sedation Score:
- 0 - High Reaction: Pig jumps or attempts to escape in response to a loud stimulus (e.g., a blunt blow of a metal rod on the pen).[6]
- 1 - Medium Reaction: Pig shows a reaction (e.g., head movement, muscle tremors, stepping aside) but does not jump.[6]
- 2 - No Reaction: No discernible behavioral change in response to the stimulus.[6]
2. Behavioral Observations:
- Continuously or at set intervals, record the pigs' posture and activity.
- Categorize behavior as lying, sitting, standing, or other activities (e.g., exploring, drinking).[1]
3. Physiological Measurements:
- Blood Sampling:
- Collect blood samples from the vena cava cranialis at baseline (before administration) and at specified time points post-administration (e.g., 30, 90, and 240 minutes).[6]
- Use appropriate anticoagulants (e.g., heparin for plasma, EDTA for hematology).
- Analysis of Stress Biomarkers:
- Cortisol: Measure plasma or serum cortisol concentrations using a validated immunoassay to assess hypothalamic-pituitary-adrenal (HPA) axis activity.
- Lactate: Analyze blood lactate levels as an indicator of physical exertion and stress.
- Creatine Kinase (CK): Measure serum CK activity to assess muscle fatigue and physical stress.
- Vital Signs:
- Record respiratory rate by observing chest wall movements per minute.
- Measure rectal body temperature using a digital thermometer.
Visualizations
Signaling Pathway of this compound
This compound's primary mechanism of action is the antagonism of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the D2 receptor inhibits the associated Gαi/o protein. This inhibition leads to a decrease in the activity of adenylyl cyclase, resulting in reduced production of the second messenger cyclic AMP (cAMP). Lower levels of cAMP lead to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation of the cAMP Response Element-Binding protein (CREB). This cascade ultimately modulates gene transcription and neuronal excitability, leading to the sedative effects of the drug.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to evaluate the efficacy of oral this compound in reducing transport stress in pigs.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated dopamine D2 receptor in prefrontal cortex of CUMS rats is associated with downregulated cAMP-independent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Blockade and reversal of swimming-induced paralysis in C. elegans by the antipsychotic and D2-type dopamine receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of Deer with Azaperone and Xylazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azaperone in combination with xylazine for the safe and effective immobilization of various deer species. The following protocols and data have been compiled from peer-reviewed veterinary and wildlife management literature to guide researchers in the development of safe and effective chemical restraint procedures.
Introduction
The combination of this compound, a butyrophenone neuroleptic, and xylazine, an alpha-2 adrenergic agonist, is utilized for the chemical immobilization of deer to facilitate handling, transport, and minor veterinary procedures. This compound induces a state of calmness and reduces stress, while xylazine provides sedation, muscle relaxation, and analgesia. This combination offers a synergistic effect, allowing for lower doses of each drug and thereby increasing the safety margin. A key advantage of this protocol is the availability of effective antagonists for xylazine, which allows for a controlled and rapid recovery.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the use of this compound and xylazine for deer immobilization.
Table 1: Dosage and Induction/Recovery Times in Various Deer Species
| Deer Species | This compound Dose (mg/kg) | Xylazine Dose (mg/kg) | Induction Time (min) | Time to Sternal Recumbency (min) | Time to Safe Handling (min) | Duration of Safe Handling (min) | Reversal Agent | Time to Standing After Reversal (min) | Citation |
| North American Wapiti (Cervus canadensis) | ~0.2 | ~1.3 | 5.8 ± SD | 6.7 (range: 2-12) | - | - | Tolazoline (~3.0 mg/kg IM) | 8.8 (range: 3-14) | [1] |
| Red Brocket Deer (Mazama americana) | 1 | 0.5 | 7 ± 6.6 | 12 ± 9.7 | 14 ± 4.5 | 75 ± 12.3 | - | - | [2][3][4] |
| Red Brocket Deer (Mazama americana) | 1 | 1 | 5 ± 2.0 | 6 ± 3.1 | 12 ± 5.2 | 85 ± 6.8 | - | - | [2][3][4] |
| Red Deer (Cervus elaphus) | 3.2 mg/ml in combination | 0.2 (in combination with fentanyl) | - | Recumbency achieved | Peak sedation: 14-25 | - | - | Shorter duration of recumbency | [5][6][7] |
| Red Deer (Cervus elaphus) | 3.2 mg/ml in combination | 0.4 (in combination with fentanyl) | - | Recumbency achieved | Peak sedation: 14-25 | - | - | - | [5][6][7] |
| Red Deer (Cervus elaphus) | 3.2 mg/ml in combination | 0.6 (in combination with fentanyl) | - | Recumbency achieved | Peak sedation: 14-25 | - | - | - | [5][6][7] |
| White-tailed Deer (Odocoileus virginianus) | 0.1 | - | - | - | - | - | - | - | [8] |
Table 2: Physiological Effects of this compound and Xylazine Combination in Deer
| Deer Species | Drug Combination | Heart Rate (beats/min) | Respiratory Rate (breaths/min) | Rectal Temperature (°C) | PaO2 (mmHg) | PaCO2 (mmHg) | SpO2 (%) | Noteworthy Observations | Citation |
| Red Brocket Deer (Mazama americana) | 1 mg/kg this compound + 0.5 mg/kg Xylazine | Physiologically stable | Physiologically stable | Physiologically stable | Hypoxemia in one animal | - | - | Oxygen supplementation recommended | [2][3][4] |
| Red Brocket Deer (Mazama americana) | 1 mg/kg this compound + 1 mg/kg Xylazine | Physiologically stable | Physiologically stable | Physiologically stable | Hypoxemia in one animal | - | - | Oxygen supplementation recommended | [2][3][4] |
| North American Wapiti (Cervus canadensis) | ~0.2 mg/kg this compound + ~1.3 mg/kg Xylazine | - | - | - | Moderate hypoxemia, resolved by 60 min | - | - | - | [1] |
| Red Deer (Cervus elaphus) | Xylazine/Fentanyl/Azaperone Combination | Significantly reduced | Significantly reduced | - | - | - | - | - | [5][6][7] |
Experimental Protocols
Immobilization of Captive North American Wapiti (Cervus canadensis)[1]
-
Objective: To test the efficacy of a xylazine and this compound combination for remote immobilization of captive wapiti for routine procedures.
-
Drug Preparation:
-
Xylazine hydrochloride: Dosed at 400 mg for bulls, 300 mg for cows, and 125 mg for a calf.
-
This compound tartrate: Dosed at 50 mg for all adult animals and 15 mg for the calf.
-
The final calculated dosages were approximately 1.3 mg/kg of xylazine and 0.2 mg/kg of this compound.
-
-
Administration:
-
Drugs were administered intramuscularly (IM) using a CO2-powered projector with commercially made darts.
-
-
Monitoring:
-
Time to initial signs of immobilization (head drop) and complete immobilization (recumbency) were recorded.
-
For a subset of animals, anaerobic blood samples were collected from the medial auricular artery at 0, 30, and 60 minutes post-immobilization to measure blood gases and lactate.
-
-
Reversal:
-
Tolazoline was administered intramuscularly at an estimated dose of 3.0 mg/kg to antagonize the effects of xylazine.
-
Time from reversal administration to the animal standing was recorded.
-
Immobilization of Captive Red Brocket Deer (Mazama americana)[2][3][4]
-
Objective: To evaluate the effects of two different doses of xylazine combined with a fixed dose of this compound for immobilizing red brocket deer for standard handling protocols.
-
Animal Preparation:
-
Deer were fasted for 12 hours prior to the experiment.
-
-
Drug Combinations (administered IM):
-
AX0.5: 1 mg/kg this compound and 0.5 mg/kg xylazine.
-
AX1.0: 1 mg/kg this compound and 1 mg/kg xylazine.
-
-
Procedure:
-
Animals were guided into a transport box for drug administration.
-
A crossover study design was used, with each of the six deer receiving both treatments with a washout period of over 30 days.
-
-
Data Collection:
-
Sedation latency, time to sternal recumbency, and the period of safe handling were recorded.
-
Physiological parameters including heart rate, respiratory rate, mean arterial pressure, rectal temperature, and blood gas analysis (pH, PaO2, PaCO2, SaO2, HCO3⁻, BE), as well as electrolytes (Na⁺, K⁺) and serum lactate were measured.
-
-
Key Findings:
-
Both combinations were found to be safe and effective.
-
The higher dose of xylazine (AX1.0) resulted in a shorter latency to sedation and sternal recumbency.
-
Hypoxemia was observed in one animal in each group, leading to the recommendation of oxygen supplementation during the procedure.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the pharmacological mechanisms and the general workflow for deer immobilization using this compound and xylazine.
Caption: Signaling pathways of this compound and xylazine.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and xylazine: A pharmacological combination to facilitate captive deer management for red brocket deer (Mazama americana) | PLOS One [journals.plos.org]
- 4. This compound and xylazine: A pharmacological combination to facilitate captive deer management for red brocket deer (Mazama americana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Xylazine and a xylazine/fentanyl citrate/azaperone combination in farmed deer. I: dose rate comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ivis.org [ivis.org]
Application Notes and Protocols: Use of Azaperone as a Pre-anesthetic Agent in Veterinary Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone is a butyrophenone neuroleptic agent widely utilized in veterinary medicine, primarily for its sedative, anti-aggressive, and antiemetic properties.[1][2] As a pre-anesthetic agent, it serves to calm the patient, reduce the dose of induction and maintenance anesthetics, and facilitate a smoother induction and recovery period. Its primary application is in swine, but it is also used in combination with other drugs for the immobilization and anesthesia of various wildlife species.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in pre-anesthetic regimens.
Mechanism of Action
This compound functions primarily as a dopamine D2 receptor antagonist in the central nervous system.[5] By blocking these receptors in the mesolimbic and nigrostriatal pathways, it reduces motor activity and response to external stimuli without causing significant motor impairment at therapeutic doses.[6] It also possesses some antihistaminic and anticholinergic properties and can affect the central and peripheral noradrenergic systems, leading to peripheral vasodilation and a drop in blood pressure.[3]
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of this compound's action as a dopamine D2 receptor antagonist.
Application in Key Species
Swine
This compound is most commonly used in pigs to reduce aggression, stress during transport, and as a premedicant before general anesthesia for procedures like castration.[3][7] It provides reliable sedation with minimal respiratory depression at therapeutic doses.[3]
Wildlife and Exotic Animals
In wildlife, this compound is rarely used alone but is a critical component of multi-drug immobilization protocols, often referred to as "neuroleptanalgesia."[4] It is frequently combined with potent opioids (like etorphine), alpha-2 adrenergic agonists (like xylazine or medetomidine), and dissociative anesthetics (like ketamine).[4][8][9] These combinations are designed to provide rapid, reversible, and safe immobilization for handling, transport, or minor surgical procedures in species like deer, elk, and large felids.[10][11][12] Use in horses should be avoided due to potential adverse reactions.[1]
Quantitative Data from Pre-clinical and Clinical Studies
The following tables summarize quantitative data from studies evaluating this compound in various pre-anesthetic and immobilization protocols.
Table 1: Effects of this compound-Xylazine Combination in Red Brocket Deer (Mazama americana) [8]
| Parameter | Group AX0.5 (this compound 1 mg/kg + Xylazine 0.5 mg/kg) | Group AX1.0 (this compound 1 mg/kg + Xylazine 1 mg/kg) |
| Sedation Latency (min) | 7 ± 6.6 | 5 ± 2.0 |
| Time to Sternal Recumbency (min) | 12 ± 9.7 | 6 ± 3.1 |
| Time to Safe Handling (min) | 14 ± 4.5 | 12 ± 5.2 |
| Duration of Safe Handling (min) | 75 ± 12.3 | 85 ± 6.8 |
| Heart Rate (bpm) | 62 ± 16 | 54 ± 11 |
| Respiratory Rate (breaths/min) | 37 ± 11 | 30 ± 10 |
| Mean Arterial Pressure (mmHg) | 112 ± 20 | 108 ± 15 |
Table 2: Effects of Butorphanol-Azaperone-Medetomidine (BAM) Combination in Various Species
| Species | Dose (Butorphanol, this compound, Medetomidine) | Induction Time (min) | Reversal Time (min) | Key Physiological Effects | Reference |
| White-Tailed Deer | 0.58, 0.37, 0.19 mg/kg | 21.4 ± 5 | 4.5 ± 1.5 | Mild to moderate hypoxemia occurred. | [13] |
| White-Tailed Deer | 0.43, 0.36, 0.14 mg/kg | 9.8 ± 3.6 | 5 - 20 | Significant hypoxemia without O2 supplementation. | [14] |
| Rocky Mountain Elk | Low Dose (46, 30, 18 mg total) | 6.9 ± 1.1 | 9 ± 1.5 | Hypoxemia common, improved with O2 supplementation. | [10] |
| African Lion | 0.18, 0.07, 0.07 mg/kg | 7 ± 2 | 9 ± 1 | Stable heart rate (40 bpm) and respiration (15 bpm); elevated MAP (142 mmHg). | [11] |
Table 3: Effects of Detomidine-Ketamine-Azaperone Combination in Fallow Deer (Dama dama) [15]
| Parameter | Value (Mean ± SD) |
| Drug Doses (mg/kg) | Detomidine: 0.22 ± 0.07; Ketamine: 2.24 ± 0.69; this compound: 0.34 ± 0.10 |
| Time to Lateral Recumbency (min) | 10.7 ± 6.4 |
| Time to First Safe Approach (min) | 22.0 ± 5.1 |
| Handling Time (min) | 49.8 ± 9.6 |
| Heart Rate (bpm) | 55 ± 13 |
| Respiratory Rate (breaths/min) | 22 ± 7 |
| SpO₂ (%) | 92 ± 5 |
Experimental Protocols
Protocol 1: Sedation Assessment in Swine
This protocol is adapted from studies evaluating sedation efficacy in weaned piglets.[16][17]
Objective: To quantify the level and duration of sedation following intramuscular administration of this compound.
Materials:
-
This compound (40 mg/mL injectable solution)
-
Weaned piglets (approx. 7 kg)
-
Syringes and needles
-
Digital thermometer, stethoscope
-
Stopwatch
-
Sedation scoring system (see below)
Methodology:
-
Animal Preparation: Acclimatize piglets to the housing pen for at least 24 hours. Fasting is not typically required for sedation protocols. Record baseline weight, rectal temperature, heart rate, and respiratory rate.
-
Drug Administration: Administer this compound via deep intramuscular (IM) injection in the neck muscles behind the ear at a dose of 2 mg/kg.
-
Monitoring:
-
Begin observation immediately after injection. Leave animals undisturbed in a quiet environment during the onset of action.[3]
-
At 15, 30, 60, 90, 120, and 180 minutes post-injection, assess and record the following:
-
Sedation Score: Use a numerical rating scale (e.g., 0 = normal movement, 1 = ataxic/less active, 2 = lying down).[16]
-
Response to Stimulus: Apply a consistent, non-painful stimulus (e.g., a blunt object tapped on the metal pen) and score the response (e.g., 0 = no reaction, 1 = slight ear/head movement, 2 = stands up).[16]
-
Physiological Parameters: Record rectal temperature, heart rate, and respiratory rate.
-
-
-
Data Analysis: Collate the sedation scores and physiological data over time. Analyze for time to peak effect and duration of effective sedation.
Protocol 2: Chemical Immobilization of Cervids using BAM Combination
This protocol is a generalized methodology based on studies in white-tailed deer and elk.[10][14]
Objective: To achieve safe and effective short-term immobilization for minor procedures (e.g., blood sampling, collaring).
Materials:
-
Butorphanol-Azaperone-Medetomidine (BAM) combination drug (e.g., 27.3 mg/mL butorphanol, 9.1 mg/mL this compound, 10.9 mg/mL medetomidine).[1]
-
Remote drug delivery system (dart gun) and darts.
-
Antagonist drugs: Naltrexone, Atipamezole, and/or Tolazoline.
-
Pulse oximeter, capnograph, thermometer.
-
Supplemental oxygen source (nasal cannula or mask).
-
Blindfold.
Methodology:
-
Pre-Immobilization: Estimate the animal's weight to calculate the drug volume. Prepare the dart according to manufacturer instructions.
-
Drug Administration: Dart the animal in a large muscle mass (e.g., gluteals, shoulder).
-
Approach and Positioning: Observe the animal from a distance until it becomes recumbent. Approach cautiously once sedation is deep. Place the animal in sternal recumbency to reduce the risk of bloat and regurgitation, and apply a blindfold to reduce external stimuli.[2]
-
Monitoring: Immediately upon approach, begin monitoring and record vital signs every 5 minutes.[13]
-
Oxygenation: Monitor SpO₂ via pulse oximetry (note: may be unreliable).[14] Administer supplemental oxygen (e.g., 3 L/min via nasal cannula) to mitigate hypoxemia, a common side effect of this combination.[10][14]
-
Ventilation: Monitor respiratory rate and character.
-
Cardiovascular: Monitor heart rate and rhythm.
-
Temperature: Monitor rectal temperature, as cervids are prone to hyperthermia.[18]
-
-
Reversal: Once the procedure is complete, administer the antagonist drugs. A common protocol is intramuscular naltrexone (to reverse butorphanol) and atipamezole (to reverse medetomidine).[13]
-
Recovery: Monitor the animal from a safe distance until it is standing and stable. Ensure a smooth and quiet recovery environment.
Experimental Workflow Diagram
Safety and Side Effects
-
Hypotension: this compound's vasodilatory effects can cause a drop in blood pressure.[11]
-
Hypoxemia: When used in combination with alpha-2 agonists and/or opioids, significant hypoxemia can occur. Supplemental oxygen is strongly recommended.[10][14]
-
Thermoregulation: The drug can depress the thermoregulatory center, potentially leading to hypothermia, especially if the animal is in a cold environment.[3]
-
Extrapyramidal Effects: At higher doses, extrapyramidal signs like tremors or muscle rigidity may be observed.[3]
-
Overdose: Overdosing can lead to prolonged sedation and potentially aggressive or agitated behavior during recovery.[3]
Conclusion
This compound is a valuable and effective sedative and pre-anesthetic agent in veterinary medicine, particularly in swine. Its utility extends to wildlife chemical immobilization, where its synergistic effects with other agents provide for controlled and reversible anesthesia. Researchers and drug development professionals should note the dose-dependent and species-specific effects, particularly the risk of hypotension and, in combination protocols, hypoxemia. The detailed protocols and quantitative data provided herein serve as a foundation for developing safe and effective anesthetic regimens incorporating this compound.
References
- 1. Butorphanol–this compound–Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ivis.org [ivis.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. wildpharm.co.za [wildpharm.co.za]
- 7. researchgate.net [researchgate.net]
- 8. This compound and xylazine: A pharmacological combination to facilitate captive deer management for red brocket deer (Mazama americana) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of a detomidine–ketamine–this compound combination for the chemical immobilization of fallow deer (Dama dama) [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of BAM (butorphanol-azaperone-medetomidine) in captive African lion (Panthera leo) immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. Butorphanol, this compound, and medetomidine anesthesia in free-ranging white-tailed deer (Odocoileus virginianus) using radiotransmitter darts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of intramuscular butorphanol, this compound, and medetomidine and nasal oxygen insufflation for the chemical immobilization of white-tailed deer, Odocoileus virginianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a detomidine–ketamine–this compound combination for the chemical immobilization of fallow deer (Dama dama) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actavet.vfu.cz [actavet.vfu.cz]
- 17. Veterinární medicína: Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 18. cdn.ymaws.com [cdn.ymaws.com]
Azaperone-Ketamine Combination for Surgical Anesthesia in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of an azaperone-ketamine combination for surgical anesthesia in various rodent species. This combination leverages the neuroleptic sedative effects of this compound with the dissociative anesthetic and analgesic properties of ketamine to achieve a suitable plane of surgical anesthesia.
Overview
The combination of this compound, a butyrophenone neuroleptic, and ketamine, an NMDA receptor antagonist, provides a state of surgical anesthesia suitable for a variety of procedures in laboratory rodents. This compound induces a state of calmness and muscle relaxation, while ketamine provides profound analgesia and anesthesia. This combination is a viable alternative to other injectable anesthetic cocktails.
Quantitative Data Summary
The following tables summarize recommended dosages and anesthetic timelines for the this compound-ketamine combination in different rodent species. It is crucial to note that individual responses can vary based on strain, age, sex, and health status. Therefore, the lower end of the dose range should be used as a starting point, with doses adjusted as needed.
Table 1: Recommended Dosages of this compound-Ketamine Combination in Rodents
| Species | This compound (mg/kg) | Ketamine (mg/kg) | Route of Administration |
| Rat | 2.5 - 5 | 75 - 100 | Intraperitoneal (IP) |
| Mouse | 5 - 10 | 80 - 120 | Intraperitoneal (IP) |
| Guinea Pig | 0.2 - 2.5 | 40 - 80 | Intramuscular (IM) |
| Hamster | Not Established | 100 - 200 | Intraperitoneal (IP) |
*Note: Specific data for the this compound-ketamine combination in guinea pigs and hamsters is limited. The provided ranges are extrapolated from general anesthesia guidelines for these species where ketamine is often combined with other sedatives like xylazine or dexmedetomidine. Researchers should exercise caution and begin with the lowest effective dose.
Table 2: Anesthetic Characteristics of this compound-Ketamine Combination in Rats and Mice
| Species | Induction Time (minutes) | Duration of Surgical Anesthesia (minutes) | Duration of Immobilization (hours) |
| Rat | 5 - 10 | 60 - 360[1] | 1.3 - 6.0[1] |
| Mouse | 3 - 5 | 54 - 108[1] | 1.1 - 8.8[1] |
Experimental Protocols
Drug Preparation
Materials:
-
Sterile saline or sterile water for injection
-
Ketamine hydrochloride (e.g., 100 mg/mL)
-
This compound (e.g., 40 mg/mL)
-
Sterile syringes and needles (25-27 gauge)
-
Sterile vials for dilution
Procedure:
-
Calculate the required volume of each drug based on the animal's body weight and the desired dosage.
-
Aseptically withdraw the calculated volumes of ketamine and this compound into a single sterile syringe.
-
If necessary, dilute the mixture with sterile saline or water for injection to achieve an appropriate injection volume (typically 0.1-0.2 mL per 10 g of body weight for mice and 0.1-0.2 mL per 100 g of body weight for rats).
-
Gently mix the solution by inverting the syringe.
-
Label the syringe clearly with the drug combination and concentration.
Animal Preparation and Anesthetic Administration
Procedure:
-
Accurately weigh the animal immediately before drug administration to ensure correct dosage calculation.
-
Place the animal in a clean, quiet environment.
-
Administer the anesthetic combination via the chosen route (intraperitoneal is common for rats and mice).
-
Intraperitoneal (IP) Injection: Gently restrain the animal and tilt it slightly head-down. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate briefly to ensure no blood or urine is withdrawn before injecting the solution.
-
-
Place the animal in a clean, warm cage and monitor closely for the onset of anesthesia. To prevent corneal drying, apply a sterile ophthalmic ointment to the eyes once the animal is sedated.
Monitoring Anesthetic Depth
Surgical anesthesia is characterized by the loss of the pedal withdrawal reflex (toe pinch).
Monitoring Parameters:
-
Respiratory Rate: Monitor the rate and depth of breathing. A significant decrease in respiratory rate can indicate an overly deep plane of anesthesia. In rats administered the combination, an increased respiratory rate has been observed, while mice may show transient tachypnea followed by bradypnea.[1]
-
Heart Rate: Can be monitored using a stethoscope or a pulse oximeter.
-
Body Temperature: Rodents are susceptible to hypothermia under anesthesia. Use a circulating warm water blanket or other heating source to maintain body temperature.
-
Reflexes: Periodically check the pedal withdrawal reflex by firmly pinching a toe. The absence of a response indicates a surgical plane of anesthesia.
Post-Anesthetic Care
Procedure:
-
After the surgical procedure, continue to monitor the animal until it is fully recovered.
-
Keep the animal in a warm, quiet environment to prevent hypothermia and stress.
-
Do not leave the animal unattended until it has regained sufficient consciousness to maintain sternal recumbency.
-
Provide easy access to food and water once the animal is fully ambulatory.
-
Administer analgesics as required for post-operative pain management, as per your approved animal care protocol.
Signaling Pathways and Mechanisms of Action
The synergistic effect of the this compound-ketamine combination is achieved through their distinct actions on the central nervous system.
This compound: Dopamine D2 Receptor Antagonism
This compound is a neuroleptic that primarily acts as an antagonist at dopamine D2 receptors in the brain. Blockade of these receptors in the mesolimbic and nigrostriatal pathways leads to sedation and a reduction in motor activity.
Caption: this compound acts as a dopamine D2 receptor antagonist, leading to sedation.
Ketamine: NMDA Receptor Antagonism
Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. By blocking the NMDA receptor, ketamine disrupts the normal flow of ions, leading to a state of dissociative anesthesia and analgesia.
Caption: Ketamine blocks the NMDA receptor ion channel, inducing anesthesia and analgesia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using the this compound-ketamine combination for a surgical procedure in rodents.
Caption: Standard workflow for this compound-ketamine anesthesia in rodent surgery.
References
Protocol for Azaperone Administration in Managing Aggression in Newly Mixed Pigs
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: The introduction of unfamiliar pigs into a group invariably leads to aggressive behavior as they establish a new social hierarchy. This aggression can result in significant welfare issues, including skin lesions, stress, reduced feed intake, and compromised growth performance. Azaperone, a butyrophenone neuroleptic, is widely utilized in swine management to mitigate this aggression. It functions primarily as a dopamine receptor antagonist, inducing a state of sedation and reducing the animals' responsiveness to external stimuli without causing significant respiratory depression.[1] These application notes provide a comprehensive protocol for the use of this compound in managing aggression in newly mixed pigs, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a neuroleptic agent that primarily blocks central and peripheral dopamine receptors, leading to a dose-dependent sedation.[2] It also exerts effects on the central and peripheral noradrenergic systems, causing mild bradycardia, reduced cardiac output, and peripheral vasodilation, which can lead to a slight decrease in blood pressure.[2] At higher concentrations, it can also antagonize histamine and serotonin.[2] The sedative effects typically begin within 5-10 minutes of intramuscular administration and last for 1 to 3 hours.[2]
Data Presentation
The following tables summarize the quantitative data from key studies on the efficacy of this compound in managing aggression and its effects on production parameters in newly mixed pigs.
Table 1: Efficacy of Intramuscular this compound on Aggressive Behavior
| Parameter | Saline Control | This compound (2.2 mg/kg IM) | Percentage Reduction | Reference |
| Total Fighting Duration (min/pen) | 309.8 | 189.6 | 38.8% | [3][4] |
| Number of Fights (per pen) | 298.3 | 260.2 | 12.8% | [3][4] |
Table 2: Effect of this compound on Lesion Scores
| Parameter | Saline Control | This compound (2.2 mg/kg IM) | Significance | Reference |
| Ear Lesion Score | Higher | Lower | P < 0.01 | [3][4] |
| Total Injury Score | Higher | Lower | P < 0.05 | [3][4] |
Table 3: Impact of this compound on Production Parameters
| Parameter | Saline Control | This compound (2.2 mg/kg IM) | Significance | Reference |
| Weight Gain | Similar | Similar | Not Significant | [3][4] |
| Feed Consumption | Similar | Similar | Not Significant | [3][4] |
| Feed Efficiency | Similar | Similar | Not Significant | [3][4] |
Table 4: Comparison of Different Administration Routes for Sedation
| Administration Route | Dosage for Comparable Sedation | Onset of Sedation | Reference |
| Intramuscular (IM) | 2 mg/kg | 5-10 minutes | [2][5] |
| Buccal | 4 mg/kg | Slower than IM | [6][7][8] |
| Intranasal | 4 mg/kg | Slower than IM | [5][9] |
Experimental Protocols
Protocol 1: Intramuscular Administration of this compound for Aggression Management
This protocol is based on the methodology described by Gonyou et al. (1988).[3][4]
1. Objective: To evaluate the efficacy of intramuscular this compound in reducing aggression and its impact on the performance of newly mixed growing-finishing pigs.
2. Animals: A total of 270 growing-finishing pigs with an initial weight of approximately 29.8 kg.
3. Experimental Design:
- Pigs are randomly allotted to treatment groups, with pens of 15 pigs each.
- Treatment Groups:
- Control: Saline injection (0.1 ml/kg IM).
- This compound: this compound injection (2.2 mg/kg IM).
- Each treatment group should have a sufficient number of replicate pens (e.g., six pens per treatment).
4. Procedure:
- Immediately prior to mixing unfamiliar pigs, administer the assigned treatment via intramuscular injection. The injection should be given deep into the neck muscle behind the ear using a needle of appropriate length to avoid injection into adipose tissue.[2]
- After treatment, place the pigs in their designated pens with ad libitum access to feed and water.
- The animals should be left undisturbed in a quiet environment during the onset of the drug's action.[2]
5. Data Collection:
- Behavioral Observation: Video record each pen for 48 hours post-injection. Continuously observe and record the duration and frequency of aggressive behaviors (e.g., fighting, biting, pushing).
- Lesion Scoring: Score injuries on the ears and shoulders of each pig before the injection and at 1, 2, 3, and 7 days after treatment. A standardized scoring system should be used.
- Activity Monitoring: Use scan sampling at regular intervals (e.g., every 2 minutes) to record the time spent on different activities such as eating, drinking, and lying.
- Production Parameters: Measure and record weight gain, feed consumption, and feed efficiency for each pen at regular intervals (e.g., days 3, 7, 14, 28, 42, 56, 70, and 84).
6. Statistical Analysis: Analyze the collected data using appropriate statistical methods to compare the treatment groups.
Protocol 2: Comparative Efficacy of Buccal and Intramuscular this compound Administration
This protocol is adapted from the study by Svoboda et al. (2021).[7][8]
1. Objective: To compare the sedative efficacy of buccal versus intramuscular administration of this compound in weaned piglets.
2. Animals: A total of 40 weaned piglets.
3. Experimental Design:
- Piglets are randomly divided into four groups of 10.
- Treatment Groups:
- Group A (IM): this compound at 2 mg/kg body weight, administered intramuscularly.
- Group B (Buccal Control): Saline (1 ml), administered buccally.
- Group C (Buccal Low Dose): this compound at 2 mg/kg body weight, administered buccally.
- Group D (Buccal High Dose): this compound at 4 mg/kg body weight, administered buccally.
4. Procedure:
- Administer the assigned treatments to the piglets.
- For buccal administration, the solution is gently dispensed into the buccal cavity (between the cheek and gum).
5. Data Collection:
- Sedation Level: Assess the level of sedation at regular intervals by observing the pigs' response to a defined stimulus (e.g., a loud noise).
- Physiological Parameters: Monitor and record the degree of salivation and movement level.
- Blood Analysis: Collect blood samples at predetermined time points to measure plasma this compound concentrations and other biochemical variables.
6. Statistical Analysis: Use appropriate statistical tests to compare the sedation levels and physiological parameters among the different treatment groups.
Visualizations
Signaling Pathway and Effects of this compound
Caption: Mechanism of action of this compound leading to reduced aggression.
Experimental Workflow for this compound Administration
Caption: Experimental workflow for evaluating this compound's efficacy.
References
- 1. nbinno.com [nbinno.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Effects of amperozide and this compound on aggression and productivity of growing-finishing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of the intranasal application of this compound for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The effects of buccal administration of this compound on the sedation level and biochemical variables of weaned piglets | Semantic Scholar [semanticscholar.org]
- 7. actavet.vfu.cz [actavet.vfu.cz]
- 8. The effects of buccal administration of this compound on the sedation level and biochemical variables of weaned piglets | Acta Veterinaria Brno [actavet.vfu.cz]
- 9. Veterinární medicína: Efficacy of the intranasal application of this compound for sedation in weaned piglets [vetmed.agriculturejournals.cz]
Application Note: Determination of Azaperone and its Metabolite Azaperol in Tissue Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the neuroleptic drug Azaperone and its primary metabolite, Azaperol, in various animal tissue samples. The described protocol is essential for pharmacokinetic studies, residue analysis in food-producing animals, and veterinary drug development. The method utilizes reversed-phase HPLC with UV detection, providing a reliable and cost-effective approach for routine analysis. This document provides detailed experimental protocols, data presentation in tabular format for easy comparison, and visual workflows to ensure clarity and reproducibility.
Introduction
This compound is a butyrophenone tranquilizer widely used in veterinary medicine, particularly in swine, to mitigate stress during transport and handling.[1][2] Its use necessitates the monitoring of drug residues in edible tissues to ensure food safety and adherence to regulatory limits.[1] this compound is metabolized in vivo to Azaperol, which also exhibits pharmacological activity.[1][3] Therefore, a reliable analytical method for the simultaneous determination of both parent drug and metabolite is crucial. This application note presents a validated HPLC-UV method applicable to various tissue matrices, including liver, kidney, muscle, and fat.
Chemical Structures
The chemical structures of this compound and its metabolite Azaperol are presented below.
Figure 1. Chemical structures of this compound and its metabolite Azaperol.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for sample preparation and HPLC analysis.
Materials and Reagents
-
This compound and Azaperol analytical standards
-
HPLC grade acetonitrile, methanol, and water
-
Hexane, isoamyl alcohol
-
Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄), Perchloric acid (PCA)
-
Sodium chloride (NaCl)
-
Diethylamine
-
Phosphate buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange or C18)
-
Tissue homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation
Two primary methods for sample extraction are presented: Liquid-Liquid Extraction (LLE) and a simplified protein precipitation method.
Method 1: Liquid-Liquid Extraction (LLE) [4]
-
Homogenization: Weigh 2.0 g of tissue sample and homogenize.
-
Solubilization: Add 5 mL of 1 mol/L NaOH to the homogenized tissue.
-
Extraction: Add 10 mL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.
-
Acid Transfer: Transfer the upper hexane layer to a new tube containing 3 mL of 0.1 mol/L H₂SO₄. Vortex and centrifuge.
-
Back Extraction: Discard the upper hexane layer. Add 5 mL of hexane to the acidic aqueous layer, vortex, and centrifuge.
-
Final Extraction: Make the aqueous layer mildly basic (pH ~8-9) with NaOH. Add 5 mL of hexane, vortex, and centrifuge.
-
Evaporation: Transfer the final hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.
Method 2: Protein Precipitation [3][5]
-
Homogenization: Weigh 0.5 g of tissue and place it in a polypropylene tube with 2 mL of acetonitrile. Homogenize the sample.
-
Centrifugation: Centrifuge the homogenate at 13,680 × g for 15 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the acetonitrile, for instance, using a lyophilizer at 50 °C.
-
Reconstitution: Dissolve the residue in 20 µL of ethanol.
-
Deproteinization: Add 15 µL of perchloric acid (PCA), vortex, and centrifuge at 13,680 × g for 10 minutes.
-
Final Sample: Collect 25 µL of the supernatant for HPLC injection.
HPLC-UV Conditions
The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound and Azaperol.
| Parameter | Condition 1[4] | Condition 2[3][5] | Condition 3[6] |
| Column | ODS (C18) | Reversed-phase C18 | C18 (Gemini 5 µm, 4.6 mm x 150 mm) |
| Mobile Phase | Acetonitrile:0.025% aqueous diethylamine (2:3, v/v) | Acetonitrile:0.05 mol/L phosphate buffer pH 3.0 (Gradient) | Acetonitrile:Water (55:45, v/v) with 2.46 g/L anhydrous sodium acetate, pH 6.5 |
| Flow Rate | 1.0 mL/min | Not specified | 1.2 mL/min |
| Column Temp. | 40 °C | Not specified | 50 °C |
| Detection (UV) | 250 nm | 245 nm | 240 nm |
| Injection Vol. | 20 µL | Not specified | 100 µL |
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted below.
Figure 2. General workflow for the analysis of this compound and its metabolites in tissue.
Data Presentation
The performance of the HPLC methods can be summarized by key validation parameters. The following tables provide a compilation of quantitative data from various studies for easy comparison.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | LOD (µg/kg) | LOQ (µg/kg) | Tissue Matrix | Reference |
| This compound | HPLC-UV | 2.0 | 10.0 | Muscle, Liver, Kidney, Skin+Fat | [1] |
| Azaperol | HPLC-UV | 3.0 | 10.0 | Muscle, Liver, Kidney, Skin+Fat | [1] |
| This compound | HPLC-UV | 1.0 | 2.5 | Kidney | [3] |
| Azaperol | HPLC-UV | 0.4 | 1.2 | Kidney | [3] |
| This compound | HPLC-UV | - | 25 | Various Animal Tissues | [4] |
| Azaperol | HPLC-UV | - | 25 | Various Animal Tissues | [4] |
Table 2: Recovery Rates
| Analyte | Recovery (%) | Tissue Matrix | Reference |
| This compound | > 99% | Muscle, Liver, Kidney, Skin+Fat | [1] |
| Azaperol | > 89% | Muscle, Liver, Kidney, Skin+Fat | [1] |
| This compound | 85 - 115% | Meat Tissues | [3][5] |
| Azaperol | 85 - 115% | Meat Tissues | [3][5] |
| This compound & Azaperol | > 72% | Swine, Bovine, Poultry Tissues, Milk, Egg, Salmon | [4][7] |
Table 3: Linearity
| Analyte | Range (µg/kg) | Correlation Coefficient (r²) | Tissue Matrix | Reference |
| This compound & Azaperol | 50 - 300 | > 0.999 | Meat Tissues | [3] |
| This compound & Azaperol | 30 - 500 | > 0.9889 | Muscle, Liver, Kidney | [6] |
Discussion
The presented HPLC-UV methods offer reliable and sensitive quantification of this compound and Azaperol in various tissue samples. The choice between Liquid-Liquid Extraction and Protein Precipitation for sample preparation will depend on the laboratory's specific needs, available equipment, and the complexity of the tissue matrix. LLE can provide cleaner extracts, while protein precipitation is a simpler and faster alternative.[3][8]
The chromatographic conditions can be adapted based on the specific column and instrumentation available. The provided conditions in the tables serve as a validated starting point for method development and optimization. For confirmatory analysis, especially at very low residue levels, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended.[7][9][10][11]
The validation data, including LOD, LOQ, recovery, and linearity, demonstrate that these methods are suitable for routine monitoring of this compound and Azaperol residues in tissues, ensuring compliance with maximum residue limits (MRLs) set by regulatory agencies. The MRL for the sum of this compound and Azaperol in the European Union is 100 µg/kg for pig liver and kidneys.[1][3]
Conclusion
This application note provides a comprehensive overview and detailed protocols for the determination of this compound and its metabolite Azaperol in tissue samples using HPLC-UV. The methods are shown to be accurate, precise, and suitable for their intended purpose in research, drug development, and food safety applications. The inclusion of comparative data tables and workflow diagrams facilitates the implementation of these methods in a laboratory setting.
References
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Development of the Chromatographic Method for Simultaneous Determination of this compound and Azaperol in Animal Kidneys and Livers | MDPI [mdpi.com]
- 4. Simultaneous determination of this compound and azaperol in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the Chromatographic Method for Simultaneous Determination of this compound and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bioone.org [bioone.org]
- 10. mdpi.com [mdpi.com]
- 11. Combining LC-MS/MS Product-Ion Scan Technology with GC-MS Analysis to Identify Drugs and Poisons in Postmortem Fluids and Tissues, Florida, 2019-2022 [icpsr.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Managing Azaperone-Induced Respiratory Depression
This guide provides researchers, scientists, and drug development professionals with essential information for managing respiratory depression associated with the use of azaperone in animal sedation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a neuroleptic drug from the butyrophenone class, primarily used in veterinary medicine as a tranquilizer and sedative, especially in pigs.[1][2] Its main mechanism of action is the antagonism of central dopamine D2 receptors, which produces sedation and reduces motor activity.[1][3] this compound also blocks alpha-1 adrenergic receptors, which can lead to vasodilation and hypotension, and may have some antihistaminic and anticholinergic properties.[2][3][4]
Q2: Does this compound always cause respiratory depression?
A2: The effect of this compound on respiration is complex and can be dose- and species-dependent. While it has minimal effects on respiration in pigs at standard therapeutic doses, and may even lead to deeper breathing, higher doses can cause respiratory depression, characterized by slower and shallower breathing.[2][5][6] Conversely, one study in piglets noted a significant increase in respiratory rate at higher oral doses.[7] In ponies, studies have shown that arterial blood gases, including oxygen (PaO2) and carbon dioxide (PaCO2) tension, remain relatively stable during this compound-induced sedation.[8][9] Therefore, while not a universal effect at therapeutic doses, the potential for respiratory depression exists, particularly with overdose.
Q3: What are the clinical signs of severe this compound overdose versus normal sedation?
A3: Differentiating deep sedation from a dangerous overdose requires careful monitoring. The table below outlines key signs.
| Clinical Sign | Therapeutic Sedation | Potential Overdose / Severe Side Effect |
| Respiration | Normal to slightly slower rate, regular rhythm.[2][6] | Markedly slow or shallow breathing (bradypnea), irregular breathing patterns, apnea.[5] |
| Cardiovascular | Mild hypotension, slight decrease in heart rate (bradycardia) or initial transient increase.[5][6][8] | Severe hypotension, pale mucous membranes, weak pulse, potential for cardiovascular collapse.[1][5] |
| Consciousness | Calm, reduced motor activity, may be arousable to strong stimuli. | Unresponsive to noxious stimuli, coma.[10] |
| Muscle Tone | Relaxed muscle tone. | Extreme muscle rigidity, tremors, or extrapyramidal signs (catalepsy).[1] |
| Other Signs | Possible transient salivation or panting.[1] | Dangerously low body temperature (hypothermia), seizures (rare).[11] |
Q4: Is there a direct reversal agent or antagonist for this compound?
A4: There is no single, specific antagonist that completely reverses all effects of this compound. Management primarily relies on supportive care. Unlike opioids, which can be reversed with naloxone, or alpha-2 agonists (like xylazine), which are reversed by agents like yohimbine or atipamezole, there is no equivalent direct antagonist for butyrophenones approved for veterinary use.[12][13][14] Research into direct reversal is limited. Treatment focuses on managing the clinical signs, especially respiratory and cardiovascular depression.
Troubleshooting Guide
Problem: The sedated animal's breathing appears shallow and slow.
Solution:
-
Assess the Animal Immediately:
-
Check for responsiveness to stimuli (e.g., ear pinch, toe pinch).
-
Measure the respiratory rate (breaths per minute) and observe the depth of breathing.
-
Examine mucous membrane color (they should be pink, not blue/cyanotic or pale).
-
Measure heart rate and pulse quality.
-
-
Initiate Supportive Care (If Respiratory Depression is Confirmed):
-
Ensure a patent airway: Position the animal with its head and neck extended to prevent airway obstruction.[5]
-
Provide supplemental oxygen: This can be done via a face mask or nasal insufflation.
-
Initiate positive pressure ventilation (PPV): If the animal is apneic or breathing is inadequate (e.g., severe bradypnea, cyanosis), intubation and manual or mechanical ventilation are critical to prevent hypoxia and cardiac arrest.[15]
-
Administer IV fluids: This is crucial to counteract hypotension, a common side effect of this compound due to alpha-1 adrenergic blockade.[11][16]
-
-
Consider Pharmacological Intervention (Use with Caution):
-
Naloxone: If an opioid was used in combination with this compound, administering an opioid antagonist like naloxone is warranted, as it will reverse the respiratory depressant effects of the opioid component.[12][17] Naloxone will not reverse this compound.[15]
-
Respiratory Stimulants: The use of non-specific respiratory stimulants like doxapram can be considered, but their efficacy can be limited and they may have side effects.[18] Their use should be weighed against the benefits of controlled ventilation.
-
Problem: The animal is hypotensive and has pale mucous membranes.
Solution:
-
Administer Intravenous Fluids: Start aggressive IV fluid therapy with crystalloids (e.g., Lactated Ringer's Solution, 0.9% NaCl) to expand intravascular volume and improve blood pressure.[16]
-
Monitor Cardiovascular Parameters: Continuously monitor heart rate, blood pressure (if possible), and mucous membrane color.
-
Maintain Body Temperature: Hypothermia can worsen hypotension and CNS depression. Use warming blankets or other devices to maintain normothermia.[11]
Quantitative Data Summary
The following table summarizes the reported effects of this compound on key physiological parameters from experimental studies.
| Species | This compound Dose & Route | Effect on Respiratory Rate | Effect on Blood Gases (PaO2, PaCO2) | Reference |
| Pigs | 2 mg/kg i.m. (Therapeutic) | Minimal effect; may produce deeper breathing. | Not specified. | [6] |
| Piglets | 8 mg/kg & 12 mg/kg (Oral) | Significant increase. | Not specified. | [7] |
| Ponies | 0.4 & 0.8 mg/kg i.m. | Not specified. | Remained relatively constant. | [8][9] |
Experimental Protocols
Protocol: Monitoring Respiratory Function in this compound-Sedated Pigs
This protocol describes a methodology for assessing the respiratory effects of this compound in a research setting.
-
Animal Preparation:
-
Select healthy pigs, fasted for 12 hours with free access to water.
-
Record baseline physiological data: heart rate (HR), respiratory rate (RR), rectal temperature, and (if possible) indirect blood pressure.
-
For blood gas analysis, place a catheter in the auricular artery under local anesthesia for serial sampling.
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Record HR, RR, and temperature at 5, 15, 30, 60, 90, and 120 minutes post-injection.
-
Observe the level of sedation at each time point using a validated scoring system.
-
Collect arterial blood samples (0.5 mL) into a heparinized syringe at baseline and at 15, 30, 60, and 120 minutes post-injection.
-
Immediately analyze blood samples for PaO2, PaCO2, pH, and oxygen saturation (SaO2) using a portable blood gas analyzer.
-
-
Supportive Care:
-
Have equipment for oxygen supplementation and intubation/ventilation on standby throughout the experiment.
-
Monitor the animal continuously until it has fully recovered from sedation.
-
Visualizations
Caption: this compound's mechanism of action leading to sedation and potential side effects.
Caption: Troubleshooting workflow for an unresponsive animal sedated with this compound.
References
- 1. vtech.global [vtech.global]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. bloomtechz.com [bloomtechz.com]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on cardiovascular and respiratory functions in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on cardiovascular and respiratory functions in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Poisonings from Human Prescription Drugs - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 12. Publications » SciQuest [sciquest.org.nz]
- 13. The reversal of xylazine hydrochloride by yohimbine and 4-aminopyridine in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. binasss.sa.cr [binasss.sa.cr]
- 16. wagwalking.com [wagwalking.com]
- 17. Fact vs. fiction: naloxone in the treatment of opioid-induced respiratory depression in the current era of synthetic opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
Counteracting hypotension as a side effect of Azaperone administration
Technical Support Center: Azaperone Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in experimental settings. The focus is on understanding and counteracting the hypotensive side effects associated with its administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a butyrophenone neuroleptic agent that primarily acts as a dopamine (D2) receptor antagonist in the central nervous system, leading to sedation and anti-aggressive effects.[1][2] It also exhibits peripheral α-1 adrenergic receptor blocking activity, which contributes to its cardiovascular effects.[3][4] Additionally, it has some antihistaminic and anticholinergic properties.[5] this compound is used in veterinary medicine, particularly in pigs, for its tranquilizing effects to reduce stress and aggression.[5][6]
Q2: Why does this compound administration lead to hypotension?
A2: The hypotensive effect of this compound is primarily attributed to its antagonism of α-1 adrenergic receptors in peripheral blood vessels.[2][7] Blockade of these receptors inhibits the vasoconstrictive effects of catecholamines (e.g., norepinephrine), leading to vasodilation and a subsequent drop in blood pressure.[8][9] This reduction in peripheral resistance is a key factor in the observed hypotension.[9][10] While its dopamine receptor antagonism is central to its sedative effects, this action can also contribute to cardiovascular changes.[11][12]
Q3: How significant is the hypotension induced by this compound and how long does it last?
A3: Studies in ponies have shown that intramuscular administration of this compound at doses of 0.4 and 0.8 mg/kg can reduce mean arterial blood pressure (MAP) for at least four hours.[8][9][10] The hypotensive effect is caused by a reduction in peripheral resistance.[9][10] Despite the drop in blood pressure, tissue oxygenation is generally considered adequate as arterial blood lactate concentrations are not typically increased.[9][10]
Q4: Are there any known pharmacological agents to counteract this compound-induced hypotension?
A4: While specific antagonists for this compound's hypotensive effect are not commonly cited, the mechanism of action (α-1 adrenergic blockade) suggests that α-1 adrenergic agonists could theoretically be used to counteract the vasodilation. However, the use of a non-specific sympathomimetic agent like epinephrine (adrenaline) should be avoided, as it can lead to a paradoxical further drop in blood pressure, a phenomenon known as "epinephrine reversal".[13][14] This occurs because the α-1 blocking action of this compound leaves the β-2 adrenergic vasodilatory effects of epinephrine unopposed.
Q5: Can respiratory stimulants like Doxapram be used to counteract the side effects of this compound?
A5: Doxapram is a respiratory stimulant and is not a direct antagonist to this compound's hypotensive effects.[15][16] While it can be used to counteract respiratory depression that may occur with some anesthetic combinations, its use should be approached with caution as it can have side effects such as hypertension, tachycardia, and muscle spasticity.[15][17] Doxapram has been shown to be effective in reducing the sedative effects of acepromazine, another tranquilizer with hypotensive properties.[18]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action/Investigation |
| Significant Drop in Blood Pressure Post-Administration | This compound's α-1 adrenergic antagonist activity causing peripheral vasodilation. | - Monitor blood pressure closely. - Ensure adequate hydration of the subject to support blood volume. - Consider reducing the dose of this compound in future experiments if hypotension is severe. - Avoid the use of epinephrine.[13] |
| Prolonged Sedation | High dosage or individual sensitivity to this compound. | - Provide supportive care and monitor vital signs until the effects subside. - For future experiments, a dose reduction should be considered. |
| Paradoxical Excitement | This is a rare, but reported, adverse reaction, particularly in horses. | - Ensure the safety of the animal and personnel. - This may be an idiosyncratic reaction, and the use of this compound in the individual animal should be reconsidered. |
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on key cardiovascular parameters as reported in a study on ponies.
| Parameter | Dosage (mg/kg, IM) | Observation | Duration of Effect |
| Mean Arterial Pressure (MAP) | 0.4 and 0.8 | Reduction in MAP | At least 4 hours[8][9][10] |
| Heart Rate | 0.4 and 0.8 | Small increases for up to 60 minutes, followed by slight bradycardia in some individuals. | Up to 60 minutes for tachycardia[8][9][10] |
| Peripheral Resistance | 0.4 and 0.8 | Reduction | Early phase of action[9][10] |
| Cardiac Output | 0.4 and 0.8 | Slight increase 20 minutes after administration | Early phase of action[8][9] |
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects of this compound in an Equine Model
This protocol is based on methodologies described for assessing the effects of this compound on cardiovascular function in ponies.[8][9]
-
Subjects: Healthy adult ponies.
-
Drug Administration: this compound administered intramuscularly at doses of 0.4 mg/kg and 0.8 mg/kg.
-
Cardiovascular Monitoring:
-
Arterial Blood Pressure: A catheter is placed in a peripheral artery (e.g., caudal auricular artery or median artery) for direct and continuous measurement of systolic, diastolic, and mean arterial blood pressure.[19]
-
Heart Rate: Monitored continuously via electrocardiogram (ECG) or from the arterial pressure waveform.
-
Cardiac Output: Can be determined using methods such as thermodilution or pulse contour analysis.
-
-
Blood Gas Analysis: Arterial blood samples are collected at baseline and at specified intervals post-administration to measure pH, PaCO2, and PaO2 to assess respiratory function and tissue oxygenation.
-
Data Collection: All cardiovascular parameters are recorded continuously or at frequent intervals (e.g., every 5-10 minutes) for several hours post-administration to characterize the onset, peak, and duration of the effects.
Visualizations
Caption: Mechanism of this compound-induced sedation and hypotension.
Caption: Workflow for assessing this compound's cardiovascular effects.
References
- 1. vtech.global [vtech.global]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. fao.org [fao.org]
- 7. The applied pharmacology of this compound in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on cardiovascular and respiratory functions in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on cardiovascular and respiratory functions in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. Hypotensive and bradycardic effects elicited by spinal dopamine receptor stimulation: effects of D1 and D2 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 14. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 15. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Doxapram Monograph for Professionals - Drugs.com [drugs.com]
- 17. drugs.com [drugs.com]
- 18. Refinement of the dose of doxapram to counteract the sedative effects of acepromazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of two different etorphine doses combined with this compound in blesbok (Damaliscus pygargus phillipsi) immobilisation | Gaudio | Journal of the South African Veterinary Association [journals.jsava.aosis.co.za]
Optimizing Azaperone dosage to minimize adverse cardiovascular effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Azaperone dosage to minimize adverse cardiovascular effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular effects of this compound?
A1: this compound, a butyrophenone neuroleptic, primarily causes a dose-dependent decrease in mean arterial blood pressure (hypotension).[1][2][3] This is mainly due to the blockade of alpha-1 adrenergic receptors, leading to peripheral vasodilation and a reduction in peripheral resistance.[4] Effects on heart rate can be variable, with some studies reporting an initial slight increase in heart rate followed by a mild bradycardia.[1][2][3]
Q2: How can I minimize the hypotensive effects of this compound in my experiments?
A2: To minimize hypotension, it is crucial to use the lowest effective dose of this compound required to achieve the desired level of sedation. Careful dose titration is recommended. Start with a low dose and gradually increase it while monitoring blood pressure. Combining this compound with other sedatives or analgesics may allow for a dose reduction of this compound, thereby lessening its hypotensive impact.[5] Continuous blood pressure monitoring is essential during the experimental period.
Q3: Is there a risk of QT interval prolongation with this compound?
A3: While direct studies on this compound's effect on the QT interval are limited, it belongs to the butyrophenone class of drugs. Other butyrophenones, such as droperidol, are known to cause QT prolongation by blocking the hERG potassium channels, which can increase the risk of serious cardiac arrhythmias like Torsades de Pointes.[6][7][8][9] Therefore, it is prudent to assume a potential risk of QT prolongation with this compound, especially at higher doses. ECG monitoring is highly recommended, particularly in studies involving prolonged administration or combination with other QT-prolonging drugs.
Q4: What are the recommended dosages of this compound for sedation in pigs with minimal cardiovascular impact?
A4: The optimal dose of this compound will depend on the desired level of sedation and the specific experimental context. For mild sedation and to reduce aggression, intramuscular (IM) doses as low as 2 mg/kg have been used.[10][11] Oral administration has also been explored, with doses of 4 mg/kg showing comparable sedation to 2 mg/kg IM.[12] Higher oral doses (8 and 12 mg/kg) lead to faster onset and longer duration of sedation but may negatively affect respiratory rate and body temperature.[10][13][14] It is critical to start with a low dose and titrate to effect while monitoring cardiovascular parameters.
Q5: How does this compound interact with other drugs that affect the cardiovascular system?
A5: this compound can potentiate the effects of other hypotensive agents. When used in combination with potent opioids like etorphine, which can cause hypertension, this compound can help to reduce this hypertensive effect.[5] Caution should be exercised when co-administering this compound with other drugs known to prolong the QT interval, as the effects could be additive.
Troubleshooting Guides
Issue: Significant drop in blood pressure after this compound administration.
| Possible Cause | Troubleshooting Steps |
| High Dose | 1. Review the current dosage. Is it within the recommended range for the desired level of sedation? 2. Consider reducing the dose in subsequent experiments. 3. Implement a dose-titration protocol to find the minimal effective dose. |
| Rapid IV Administration | 1. If administering intravenously, ensure a slow infusion rate. 2. Consider intramuscular administration as an alternative to mitigate rapid changes in blood pressure. |
| Interaction with other medications | 1. Review all co-administered drugs for potential hypotensive effects. 2. If possible, stagger the administration of drugs with hypotensive properties. |
| Animal's physiological state | 1. Ensure the animal is adequately hydrated before the experiment. 2. Monitor for and correct any underlying conditions that may predispose the animal to hypotension. |
Issue: Unexpected bradycardia or tachycardia.
| Possible Cause | Troubleshooting Steps |
| Biphasic heart rate response | 1. Be aware that an initial transient tachycardia followed by bradycardia can occur.[1][2][3] 2. Continuously monitor heart rate to characterize the full response profile. |
| Dose-related effect | 1. Evaluate if the heart rate change is proportional to the dose administered. 2. Adjust the dose to see if a more stable heart rate can be achieved. |
| Autonomic nervous system response | 1. The observed heart rate changes are likely a result of the interplay between alpha-adrenoceptor blockade and central nervous system effects. 2. Consider the overall hemodynamic status rather than focusing solely on heart rate. |
Issue: Suspected QT interval prolongation on ECG.
| Possible Cause | Troubleshooting Steps |
| Butyrophenone class effect | 1. As a butyrophenone, this compound may block hERG potassium channels.[6][9] 2. Reduce the dose of this compound or consider an alternative sedative from a different drug class if QT prolongation is a major concern. |
| Electrolyte imbalances | 1. Ensure normal serum levels of potassium and magnesium, as imbalances can exacerbate QT prolongation. |
| Drug interactions | 1. Avoid co-administration of other drugs known to prolong the QT interval. |
| Baseline abnormalities | 1. Always obtain a baseline ECG before drug administration to rule out pre-existing conditions. |
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of this compound in Ponies (Intramuscular Administration)
| Dosage (mg/kg IM) | Mean Arterial Pressure (MAP) | Heart Rate | Reference |
| 0.4 | Reduced | Small initial increase, followed by slight bradycardia in some individuals | [2][3] |
| 0.8 | Reduced for at least 4 hours | Small initial increase for up to 60 minutes, followed by slight bradycardia in some individuals | [2][3] |
Table 2: Effects of Orally Administered this compound on Sedation and Other Parameters in Piglets
| Dosage (mg/kg oral) | Sedation Characteristics | Other Observed Effects | Reference |
| 4 | Comparable to 2 mg/kg IM | - | [12] |
| 8 | Faster onset, longer duration | Negative effects on respiratory rate and body temperature | [10][13][14] |
| 12 | Fastest onset, longest duration | Negative effects on respiratory rate and body temperature, immobility | [10][13][14] |
Experimental Protocols
In Vivo Cardiovascular Assessment in Swine
This protocol outlines a method for assessing the cardiovascular effects of this compound in a swine model.
-
Animal Preparation:
-
Fast the pig for 12 hours with free access to water.
-
Induce anesthesia with a short-acting agent (e.g., a combination of ketamine and midazolam).[15]
-
Intubate the animal and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) at the lowest possible concentration to minimize its own cardiovascular effects.[16]
-
Place the animal in a supine or lateral recumbent position.[16]
-
-
Instrumentation:
-
Catheterize a peripheral artery (e.g., femoral or auricular artery) for continuous blood pressure monitoring.
-
Place ECG leads for continuous monitoring of heart rate and rhythm, including the QT interval.
-
Consider placing a catheter in the jugular vein for drug administration and blood sampling.
-
-
Data Collection:
-
Allow the animal to stabilize after instrumentation and record baseline cardiovascular parameters (blood pressure, heart rate, ECG) for at least 30 minutes.
-
Administer the desired dose of this compound (intramuscularly or intravenously).
-
Continuously record all cardiovascular parameters for a predefined period (e.g., 2-4 hours) post-administration.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP), heart rate, and corrected QT interval (QTc) at various time points.
-
Compare the post-administration values to the baseline values to determine the magnitude and duration of this compound's effects.
-
In Vitro Alpha-1 Adrenoceptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of this compound for alpha-1 adrenergic receptors.
-
Membrane Preparation:
-
Homogenize the tissue of interest (e.g., porcine aortic smooth muscle) in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[17]
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand specific for alpha-1 adrenoceptors (e.g., [³H]-prazosin), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled alpha-1 antagonist (e.g., phentolamine).
-
Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.[17][18]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[17]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.[19]
-
Mandatory Visualization
Caption: this compound's dual mechanism of cardiovascular action.
Caption: In vivo cardiovascular assessment workflow.
References
- 1. madbarn.com [madbarn.com]
- 2. Effects of this compound on cardiovascular and respiratory functions in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on cardiovascular and respiratory functions in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mro.massey.ac.nz [mro.massey.ac.nz]
- 5. CARDIOVASCULAR EFFECTS OF ETORPHINE, this compound, AND BUTORPHANOL COMBINATIONS IN CHEMICALLY IMMOBILIZED CAPTIVE WHITE RHINOCEROS (CERATOTHERIUM SIMUM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the risk of QT prolongation with droperidol? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 7. Droperidol causes a dose-dependent prolongation of the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actavet.vfu.cz [actavet.vfu.cz]
- 13. Veterinární medicína: Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 14. researchgate.net [researchgate.net]
- 15. Anesthesia Protocols used to Create Ischemia Reperfusion Myocardial Infarcts in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Factors affecting the variable efficacy of oral Azaperone administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variable efficacy researchers, scientists, and drug development professionals may encounter during experiments involving the oral administration of Azaperone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a butyrophenone neuroleptic that primarily acts as a dopamine D2 receptor antagonist.[1][2] By blocking these receptors in the central nervous system, it induces a state of sedation and reduces aggression and stress responses in pigs.[1][2]
Q2: How does the oral dose of this compound affect sedation?
The efficacy of orally administered this compound is dose-dependent. Higher doses generally lead to a faster onset, longer duration, and deeper level of sedation.[1][2][3] However, excessively high doses can lead to adverse effects such as respiratory depression, altered body temperature, and immobility, particularly in piglets.[1][2][3]
Q3: What is the active metabolite of this compound and does it contribute to the sedative effect?
This compound is metabolized in the liver to its major active metabolite, azaperol.[4][5] Azaperol also possesses pharmacological activity and contributes to the overall sedative effect of the drug.[4]
Q4: Are there known differences in this compound metabolism between different pig breeds?
Q5: Can the formulation of oral this compound impact its efficacy?
Yes, the formulation can significantly impact the bioavailability and absorption of orally administered drugs. Factors such as the solubility of this compound in the vehicle, its stability in solution (e.g., in drinking water), and the presence of excipients can all influence the rate and extent of its absorption from the gastrointestinal tract.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected sedation after oral this compound administration.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | Verify the dose calculation based on the animal's body weight. Ensure accurate measurement and complete administration of the intended dose. |
| Influence of Feed | The presence of food in the gastrointestinal tract can alter drug absorption. Consider standardizing the feeding schedule relative to this compound administration. Fasting prior to administration may lead to more consistent absorption.[7][8][9][10] |
| High Stress Levels | High levels of stress in pigs can alter gastrointestinal motility and blood flow, potentially affecting the absorption of oral drugs.[11] Acclimatize animals to the experimental conditions and handle them calmly to minimize stress before and during drug administration. |
| Suboptimal Formulation | If preparing your own formulation, ensure this compound is fully solubilized and stable. For administration in drinking water, verify the stability and solubility of this compound in the water over the administration period. |
| Genetic Variability | Consider the potential for breed-specific differences in drug metabolism and receptor sensitivity.[6] If using different breeds, be aware that the optimal dose may vary. While not yet documented in pigs for this compound, polymorphisms in dopamine receptors can affect drug response in other species.[12][13][14][15] |
Issue 2: Delayed onset of sedation.
| Potential Cause | Troubleshooting Steps |
| Presence of Food | Food in the stomach can delay gastric emptying and, consequently, the absorption of the drug from the small intestine. Administering this compound on an empty stomach may lead to a faster onset of action. |
| Low Dose | An insufficient dose may result in a delayed and less pronounced sedative effect.[1][2] Consider a dose-escalation study to determine the optimal dose for the desired onset and level of sedation in your specific experimental context. |
| Individual Animal Variation | Biological variability between individual animals can lead to differences in drug absorption and metabolism. Ensure a sufficient number of animals per group to account for this variability in your statistical analysis. |
Issue 3: Shorter-than-expected duration of sedation.
| Potential Cause | Troubleshooting Steps |
| Rapid Metabolism | Some individuals or breeds may metabolize this compound more rapidly. This can lead to a shorter duration of action. |
| Low Dose | A lower dose will generally result in a shorter duration of sedation.[1][2] If a longer period of sedation is required, a higher dose may be necessary, keeping in mind the potential for adverse effects. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Oral this compound in Weaned Piglets
| Dose (mg/kg b.w.) | Onset of Sedation | Duration of Sedation | Key Observations |
| 4 | ~45 minutes | ~135 minutes | Satisfactory sedation achieved.[1] |
| 8 | ~30 minutes | ~135 minutes | Faster onset of satisfactory sedation.[1] |
| 12 | ~15 minutes | ~165 minutes | Rapid onset and longer duration of sedation.[1] |
| Note: Higher doses (8 and 12 mg/kg) were associated with negative effects on respiratory rate and body temperature in piglets.[1] |
Table 2: Comparison of Oral vs. Intramuscular this compound Administration in Weaned Piglets
| Administration Route | Dose (mg/kg b.w.) | Equivalent Sedation Level |
| Intramuscular (i.m.) | 2 | Standard sedation |
| Oral | 4 | Comparable to 2 mg/kg i.m.[16] |
| Buccal | 4 | Comparable to 2 mg/kg i.m.[16][17] |
Experimental Protocols
Protocol 1: Evaluation of a Single Oral Dose of this compound for Sedation in Pigs
This protocol is based on the study by Mestorino et al. (2014).[4]
-
Animals: Male pigs (30-45 kg body weight).
-
Acclimatization: House animals individually with free access to food and water for at least 7 days prior to the experiment.
-
Drug Administration:
-
Prepare a solution of this compound (Stresnil®) diluted in water.
-
Administer a single oral dose of 4 mg/kg body weight directly into the mouth using a syringe attached to a cannula.
-
-
Monitoring: Observe the animals for the onset, depth, and duration of sedation.
-
Tissue Analysis (for residue studies):
-
Sacrifice animals at predetermined time points (e.g., 6, 24, and 48 hours) after administration.
-
Collect tissue samples (muscle, skin + fat, liver, and kidney).
-
Assay this compound and its metabolite azaperol concentrations using High-Performance Liquid Chromatography (HPLC) after solid-phase extraction.
-
Visualizations
Caption: this compound's mechanism of action as a D2 receptor antagonist.
Caption: Workflow for evaluating oral this compound efficacy.
Caption: Troubleshooting logic for variable this compound efficacy.
References
- 1. Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Veterinární medicína: Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 4. redalyc.org [redalyc.org]
- 5. fao.org [fao.org]
- 6. Pigs in Toxicology: Breed Differences in Metabolism and Background Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Fasting Increases Tobramycin Oral Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Practices Reported for Preoperative Food and Water Restriction of Laboratory Pigs (Sus scrofa) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-farrowing stress management in sows by administration of this compound: effects on piglets performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymorphisms in dopamine receptors: what do they tell us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Genetic Polymorphisms in Dopamine- and Serotonin-Related Genes and Treatment Responses to Risperidone and Perospirone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association between dopamine receptor gene polymorphisms and effects of risperidone treatment: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. actavet.vfu.cz [actavet.vfu.cz]
Technical Support Center: Troubleshooting Unexpected Animal Responses to Azaperone Combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected animal responses during experiments involving Azaperone combinations. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a butyrophenone neuroleptic drug used in veterinary medicine primarily as a tranquilizer and sedative.[1] It functions mainly as a dopamine antagonist, but also exhibits some antihistaminic and anticholinergic properties.[1] Its sedative effects are achieved by blocking dopamine D2 receptors in the reticular activating system.[2] This action reduces aggression and anxiety in animals.[2][3]
Q2: What are the common and expected effects of this compound combinations?
When combined with other drugs such as ketamine, xylazine, or medetomidine, this compound is used to achieve deeper sedation or anesthesia for various procedures.[1] Expected effects include calmness, reduced aggression, loss of alertness, and dose-dependent sedation.[4] In pigs, it is widely used to prevent fighting and reduce stress during transport.[1][5]
Q3: Are there species-specific considerations for using this compound?
Yes, responses to this compound can vary significantly between species. For instance, it is commonly used in pigs with minimal respiratory effects at therapeutic doses, but high doses can cause respiratory depression in humans.[1] Use in horses should be avoided due to the potential for adverse reactions.[1] Occasional deaths have been observed in Vietnamese Pot-Bellied pigs, possibly due to overdose from slow absorption in fat.[6][7]
Troubleshooting Guide
Issue 1: Inadequate Sedation or Anesthesia
Q: My animal is not reaching the desired level of sedation after administering an this compound combination. What could be the cause and what should I do?
Possible Causes:
-
Incorrect Dosage: The dose may be too low for the specific animal's weight, age, or metabolic state.
-
Improper Administration: Injection into adipose tissue instead of muscle can lead to slow and incomplete drug absorption.[6]
-
Drug Combination: The chosen combination may not be potent enough for the intended procedure. For example, a study on American beavers found that a butorphanol-azaperone-medetomidine (BAM) combination alone was insufficient for a painful procedure, requiring supplemental isoflurane.[8]
-
Species or Individual Variability: Some species or individuals may be less sensitive to the effects of the drug combination.
Troubleshooting Steps:
-
Verify Dosage and Administration: Double-check the calculated dose based on the animal's accurate weight. Ensure the injection was administered intramuscularly and not into fat.
-
Allow Sufficient Time: Onset of action can vary. For pigs, sedation effects are typically seen within 5-10 minutes.[6]
-
Consider Supplemental Anesthesia: If the initial dose is insufficient for a painful procedure, consider administering a supplemental analgesic or anesthetic, such as isoflurane or a local anesthetic like lidocaine.[8][9]
-
Review Drug Combination: For future procedures, consider adjusting the drug ratios or adding another agent to the combination. For instance, deeper sedation can be achieved by combining this compound with ketamine and an alpha-2 adrenoreceptor agonist.[2]
-
Do Not Re-dose Prematurely: In species like Vietnamese Pot-Bellied pigs, re-dosing if the animal is unresponsive can lead to overdose and death. It is crucial to allow for full recovery before considering re-administration on a different day.[6][7]
Issue 2: Cardiovascular Complications (Hypotension, Bradycardia)
Q: I've observed a significant drop in blood pressure and/or heart rate in my animal after administering an this compound combination. What is happening and how should I respond?
Possible Causes:
-
Pharmacological Effects: this compound can cause hypotension (low blood pressure) due to vasodilation (relaxation of blood vessels).[2][3] Alpha-2 agonists like xylazine and medetomidine, often used in combination, can cause bradycardia (slow heart rate).[10]
-
Hypothermia: this compound can inhibit the body's heat regulation, leading to a drop in body temperature, which can exacerbate cardiovascular depression.[6]
-
Dehydration or Poor Health: Animals that are dehydrated or in poor health are more susceptible to the hypotensive effects of this compound.
Troubleshooting Steps:
-
Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and body temperature.
-
Provide Supportive Care:
-
Administer Reversal Agents: If an alpha-2 agonist (xylazine, medetomidine) was used, consider administering a reversal agent like atipamezole or tolazoline.[11][12]
-
Oxygen Supplementation: Ensure the animal has a clear airway and provide supplemental oxygen if necessary.[13]
Issue 3: Respiratory Complications (Respiratory Depression, Hypoxemia)
Q: The animal's breathing has become slow and shallow, and/or its oxygen saturation is low. What should I do?
Possible Causes:
-
Drug-Induced Depression: High doses of this compound can cause respiratory depression.[1][3] Opioids like butorphanol, often used in combination, can also contribute to this effect.
-
Airway Obstruction: Excessive sedation can lead to relaxation of the pharyngeal muscles and partial airway obstruction.[3]
-
Alpha-2 Agonist Effects: Alpha-2 agonists can induce pulmonary changes that contribute to hypoxemia (low blood oxygen).[13]
Troubleshooting Steps:
-
Ensure a Patent Airway: Position the animal to ensure its airway is open. This may involve extending the head and neck.
-
Provide Supplemental Oxygen: Administering oxygen via a face mask or nasal insufflation is crucial to correct hypoxemia.[13][14] Studies in white-tailed deer and elk have shown that hypoxemia can be resolved with oxygen supplementation.[10][13]
-
Monitor Oxygen Saturation: Use a pulse oximeter to monitor oxygen saturation (SpO2). However, be aware that pulse oximetry can be an unreliable indicator of oxygen saturation in some cases with certain drug combinations.[13]
-
Consider Reversal: If an opioid or alpha-2 agonist is part of the combination, consider partial or full reversal with appropriate antagonists (e.g., naltrexone for butorphanol, atipamezole for medetomidine).[8]
Issue 4: Unexpected Excitement or Agitation During Recovery
Q: The animal is exhibiting excitement, agitation, or muscle tremors during the recovery phase. Why is this happening and what can be done?
Possible Causes:
-
Incomplete Sedation: The sedative effects of one drug in the combination may wear off before another, leading to an unbalanced recovery.
-
Species-Specific Reactions: Some species may be more prone to excitatory effects during recovery. Increased aggression has been noted in gemsbok.[7]
-
Environmental Stimuli: A noisy or bright recovery environment can startle the animal and lead to a rough recovery.
Troubleshooting Steps:
-
Ensure a Quiet Recovery Environment: Place the animal in a quiet, dimly lit area to minimize external stimuli.
-
Provide Sedative Top-Up (with caution): In some cases, a small dose of a sedative may be necessary to smooth the recovery. This should be done with extreme caution to avoid re-sedation complications.
-
Monitor for Self-Injury: Ensure the recovery area is safe and padded to prevent the animal from injuring itself during an agitated recovery.
-
Review Protocol: For future procedures, consider a different drug combination or the addition of a drug that provides a smoother recovery.
Data Presentation
Table 1: Physiological Effects of this compound-Xylazine Combination in Red Brocket Deer [15]
| Parameter | Group AX0.5 (0.5 mg/kg Xylazine) | Group AX1.0 (1 mg/kg Xylazine) |
| Heart Rate (bpm) | ||
| Baseline | 73 ± 10 | 73 ± 10 |
| 15 min | 39 ± 5 | 38 ± 4 |
| 30 min | 38 ± 4 | 37 ± 4 |
| 60 min | 42 ± 5 | 40 ± 5 |
| Respiratory Rate (rpm) | ||
| Baseline | 30 ± 7 | 30 ± 7 |
| 15 min | 21 ± 4 | 20 ± 3 |
| 30 min | 22 ± 4 | 21 ± 3 |
| 60 min | 24 ± 5 | 22 ± 4 |
| Rectal Temperature (°C) | ||
| Baseline | 38.9 ± 0.3 | 38.9 ± 0.3 |
| 15 min | 38.5 ± 0.3 | 38.4 ± 0.3 |
| 30 min | 38.3 ± 0.3 | 38.2 ± 0.3 |
| 60 min | 38.1 ± 0.4 | 38.0 ± 0.4 |
Data presented as mean ± standard deviation.
Table 2: Anesthetic Timelines for Butorphanol-Azaperone-Medetomidine (BAM) in Rhesus Macaques [16]
| Parameter | Mean Time ± SD (minutes) |
| Induction Time | 4.0 ± 1.2 |
| Time to First Recording | 7.4 ± 1.2 |
| Immobilization Time | 26.3 ± 15.7 |
| Recovery Time | 11.9 ± 9.1 |
| Total Anesthetic Time | 42.1 ± 13.1 |
Experimental Protocols
Protocol 1: Immobilization of Red Brocket Deer with this compound-Xylazine [15]
-
Animals: Six adult red brocket deer.
-
Drug Combination:
-
Group AX0.5: 1 mg/kg this compound combined with 0.5 mg/kg xylazine.
-
Group AX1.0: 1 mg/kg this compound combined with 1 mg/kg xylazine.
-
-
Administration: Intramuscular (IM) injection.
-
Fasting: Animals were fasted for 12 hours prior to the procedure.
-
Monitoring: Physiological parameters including heart rate, respiratory rate, and rectal temperature were monitored at baseline and at 15, 30, and 60 minutes post-injection.
-
Assessment of Sedation: The level of sedation was assessed by the response to stimuli of increasing intensity (e.g., touching, clamping of the ear and hind limbs).
Protocol 2: Immobilization of White-Tailed Deer with Butorphanol-Azaperone-Medetomidine (BAM) [13]
-
Animals: White-tailed deer.
-
Drug Combination (BAM): 0.43 mg/kg butorphanol, 0.36 mg/kg this compound, and 0.14 mg/kg medetomidine.
-
Administration: Intramuscular (IM) injection.
-
Oxygen Supplementation: A subset of animals received nasal oxygen insufflation.
-
Monitoring: Arterial blood gases (PaO2), oxygen saturation (SpO2), and other physiological parameters were monitored. Pulse oximetry was also used.
-
Reversal: Reversal was achieved with an intramuscular injection of naltrexone, atipamezole, and tolazoline (NAT).
Visualizations
Caption: Simplified signaling pathway of this compound's primary effects.
Caption: Troubleshooting workflow for inadequate sedation.
Caption: General experimental workflow for deer immobilization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. mixlab.com [mixlab.com]
- 5. fao.org [fao.org]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. vtech.global [vtech.global]
- 8. A Mixture of Butorphanol, this compound, and Medetomidine for the Immobilization of American Beavers ( Castor canadensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sat.gstsvs.ch [sat.gstsvs.ch]
- 10. EVALUATION OF TWO MEDETOMIDINE-AZAPERONE-ALFAXALONE COMBINATIONS IN CAPTIVE ROCKY MOUNTAIN ELK (CERVUS ELAPHUS NELSONI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. Evaluation of intramuscular butorphanol, this compound, and medetomidine and nasal oxygen insufflation for the chemical immobilization of white-tailed deer, Odocoileus virginianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound and xylazine: A pharmacological combination to facilitate captive deer management for red brocket deer (Mazama americana) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Butorphanol–this compound–Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azaperone Protocols for Swine Research
This center provides researchers, scientists, and drug development professionals with detailed guidance on the use of Azaperone in pigs of different age groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a butyrophenone neuroleptic agent used in pigs for its sedative and anti-aggressive effects.[1][2] Its primary mechanism of action is the blockade of central and peripheral dopamine D2 receptors.[1][3][4][5] This antagonism of dopamine signaling produces dose-dependent sedation.[1][2] Additionally, it has some antihistaminic and anticholinergic properties and can antagonize histamine and serotonin at high concentrations.[1][6][7]
Q2: What are the typical onset and duration of action for this compound in pigs?
A2: Following intramuscular injection, the onset of sedation and anti-aggressive effects is typically within 5 to 10 minutes.[1][2] The peak sedative effects are usually observed within 30 minutes in adult pigs and 15 minutes in young pigs.[1][5] The duration of sedation generally lasts for 1 to 3 hours, with all effects subsiding after 6 to 8 hours.[1][2]
Q3: How do this compound dosages differ across various age groups of pigs?
A3: Dosages are adjusted based on the intended effect (e.g., anti-aggression vs. pre-anesthetic sedation) and the age or weight of the pig. Lower doses are used for stress reduction, while higher doses are for more profound sedation. For example, a dose of 0.4 mg/kg is used for transport stress, while 2 mg/kg is common for controlling aggression.[8] A dose of 1 mg/kg should not be exceeded in boars to avoid potential penile damage.[2][9]
Q4: Are there alternative administration routes to intramuscular injection?
A4: Yes, oral and intranasal routes have been explored. To achieve a clinically comparable level of sedation to a 2 mg/kg intramuscular injection, an oral or intranasal dose of 4 mg/kg is required for piglets.[4][5][10][11] While oral administration can avoid injection site residues, higher doses may be necessary and can lead to side effects in piglets.[4][11][12]
Q5: What are the known contraindications and major side effects?
A5: this compound should not be used in very cold conditions, as it can cause peripheral vasodilation leading to hypothermia and potential cardiovascular collapse.[2] Side effects can include a drop in blood pressure (hypotension), slight bradycardia (slowed heart rate), and mild respiratory depression at higher doses.[1][13] In rare cases, particularly with high doses, muscle tremors or rigidity may occur.[13] Paradoxical excitement can occur if the animal is disturbed during the induction period or with intravenous injection.[10]
Data Presentation
Table 1: Recommended Intramuscular (IM) this compound Dosages and Pharmacokinetics by Pig Age Group/Use Case
| Age Group / Use Case | Recommended IM Dosage (mg/kg) | Onset of Action | Duration of Sedation | Key Considerations |
| Weaned Piglets | 0.4 - 2.0 mg/kg | 5-15 minutes[5] | 2-4 hours[5] | Higher oral doses (8-12 mg/kg) are not suitable due to negative effects on respiratory rate and body temperature.[4][11][12] |
| Growers/Finishers (Regrouping) | 2.0 mg/kg | 5-10 minutes[1][2] | 1-3 hours[1][2] | Reduces fighting and aggression when mixing unfamiliar pigs.[9] |
| Adult Sows (Obstetrics/Anti-aggression) | 2.0 mg/kg | ~30 minutes[5] | 2-4 hours | Used to calm sows exhibiting aggression towards their piglets.[8][9] |
| Adult Boars (Transport) | 0.4 - 1.0 mg/kg | ~30 minutes | 2-6 hours | Do not exceed 1.0 mg/kg to avoid the risk of penile extrusion and subsequent damage.[2][9] |
| General (Transport Stress) | 0.4 mg/kg | 15-30 minutes[9] | Variable | Reduces mortality and weight loss associated with transport.[8] |
| General (Pre-anesthetic) | 1.0 - 2.0 mg/kg | 15-30 minutes | 1-3 hours | Used as a premedication before general or local anesthesia.[9] |
Experimental Protocols
Protocol: Intramuscular Administration of this compound for Sedation in Grower Pigs
1. Objective: To induce sedation in grower pigs (30-50 kg) for minor procedures or to reduce aggression upon regrouping.
2. Materials:
- This compound solution (e.g., 40 mg/mL)
- Appropriately sized sterile syringes (e.g., 3-5 mL)
- Long hypodermic needles (e.g., 18-20 gauge, 1.5 inches)
- Animal scale for accurate weight determination
- Personal Protective Equipment (gloves, safety glasses)
3. Pre-Administration Procedure:
- Animal Assessment: Confirm the health status of the pig. Do not administer to hypovolemic, hypotensive, or otherwise debilitated animals.[10] Avoid use in very cold environments.[2]
- Dosage Calculation: Accurately weigh the pig. Calculate the required volume of this compound based on a 2.0 mg/kg dose. For a 40 kg pig, the dose is 80 mg, which corresponds to 2.0 mL of a 40 mg/mL solution.
- Syringe Preparation: Draw the calculated volume of this compound into a sterile syringe using an aseptic technique.
4. Administration Procedure:
- Restraint: Safely restrain the pig.
- Injection Site: The preferred injection site is deep intramuscularly in the neck, just behind the ear.[2]
- Injection Technique: Insert the long needle perpendicular to the skin to its full length to ensure the drug is deposited into the muscle tissue, avoiding adipose (fat) tissue. Injection into fat can lead to a delayed or insufficient effect.[2] Administer the injection smoothly.
5. Post-Administration Monitoring:
- Induction Period: Move the pig to a quiet, calm environment and leave it undisturbed for at least 15-30 minutes during the onset of action.[2][9] Chasing or disturbing the animal during this period can lead to insufficient sedation or excitement.[2]
- Monitoring Sedation: Observe for signs of sedation, such as lowered head, droopy ears, and reduced responsiveness to stimuli. Onset should occur within 5-10 minutes.[1][2]
- Vital Signs: Monitor respiratory rate and body temperature, especially if higher doses are used or the ambient temperature is low.
- Recovery: The pig should remain in a safe, quiet pen until the effects have worn off (typically 6-8 hours).[1][2]
Visualizations
Caption: this compound's mechanism as a D2 receptor antagonist.
Caption: Standard experimental workflow for this compound use.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Insufficient or No Sedation | - Injection into adipose (fat) tissue instead of muscle.[2] - Animal was disturbed or chased during the induction period.[2] - Incorrect dosage calculation (underdosing). | - Ensure a long needle is used and the injection is given deep IM behind the ear. - Always leave the animal undisturbed in a quiet area for 15-30 minutes post-injection. - Verify weight and dose calculations. Do not re-dose immediately ; allow the animal to fully recover before considering re-injection on a different day.[2] |
| Paradoxical Excitement or Agitation | - Intravenous (IV) administration (often accidental).[10] - Animal was agitated or stressed immediately prior to or during injection. - Disturbance during the induction phase.[2] | - Ensure proper IM injection technique. - Handle animals calmly before administration. - Isolate the animal in a quiet, secure pen and allow the effects to wear off. Avoid further stimulation. |
| Prolonged Recovery Time | - Overdosing. - Impaired metabolism (e.g., liver or kidney dysfunction). - Animal is hypothermic. | - Double-check dose calculations for future experiments. - Provide a warm, dry, and comfortable environment. Use heat lamps if necessary, while monitoring to prevent overheating. - Provide supportive care, including access to water and feed once the animal is ambulatory. |
| Hypothermia (Low Body Temperature) | - Vasodilatory effect of this compound, especially in a cold environment.[2] | - Do not use in very cold conditions.[2] - Provide bedding (e.g., straw) and/or supplemental heating (heat lamps). - Monitor rectal temperature. |
| Muscle Tremors or Rigidity | - Extrapyramidal side effects, usually associated with higher doses.[1][13] | - This is a known, though rare, side effect. The symptoms should resolve as the drug is metabolized. - Ensure the animal is in a safe position to prevent injury. - Consider using a lower dose in future experiments. |
| Penile Extrusion in Boars | - Dose exceeding 1.0 mg/kg.[2][9] | - This is a serious adverse event that can lead to permanent injury. - Strictly adhere to the maximum recommended dose of 1.0 mg/kg for boars. - If it occurs, provide a clean, well-bedded area to minimize trauma to the exposed penis. Veterinary intervention may be required. |
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Dopamine D2 Receptor antagonism suppresses tau aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fao.org [fao.org]
- 9. Sedation, Analgesia, Anaesthesia and Euthanasia | Veterian Key [veteriankey.com]
- 10. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Veterinární medicína: Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 13. bloomtechz.com [bloomtechz.com]
Technical Support Center: The Impact of Azaperone on Thermoregulation in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermoregulatory effects of azaperone in research animals. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may arise during experimentation.
Quick Reference: Key Properties of this compound
| Property | Description |
| Drug Class | Butyrophenone neuroleptic |
| Mechanism of Action | Dopamine (D2) receptor antagonist, Alpha-1 (α1) adrenergic receptor antagonist[1][2][3][4][5] |
| Primary Use in Research | Sedative, tranquilizer, anti-aggressive agent, often used in combination with other anesthetics[6] |
| Primary Thermoregulatory Effect | Hypothermia due to peripheral vasodilation and inhibition of central thermoregulatory centers[7] |
Troubleshooting Guide
Q1: An animal's core body temperature has dropped significantly after this compound administration. What should I do?
A1: Immediate intervention is crucial to prevent severe hypothermia.
-
Initial Assessment:
-
Continuously monitor the animal's rectal temperature.
-
Assess for clinical signs of moderate to severe hypothermia:
-
Lethargy beyond expected sedation.
-
Muscle stiffness.
-
Pale or blue-tinged mucous membranes.
-
Slow, shallow breathing.
-
Weak pulse or irregular heartbeat.
-
-
-
Immediate Actions:
-
Remove the animal from any cold surfaces and place it in a warmer environment.
-
Apply external warming aids. It is recommended to warm the animal by at least 1–2°C per hour[8][9].
-
Passive Warming: Wrap the animal in warm blankets.
-
Active External Warming: Use circulating warm water blankets, forced-air blankets, or incubators. Place a barrier, such as a towel, between the warming device and the animal to prevent thermal injury[9].
-
-
For severe cases, active core rewarming may be necessary. This should be done with veterinary guidance and may include warmed intravenous fluids or peritoneal lavage[9].
-
-
Supportive Care:
-
Provide warmed subcutaneous or intraperitoneal fluids to support hydration and core temperature.
-
Monitor for and correct any acid-base and electrolyte imbalances[8].
-
Q2: How can I differentiate between the expected sedative effects of this compound and signs of problematic hypothermia?
A2: While both sedation and hypothermia can cause lethargy, there are key differences to observe.
| Sign | Sedation | Problematic Hypothermia |
| Body Temperature | May be slightly decreased, but stable. | Continuously dropping or significantly below the normal range for the species. |
| Muscle Tone | Relaxed. | May become rigid or stiff[10]. |
| Mucous Membranes | Pink. | Pale or cyanotic (bluish)[10]. |
| Cardiovascular | Heart rate may be slightly decreased but regular. | Bradycardia (slow heart rate) or arrhythmias may be present[8]. |
| Respiration | Breathing is calm and regular. | Slow and shallow breathing[10]. |
| Response to Stimuli | Reduced, but present. | Markedly diminished or absent. |
Q3: The sedative effect of this compound seems insufficient at the administered dose. Should I re-administer?
A3: Re-administration should be approached with caution.
-
Check Administration Site: Ensure the injection was not administered into adipose tissue, as this can lead to slow absorption and an apparently insufficient effect.
-
Wait for Full Onset: The sedative effects of this compound typically begin within 10-15 minutes, with peak effects around 30 minutes post-injection. Allow sufficient time for the drug to take effect before considering a second dose.
-
Risk of Overdose: Re-dosing increases the risk of overdose, which can lead to profound hypothermia and cardiovascular collapse. If a second dose is deemed necessary, it should be a reduced amount, and the animal must be monitored closely for adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound causes a decrease in body temperature?
A1: this compound induces hypothermia through two primary mechanisms:
-
Peripheral Vasodilation: this compound is an antagonist of alpha-1 (α1) adrenergic receptors located on vascular smooth muscle[1][2][3][4][5]. This blocks the vasoconstrictive effects of norepinephrine, leading to the widening of peripheral blood vessels. The increased blood flow to the skin surface results in significant heat loss to the environment.
-
Central Thermoregulation Inhibition: this compound acts on the hypothalamus, the brain's thermoregulatory center. By antagonizing dopamine D2 receptors, it can lower the thermoregulatory set-point, reducing the body's response to a drop in core temperature[7].
Q2: How does the ambient temperature of the laboratory affect this compound-induced hypothermia?
A2: Ambient temperature plays a critical role. In colder environments, the vasodilatory effect of this compound will lead to a more rapid and severe drop in body temperature. Conversely, in a thermoneutral environment, the effect on body temperature will be less pronounced. It is crucial to conduct experiments in a temperature-controlled setting and to provide supplemental heat, especially for smaller animals with a high surface area-to-volume ratio, like mice and rats.
Q3: Are certain species more susceptible to this compound-induced hypothermia?
A3: Yes, smaller animals such as mice, rats, and piglets are more prone to hypothermia due to their larger surface area-to-volume ratio, which facilitates more rapid heat loss[11]. Neonatal animals are particularly at risk as their thermoregulatory systems are not fully developed[10].
Q4: What are the typical doses of this compound used in research animals, and how do they relate to thermoregulation?
A4: Doses vary by species and intended effect (e.g., tranquilization vs. pre-anesthesia). Higher doses generally result in a more significant drop in body temperature.
-
Pigs: Doses for sedation range from 0.4 to 2.0 mg/kg IM. The higher end of this range is more likely to cause a noticeable decrease in body temperature[6].
-
Rats: Doses for sedation and behavioral studies range from 0.16 to 5 mg/kg.
-
Mice: this compound is often used in combination with other agents. When used, doses are typically in the lower mg/kg range.
-
Rabbits: The use of this compound in rabbits is less common due to variable responses, but when used, lower doses are recommended.
Quantitative Data on Thermoregulatory Effects
The following tables summarize the dose-dependent effects of this compound on body temperature in various research animals. Note: Data for some species is limited, and effects can vary based on experimental conditions.
Table 1: Effect of this compound on Rectal Temperature in Piglets
| Dose (mg/kg, IM) | Time Post-Injection | Mean Rectal Temperature (°C) | Change from Baseline (°C) | Reference |
| 2.0 | 30 min | 38.8 ± 0.4 | -0.5 | Svoboda et al. (2021) |
| 2.0 | 90 min | 38.6 ± 0.5 | -0.7 | Svoboda et al. (2021) |
| 4.0 (oral) | 30 min | 39.0 ± 0.3 | -0.3 | Svoboda et al. (2021) |
| 4.0 (oral) | 90 min | 38.7 ± 0.4 | -0.6 | Svoboda et al. (2021) |
Table 2: General Thermoregulatory Effects of this compound in Rodents and Rabbits
| Species | This compound Dose (mg/kg) | Observed Thermoregulatory Effect | Notes |
| Rat | 0.16 - 5.0 | Dose-dependent decrease in body temperature. | The magnitude of hypothermia is influenced by ambient temperature. |
| Mouse | Not specified | Hypothermia, especially when used in combination with other anesthetics. | High susceptibility due to large surface area-to-volume ratio. |
| Rabbit | Not specified | Can cause a drop in body temperature. | This compound may have variable effects in rabbits and should be used with caution. |
Experimental Protocols
Protocol 1: Assessment of this compound's Impact on Core Body Temperature in Rats
-
Animal Preparation:
-
Acclimate male Wistar rats (250-300g) to the housing and experimental conditions for at least one week.
-
House animals individually in a temperature-controlled room (e.g., 22°C ± 1°C).
-
On the day of the experiment, allow the rat to acclimate to the testing environment for at least 30 minutes.
-
-
Baseline Temperature Measurement:
-
Gently restrain the rat and insert a lubricated rectal probe approximately 2-3 cm into the rectum.
-
Record the temperature once a stable reading is obtained (typically within 30 seconds). This is the baseline temperature.
-
-
Drug Administration:
-
Administer this compound or vehicle control via intraperitoneal (IP) or intramuscular (IM) injection. Doses can range from 1.0 to 5.0 mg/kg.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage, which should be placed on a homeothermic blanket set to maintain a surface temperature of 37°C to prevent severe hypothermia.
-
Measure and record rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Continuously observe the animal for signs of distress, sedation level, and clinical signs of hypothermia.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point.
-
Compare the temperature changes between different dose groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
References
- 1. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 2. What are α-adrenergic receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 4. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. fao.org [fao.org]
- 7. The effects of drugs on thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopamine D2 receptor is expressed and sensitizes adenylyl cyclase activity in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral thermoregulation in the study of drugs affecting body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. Pirenperone effects on temperature preference and body temperature in maturing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and proper storage of Azaperone solutions for research use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Azaperone solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1][2] For shorter periods, storage at 4°C is acceptable for up to 2 years.[2]
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to prepare a stock solution in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[1][2] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can reduce the solubility of this compound.[1][2]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is readily soluble in several organic solvents, including DMSO and ethanol.[1][2] It is very slightly soluble in water.[3] For in vivo experiments, stock solutions in DMSO are often diluted with co-solvents such as PEG300, Tween-80, and saline to create a clear and stable solution.[2]
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound solutions?
A5: The pH of a solution is a critical factor for drug stability, as acidic or basic conditions can catalyze degradation reactions such as hydrolysis and oxidation.[8][9][10] this compound has been formulated in acidic solutions, such as with tartaric acid, for administration.[3] The pH can also influence the solubility of the compound.[8] It is important to control the pH of the formulation to ensure stability and efficacy.
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Low Temperature. Precipitation can occur when the solution is stored at a low temperature.
-
Solution: Gently warm the solution and use sonication to aid in redissolving the compound.[2]
-
-
Possible Cause 2: Improper Solvent Mix. The ratio of co-solvents may not be optimal for the desired concentration.
-
Solution: Review the formulation protocol. Ensure that the solvents are added in the correct order and mixed thoroughly at each step.[2]
-
-
Possible Cause 3: Hygroscopic DMSO. If you are using DMSO that has absorbed moisture, it can reduce the solubility of this compound.[1][2]
Problem: I am observing inconsistent results in my experiments.
-
Possible Cause 1: Degradation of this compound. The solution may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh working solution from a properly stored stock aliquot. Avoid using solutions that have been stored for extended periods at room temperature or have been subjected to multiple freeze-thaw cycles.[2]
-
-
Possible Cause 2: Photodegradation. Exposure to light during the experiment could be affecting the compound's activity.
-
Solution: Protect your experimental setup from light by using amber vials or covering the containers with aluminum foil.
-
-
Possible Cause 3: Incorrect pH. The pH of your final formulation may be affecting the stability or activity of this compound.
-
Solution: Measure the pH of your final solution and adjust if necessary, keeping in mind the compound's stability profile.
-
Quantitative Data Summary
Table 1: Storage Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| Powder | 4°C | 2 years[2] |
| In Solvent | -80°C | 2 years[2] |
| In Solvent | -20°C | 1 year[2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (152.72 mM) | Ultrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended.[2] |
| Ethanol | 32 mg/mL (97.74 mM) | Sonication is recommended.[2] |
| Water | < 1 mg/mL | Insoluble or slightly soluble.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile container.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).[2]
-
If necessary, use an ultrasonic bath to aid in dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[2]
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example and may need to be optimized for your specific experimental needs. This formulation yields a clear solution of ≥ 2.5 mg/mL.[2]
-
Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix well.
-
It is recommended to prepare this working solution fresh on the day of use.[2]
Mandatory Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: A generalized workflow for a stability assessment experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fao.org [fao.org]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 10. scribd.com [scribd.com]
Technical Support Center: Overcoming Azaperone Resistance and Tolerance in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to azaperone resistance and tolerance in chronic experimental settings.
Troubleshooting Guides
Issue: Diminished Sedative/Tranquilizing Effect of this compound Over Time
Question: We are observing a progressive reduction in the sedative efficacy of this compound in our chronic study with repeated administration. How can we confirm and quantify this suspected tolerance?
Answer:
The development of tolerance to this compound, a butyrophenone neuroleptic, is an expected pharmacological phenomenon primarily due to its action as a dopamine D2 receptor antagonist. To systematically address this, we recommend the following troubleshooting steps:
-
Behavioral Quantification:
-
Establish a Baseline: Before initiating the chronic dosing regimen, establish a clear dose-response curve for the sedative effects of this compound in your animal model.
-
Longitudinal Monitoring: At regular intervals during the chronic study, re-evaluate the dose-response to a challenge dose of this compound. A rightward shift in the dose-response curve (i.e., a higher dose is required to achieve the same effect) is indicative of tolerance.
-
Recommended Assay: The Locomotor Activity Test is a robust method to quantify sedation. A decrease in locomotor activity is a reliable indicator of this compound's sedative effect. Tolerance is demonstrated when, after chronic treatment, a standard dose of this compound fails to suppress locomotor activity to the same extent as it did initially.
-
-
Pharmacokinetic Analysis:
-
Rule out altered metabolism: It is crucial to determine if the reduced efficacy is due to pharmacodynamic tolerance (changes at the receptor level) or altered pharmacokinetics (e.g., increased metabolism and clearance).
-
Protocol: Collect plasma samples at defined time points after this compound administration at the beginning of the study and after a prolonged period of treatment. Analyze the samples to determine if the plasma concentration and half-life of this compound have changed. If the pharmacokinetics are unaltered, the tolerance is likely pharmacodynamic.
-
-
Molecular Analysis (Post-Mortem):
-
Receptor Upregulation: The primary mechanism of tolerance to D2 antagonists is the upregulation of D2 receptors in the brain, particularly in the striatum.
-
Recommended Assay: A Radioligand Binding Assay on brain tissue homogenates (e.g., from the striatum) can quantify the density of D2 receptors (Bmax). An increase in Bmax in the chronically treated group compared to a control group would confirm receptor upregulation.
-
Issue: Unexpected Behavioral Side Effects After Chronic this compound Treatment
Question: Following several weeks of this compound administration, some of our animals are exhibiting signs of hyperactivity and stereotyped behaviors upon cessation of the drug. What could be the cause?
Answer:
This phenomenon is likely a manifestation of dopamine receptor supersensitivity , a consequence of chronic D2 receptor blockade. The upregulation of D2 receptors, as mentioned previously, can lead to an exaggerated response to endogenous dopamine when the antagonist (this compound) is withdrawn.
-
Troubleshooting Steps:
-
Behavioral Observation: Carefully document and quantify these behaviors. This may include stereotypy rating scales or automated activity monitoring.
-
Dopamine Agonist Challenge: To confirm supersensitivity, you can administer a low dose of a dopamine agonist (e.g., apomorphine). A potentiated behavioral response (e.g., increased stereotypy) in the chronically this compound-treated group compared to controls would support the hypothesis of dopamine receptor supersensitivity.
-
Staggered Withdrawal: To mitigate these effects in future studies, consider a tapered withdrawal of this compound rather than abrupt cessation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism underlying tolerance to this compound?
A1: The principal mechanism is the upregulation of dopamine D2 receptors, the primary target of this compound.[1][2] Chronic blockade of these receptors triggers a compensatory response by the neuron to increase the number of D2 receptors on the cell surface.[1][3] This leads to a diminished response to a given dose of this compound.
Q2: How long does it typically take for tolerance to this compound to develop?
A2: The timeline for tolerance development can vary depending on the dose, frequency of administration, and the animal species. Studies on other butyrophenones, such as haloperidol, have shown that tolerance to its cataleptic effects can begin to develop within a few days, with a biphasic development having a rapid phase (T1/2 = 2.5 days) and a slower phase (T1/2 = 5.5 days).[4] Significant upregulation of D2 receptors has been observed after as little as seven days of continuous exposure in mice.[3]
Q3: Can tolerance to this compound be reversed?
A3: Yes, tolerance is generally a reversible process. After cessation of the drug, the number of D2 receptors is expected to gradually return to baseline levels. In studies with haloperidol, the intensity of catalepsy returned to normal after a 16-day withdrawal period following 16 days of treatment.[4]
Q4: Is there cross-tolerance between this compound and other antipsychotic drugs?
A4: Yes, cross-tolerance is likely to occur with other drugs that act as D2 receptor antagonists. For instance, animals made tolerant to haloperidol have shown cross-tolerance to other butyrophenones and to chlorpromazine.[5]
Q5: Are there any strategies to prevent or minimize the development of tolerance to this compound in long-term studies?
A5: While completely preventing tolerance may be difficult, some strategies can be considered:
-
Intermittent Dosing: If the experimental design allows, using an intermittent dosing schedule rather than continuous daily administration may slow the development of tolerance.
-
Lowest Effective Dose: Utilize the lowest possible dose of this compound that achieves the desired therapeutic effect to minimize the pressure for receptor upregulation.
-
Combination Therapy: In some clinical contexts, combination therapies are used to reduce the required dose of a primary drug, though this would need to be carefully validated for your specific research question.
Data Presentation
Table 1: Summary of Quantitative Data on Dopamine D2 Receptor Upregulation Following Chronic Antipsychotic Treatment
| Antipsychotic Class | Drug(s) | Species | Duration of Treatment | Brain Region | Method | % Increase in D2 Receptor Binding/Density (Mean) |
| Butyrophenone | Haloperidol | Mouse | 7 days | Striatum | Radioligand Binding | 21%[3] |
| Conventional Antipsychotics | Haloperidol, Perphenazine | Human | Long-term | Striatum | PET with [11C]raclopride | 37%[1][6] |
| Novel Antipsychotics | Risperidone, Olanzapine | Human | Long-term | Striatum | PET with [11C]raclopride | 31%[1][6] |
| Combined Antipsychotics | Conventional and Novel | Human | Long-term | Striatum | PET with [11C]raclopride | 34%[1][6] |
Experimental Protocols
Protocol 1: Induction and Measurement of Tolerance to this compound's Sedative Effects
Objective: To induce and quantify behavioral tolerance to the sedative effects of this compound in a rodent model.
Materials:
-
This compound solution
-
Vehicle control (e.g., saline)
-
Rodents (e.g., male Wistar rats, 250-300g)
-
Locomotor activity chambers equipped with infrared beams
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week and to the locomotor activity chambers for 2-3 days prior to the start of the experiment.
-
Baseline Dose-Response:
-
Divide animals into groups and administer different doses of this compound (e.g., 0.5, 1, 2, 4 mg/kg, i.p.) or vehicle.
-
Immediately after injection, place each animal in a locomotor activity chamber and record total distance traveled for 60 minutes.
-
Establish the dose that produces a significant (e.g., 50-70%) reduction in locomotor activity. This will be your challenge dose.
-
-
Chronic Treatment Regimen:
-
Divide animals into two main groups: Control (vehicle administration) and this compound-Treated.
-
Administer this compound (e.g., a fixed dose of 2 mg/kg, i.p.) or vehicle to the respective groups once daily for 14-21 consecutive days.
-
-
Assessment of Tolerance:
-
On day 1, 7, 14, and 21 of the chronic treatment, 30 minutes after the daily injection, challenge all animals with the predetermined challenge dose of this compound.
-
Measure locomotor activity for 60 minutes.
-
A significant increase in locomotor activity in the this compound-Treated group compared to their response on day 1, and in comparison to the Control group's response to the challenge dose, indicates the development of tolerance.
-
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Protocol 2: Quantification of Dopamine D2 Receptor Density via Radioligand Binding Assay
Objective: To determine if chronic this compound treatment leads to an upregulation of D2 receptors in the striatum.
Materials:
-
Brains from chronically treated and control animals (from Protocol 1)
-
Radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone)
-
Unlabeled D2 receptor antagonist for determining non-specific binding (e.g., Haloperidol or Sulpiride)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Tissue Preparation:
-
Following the final behavioral test, euthanize the animals and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay:
-
In a 96-well plate, set up reactions containing a fixed amount of membrane protein, and increasing concentrations of the radioligand ([3H]-Spiperone).
-
For each concentration, prepare parallel reactions containing an excess of the unlabeled antagonist to determine non-specific binding.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Perform Scatchard analysis or non-linear regression to determine the maximum number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd).
-
Compare the Bmax values between the this compound-treated and control groups. A significant increase in Bmax in the treated group indicates D2 receptor upregulation.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Tolerance of haloperidol catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Intramuscular Azaperone Administration
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing injection site reactions (ISRs) associated with the intramuscular (IM) administration of Azaperone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a butyrophenone neuroleptic agent used primarily as a tranquilizer in veterinary medicine, particularly in pigs.[1] It functions mainly as a dopamine D2 receptor antagonist, which produces a calming and sedative effect.[2][3] It also has some anti-adrenergic, antihistaminic, and anticholinergic properties.[1]
Q2: What causes injection site reactions with intramuscular this compound?
A2: Injection site reactions can be caused by several factors:
-
High Local Concentration: this compound and its primary metabolite, azaperol, can persist at high and long-lasting concentrations directly at the injection site, which can lead to local tissue irritation.[2][4][5][6][7]
-
Formulation Excipients: Some this compound formulations contain excipients like sodium metabisulfite, methylparaben, and propylparaben, which can cause hypersensitivity or irritation reactions in susceptible subjects.[4][5]
-
Physical Trauma: The injection process itself causes mechanical trauma to muscle tissue. Improper technique, such as using a dull or incorrect-sized needle, can exacerbate this.[8][9]
-
Injection into Adipose Tissue: Injecting into fat (adipose tissue) instead of muscle can lead to poor drug absorption, insufficient sedative effect, and may increase the risk of local reactions.[4][5]
Q3: What are the common signs of an injection site reaction to this compound?
A3: Common signs are typically mild and localized, including pain, swelling, redness, and slight bleeding at the injection site.[10] These reactions are generally self-limiting and resolve within a few days.[10] However, improper technique can lead to more severe complications like muscle atrophy, cellulitis, sterile abscesses, or nerve injury.[11]
Q4: Can this compound be administered by routes other than intramuscular injection?
A4: Yes, alternative routes such as oral, intranasal, and buccal administration have been investigated to avoid injection site residues and reactions.[2][6][12][13] Studies have shown that while these routes can be effective, they may require a higher dose to achieve the same level of sedation as an IM injection.[13] The primary drawback of IM administration is the high, persistent concentration of the drug at the injection site.[2][6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during or after the administration of intramuscular this compound.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Insufficient Sedation | - Injection into adipose (fatty) tissue[4][5]- Incorrect dosage- Animal was disturbed or chased during induction period[4] | - Verify correct injection site and needle length for the animal's size to ensure deep muscle penetration.[8][11]- Do not re-dose immediately. Allow the animal to recover fully before considering re-administration on a different day to avoid potential overdose.[4][5]- Ensure the animal is left in a quiet environment after injection.[4][5] |
| Significant Swelling or Redness | - Hypersensitivity to this compound or excipients[4][5]- High injection volume at a single site- Irritation from high local drug concentration[2][6]- Improper injection technique | - Apply a cold compress to the site to reduce swelling.[10]- Monitor the site for signs of infection (e.g., heat, purulent discharge).- For future injections, ensure the total volume does not exceed recommended limits (e.g., no more than 5 ml per site in pigs) and consider splitting larger doses across multiple sites.[14]- Review injection technique to ensure it aligns with best practices (see Experimental Protocols). |
| Animal Shows Signs of Pain (Vocalization, Flinching) | - Needle trauma (dull needle, incorrect gauge)- Irritating properties of the formulation | - Use a new, sterile needle for each animal.[8]- Ensure the needle gauge is appropriate (e.g., 18-gauge for adult pigs, 21-25 gauge for piglets).[11]- Employ techniques to minimize pain, such as swift needle insertion and injecting the solution at a steady, slow pace. |
| Bleeding at the Injection Site | - Puncture of a small blood vessel | - Apply firm but gentle pressure with sterile gauze until bleeding stops.[10]- For future injections, aspirate the syringe (pull back the plunger) after needle insertion to check for blood before injecting the drug. If blood appears, withdraw and choose a new site.[15] |
Data Presentation
While specific comparative studies on this compound injection techniques are limited, the following table provides a template for how quantitative data from such an experiment would be structured. It is based on common scoring methods for injection site reactions.
Table 1: Hypothetical Comparison of Injection Site Reaction Scores
| Technique | Parameter | 24h Post-Injection | 48h Post-Injection | 72h Post-Injection |
| Standard IM | Swelling (mm, avg.) | 15.2 | 8.5 | 2.1 |
| Redness Score (0-3) | 2.1 | 1.3 | 0.4 | |
| Pain Score (0-3) | 1.8 | 0.9 | 0.2 | |
| Z-Track IM | Swelling (mm, avg.) | 8.3 | 3.1 | 0.5 |
| Redness Score (0-3) | 1.2 | 0.5 | 0.1 | |
| Pain Score (0-3) | 0.9 | 0.3 | 0.0 | |
| Needle-Free | Swelling (mm, avg.) | 5.5 | 2.0 | 0.2 |
| Redness Score (0-3) | 0.8 | 0.2 | 0.0 | |
| Pain Score (0-3) | 0.5 | 0.1 | 0.0 | |
| Note: This table is illustrative. Scores are based on a 0-3 scale where 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe. |
Experimental Protocols
Protocol 1: Administration of Intramuscular this compound in Swine
This protocol outlines the best practices for IM administration of this compound to minimize local tissue reactions, primarily based on guidelines for swine.
Materials:
-
This compound solution (40 mg/mL)
-
Appropriately graduated sterile syringe
-
Sterile hypodermic needles (18-gauge for adult pigs, 21-25 gauge for piglets; length appropriate to penetrate deep muscle, e.g., 1.5 inches for adults)[11]
-
70% alcohol swabs
-
Sharps disposal container
Procedure:
-
Animal Restraint: Properly restrain the animal to prevent movement. For pigs, a snare or cornering against a wall is effective.[15]
-
Site Selection: The preferred injection site is in the cervical (neck) muscles, just behind and below the ear.[8][9][15] Avoid the ham or loin muscles.
-
Site Preparation: Clean the skin at the injection site with an alcohol swab to remove superficial debris and allow it to dry completely.[15]
-
Dosage Calculation: Accurately calculate the required dose volume based on the animal's body weight. An appropriately graduated syringe must be used.[14]
-
Volume Limitation: Do not administer more than 5 mL per single injection site.[14] If the total volume exceeds this, split the dose and administer at separate sites.
-
Injection Technique:
-
Insert a new, sterile needle perpendicular (90° angle) to the skin to ensure it reaches deep into the muscle mass.[11][14]
-
Aspirate by pulling back the syringe plunger for 5-10 seconds to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and select a new site.[15]
-
Inject the medication at a slow, steady rate (e.g., 1 mL per 10 seconds) to allow the muscle fibers to accommodate the volume.
-
Withdraw the needle swiftly and apply gentle pressure with a sterile swab. Do not massage the site.
-
-
Post-Injection: Place the animal in a quiet environment during the onset of action to prevent stress, which can lead to an insufficient effect.[4][5] Dispose of the needle and syringe in a designated sharps container.
Protocol 2: Assessment of Injection Site Reactions
This protocol provides a framework for the systematic evaluation of injection site reactions.
Procedure:
-
Observation Schedule: Evaluate the injection site at baseline (pre-injection) and at set intervals post-injection (e.g., 24, 48, and 72 hours).
-
Gross Visual Assessment: Score the injection site based on a standardized scale for the following parameters:
-
Erythema (Redness): 0=None, 1=Slight, 2=Moderate, 3=Severe.
-
Edema (Swelling): 0=None, 1=Slight (palpable), 2=Moderate (visible), 3=Severe (extensive).
-
Measure the diameter of any swelling with calipers.
-
-
Palpation: Gently palpate the site to assess:
-
Pain Response: 0=No reaction, 1=Slight flinch/head turn, 2=Vocalization/significant flinch, 3=Withdrawal/aggressive reaction.
-
Induration (Hardness): Score presence and severity (e.g., 0=None, 1=Mild, 2=Moderate, 3=Severe).
-
-
Body Temperature: Record the animal's rectal temperature at each observation point to monitor for systemic inflammatory responses.
-
Histopathology (Optional): For terminal studies, collect tissue samples from the injection site. Process the samples for histological examination to assess inflammation, necrosis, hemorrhage, and tissue repair.
-
Data Recording: Record all scores and measurements systematically for each animal at each time point to allow for accurate comparison and analysis.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to this compound administration.
Caption: Troubleshooting workflow for observed injection site reactions.
Caption: Key factors contributing to injection site reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of higher oral doses of this compound to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound API (injectable) 1649-18-9 | Sedative & Tranquilizer API for Veterinary Use | Minakem [minakem.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. 4starvets.com [4starvets.com]
- 9. Proper Injection Techniques for Pigs - Pork Information Gateway [porkgateway.org]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. cdn.csu.edu.au [cdn.csu.edu.au]
- 12. Comparison between Intramuscular and Intranasal Administration of Sedative Drugs Used for Piglet Castration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of the intranasal application of this compound for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vaccine Administration | Vaccines & Immunizations | CDC [cdc.gov]
- 15. research.vt.edu [research.vt.edu]
Validation & Comparative
Comparative Efficacy of Azaperone Versus Xylazine for Swine Sedation: A Comprehensive Guide for Researchers
In the realm of swine management and research, achieving safe and effective sedation is paramount for animal welfare and procedural success. Two of the most commonly utilized sedatives in porcine medicine are Azaperone, a butyrophenone neuroleptic, and xylazine, an alpha-2 adrenergic agonist. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Xylazine |
| Drug Class | Butyrophenone neuroleptic | Alpha-2 adrenergic agonist |
| Primary Mechanism | Dopamine D2 receptor antagonist | Alpha-2 adrenoceptor agonist |
| Primary Effect | Sedation, anti-aggressive | Sedation, analgesia, muscle relaxation |
| Onset of Action (IM) | 5-10 minutes[1] | Variable, often slower in pigs[2] |
| Duration of Sedation | 1-3 hours[1] | Dose-dependent, generally shorter |
| Analgesic Properties | Minimal | Yes[3] |
| Muscle Relaxation | Minimal | Good[3] |
| Common Side Effects | Hypotension, vasodilation[1] | Bradycardia, respiratory depression, vomiting[2][4] |
| Reversal Agent | None specific | Yohimbine, Atipamezole |
Quantitative Comparison of Sedative Efficacy
Direct head-to-head comparisons of this compound and xylazine as standalone sedatives for swine are limited in published literature. However, studies evaluating these agents in combination with other drugs provide valuable insights into their individual contributions to sedation.
Table 1: Comparative Sedative and Physiological Effects
| Parameter | This compound | Xylazine | Source |
| Dosage (IM) | 2 mg/kg for sedation[5][6] | 0.5-2 mg/kg (often in combination)[3] | [3][5][6] |
| Onset of Sedation | 5-10 minutes[1] | Slower and less reliable in pigs[2] | [1][2] |
| Duration of Action | 1-3 hours of sedation[1] | Shorter duration of effective sedation | [1] |
| Heart Rate | Slight bradycardia[1] | Significant bradycardia[7] | [1][7] |
| Respiratory Rate | Deeper breathing at therapeutic doses[1] | Can cause respiratory depression[8] | [1][8] |
| Blood Pressure | Hypotension due to vasodilation[1] | Initial hypertension followed by hypotension[7] | [1][7] |
| Analgesia | No significant analgesic effect | Provides analgesia[3] | [3] |
| Muscle Relaxation | Minimal | Good muscle relaxation[3] | [3] |
Experimental Protocols
Study 1: Evaluation of Sedative Effects of this compound and its Association with Xylazine or Dexmedetomidine in Swine
This study aimed to evaluate the sedative effects of this compound alone and in combination with alpha-2 adrenergic agonists.
-
Animals: Healthy crossbred pigs.
-
Groups:
-
Group A: this compound (2 mg/kg IM)
-
Group B: this compound (1 mg/kg IM) + Xylazine (1 mg/kg IM)
-
Group C: this compound (1 mg/kg IM) + Dexmedetomidine (10 µg/kg IM)
-
-
Procedure: Following drug administration, pigs were observed for onset and duration of sedation. Sedation scores, heart rate, respiratory rate, and response to stimuli were recorded at predetermined intervals.
-
Key Findings: The combination of this compound and xylazine produced a greater degree of sedation and muscle relaxation compared to this compound alone.
Study 2: Actions of Xylazine in Young Swine
This study investigated the sedative, analgesic, and cardiovascular effects of increasing doses of xylazine in pigs.
-
Animals: Six two-month-old Landrace x Large White pigs.[7]
-
Procedure: Xylazine was administered intravenously at increasing dosages (1, 2, 4, 8, and 16 mg/kg).[7] Sedative and analgesic effects were determined before and at 2, 5, 10, and 15 minutes after each dose.[7] Cardiovascular parameters were also monitored.[7]
-
Key Findings: Xylazine did not produce adequate sedation or analgesia at any tested dose.[7] Instead, it caused considerable excitation and vocalization.[7] Significant cardiovascular effects, including initial hypertension followed by hypotension and bradycardia, were observed.[7]
Mechanism of Action: Signaling Pathways
The distinct sedative and physiological effects of this compound and xylazine stem from their different mechanisms of action at the cellular level.
Caption: this compound's mechanism of action.
This compound primarily acts as a dopamine D2 receptor antagonist in the central nervous system.[5][9] By blocking these receptors, it inhibits the downstream signaling cascade that involves the reduction of cyclic AMP (cAMP) and protein kinase A (PKA) activity, leading to decreased neuronal excitability and subsequent sedation.[5]
Caption: Xylazine's mechanism of action.
Xylazine functions as an agonist at alpha-2 adrenergic receptors on presynaptic neurons.[3] This activation inhibits the release of norepinephrine, a key neurotransmitter in arousal and consciousness, resulting in sedation, analgesia, and muscle relaxation.[3]
Comparative Logic: this compound vs. Xylazine
Caption: Decision logic for sedative selection.
Conclusion
The choice between this compound and xylazine for swine sedation is highly dependent on the desired clinical outcome. This compound is a reliable sedative and is particularly effective in reducing aggression, making it suitable for transport and mixing of animals.[5][9] However, it lacks significant analgesic and muscle relaxant properties.
Conversely, xylazine offers the benefits of analgesia and muscle relaxation but can produce unreliable sedation and more pronounced cardiovascular side effects in swine when used alone.[2][7] For procedures requiring pain management and muscle relaxation, xylazine is often used, but typically in combination with other agents to enhance sedative efficacy and mitigate adverse effects.
Researchers and professionals should carefully consider the procedural requirements, the health status of the animal, and the potential side effects of each drug to select the most appropriate sedation protocol. Further head-to-head comparative studies are warranted to provide more definitive quantitative data on the standalone efficacy of these two agents in domestic swine.
References
- 1. This compound and xylazine: A pharmacological combination to facilitate captive deer management for red brocket deer (Mazama americana) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sedative Effect of Fentanyl-azaperone-xylazine in Cattle -Journal of Veterinary Clinics | Korea Science [koreascience.kr]
- 3. academic.oup.com [academic.oup.com]
- 4. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of cardiorespiratory and anesthetic effects of ketamine-midazolam-xylazine-sufentanil and tiletamine-zolazepam-xylazine in miniature pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. actavet.vfu.cz [actavet.vfu.cz]
Azaperone vs. Other Butyrophenones: A Comparative Pharmacological Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of azaperone with other prominent butyrophenones: haloperidol, droperidol, and spiperone. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their receptor binding profiles, pharmacokinetic properties, and the experimental methodologies used to determine these characteristics.
Introduction to Butyrophenones
Butyrophenones are a class of antipsychotic drugs first developed in the 1950s. They are characterized by a common chemical structure and are primarily known for their potent antagonism of dopamine D2 receptors. This mechanism of action is central to their therapeutic effects in managing psychosis, as well as their potential for extrapyramidal side effects.[1] While haloperidol, droperidol, and spiperone have seen extensive use in human medicine for treating conditions like schizophrenia and acute agitation, this compound is predominantly used in veterinary medicine as a tranquilizer, particularly in pigs.[2][3] This review delves into the pharmacological nuances that differentiate this compound from its more clinically utilized counterparts in human medicine.
Receptor Binding Affinities
The interaction of butyrophenones with various neurotransmitter receptors dictates their therapeutic efficacy and side-effect profiles. The binding affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[4]
For haloperidol, droperidol, and spiperone, extensive receptor binding data are available, highlighting their potent D2 receptor antagonism. Spiperone, in particular, demonstrates very high affinity for the D2 receptor.[3][7] Their affinities for other receptors, such as serotonin (5-HT2A), alpha-1 adrenergic (α1), and histamine (H1) receptors, contribute to their broader pharmacological effects, including sedation and cardiovascular side effects.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Dopamine D1 | 5-HT2A | α1-Adrenergic |
| This compound | Antagonist (Ki not specified)[2] | Antagonist (Ki not specified)[2] | Activity reported (Ki not specified) | Inhibitor (Ki not specified)[6] |
| Haloperidol | 1.2[8] | 280[8] | 4.8[8] | 6.4[8] |
| Droperidol | 1.5 | 2900 | 1.8 | 1.5 |
| Spiperone | 0.16[7] | 2500[7] | 1.4[7] | 120[7] |
Note: Ki values can vary between studies depending on the experimental conditions.
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion (ADME) profiles of butyrophenones influence their onset and duration of action, as well as their potential for drug-drug interactions.
This compound is rapidly absorbed and metabolized, primarily in the liver. In pigs, it has a reported elimination half-life of approximately 2.5 to 4 hours.[9]
Haloperidol exhibits good oral bioavailability and is extensively metabolized in the liver, with a longer elimination half-life ranging from 12 to 38 hours.[4]
Droperidol has a rapid onset of action, particularly when administered intravenously, and a shorter half-life of around 2 hours.[10]
Spiperone is well-absorbed orally and undergoes extensive metabolism. Its pharmacokinetic data in humans is less consistently reported in readily available literature compared to haloperidol and droperidol.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (in pigs) | Haloperidol | Droperidol | Spiperone |
| Bioavailability (Oral) | Data not available | 60-70%[4] | ~75% | Data not available |
| Elimination Half-life | ~2.5 - 4 hours[9] | 12 - 38 hours[4] | ~2 hours[10] | Data not available |
| Metabolism | Hepatic[9] | Hepatic[4] | Hepatic[10] | Hepatic |
| Primary Route of Excretion | Urine and feces | Urine and feces[4] | Urine and feces | Data not available |
Experimental Protocols
The quantitative data presented in this review are primarily derived from in vitro radioligand binding assays. The following is a generalized protocol for determining the receptor binding affinity of a butyrophenone for the dopamine D2 receptor.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the affinity (Ki) of a test compound (e.g., a butyrophenone) for the dopamine D2 receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compounds: this compound, haloperidol, droperidol, spiperone, and other relevant compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing physiological concentrations of ions.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to determine the amount of radioligand binding to non-receptor components.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the D2 receptor to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
For total binding wells, no test compound is added.
-
For non-specific binding wells, the non-specific binding control is added.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This traps the cell membranes with the bound radioligand on the filter.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by butyrophenones and a typical workflow for a radioligand binding assay.
Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
Conclusion
This comparative review highlights the pharmacological similarities and differences between this compound and other key butyrophenones. While all share a primary mechanism of dopamine D2 receptor antagonism, their varied affinities for other receptors and distinct pharmacokinetic profiles lead to their different clinical and veterinary applications. The lack of publicly available, quantitative receptor binding data for this compound represents a significant knowledge gap and an area for future research. A more detailed understanding of this compound's receptor interaction profile would be invaluable for elucidating its precise mechanism of action and potentially identifying new therapeutic applications. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers in the field of neuropharmacology and drug development.
References
- 1. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Spiperone used for? [synapse.patsnap.com]
- 4. scielo.br [scielo.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Intranasal Versus Intramuscular Azaperone: A Comparative Guide to Efficacy and Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of intranasal (IN) and intramuscular (IM) administration of the neuroleptic agent azaperone, a butyrophenone derivative commonly used for sedation and tranquilization in swine. This document summarizes key performance differences based on experimental data, details the methodologies of cited studies, and visualizes relevant biological and experimental processes.
Executive Summary
Intranasal administration of this compound presents a viable, less invasive alternative to traditional intramuscular injection for achieving sedation in pigs. Experimental evidence indicates that while the intranasal route offers a significantly faster onset of action, it may have a shorter duration of effect and potentially lower bioavailability, necessitating higher dosages to achieve sedation comparable to the intramuscular route. The choice of administration should be guided by the specific requirements of the procedure, considering the trade-offs between speed of onset, duration of sedation, and dosage.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies on intranasal and intramuscular this compound administration in pigs.
Table 1: Pharmacodynamic Comparison of Intranasal vs. Intramuscular this compound
| Parameter | Intranasal (IN) this compound | Intramuscular (IM) this compound | Study Population | Key Findings |
| Latency to Recumbency | 63 ± 47 seconds[1] | 113 ± 39 seconds[1] | Adult pigs (in combination with midazolam and ketamine) | IN route leads to a significantly faster onset of action. |
| 30 - 60 minutes[2] | 90 minutes[1] | Weaned piglets (this compound alone) | Onset of sedation is faster with IN administration. | |
| Duration of Chemical Restraint | 119 ± 54 minutes[1] | 163 ± 47 minutes[1] | Adult pigs (in combination with midazolam and ketamine) | IM administration provides a longer period of restraint. |
| Muscle Relaxation | More intense at time of recumbency[1] | Maximum relaxation at 15-45 minutes post-injection[1] | Adult pigs (in combination with midazolam and ketamine) | IN route provides more immediate muscle relaxation. |
Table 2: Pharmacokinetic Parameters of Intranasal vs. Intramuscular this compound in Weaned Piglets
| Parameter | Intranasal (IN) this compound (2 mg/kg) | Intranasal (IN) this compound (4 mg/kg) | Intramuscular (IM) this compound (2 mg/kg) |
| Time to Maximum Serum Concentration (Tmax) | 30 minutes[2] | 30 minutes[2] | 30 minutes[2] |
| Maximum Serum Concentration (Cmax) | 77.74 ± 27.1 ng/mL[2] | 128.4 ± 52.5 ng/mL[2] | 156.5 ± 61.5 ng/mL[2] |
| Dose Equivalence for Sedation | N/A | Equivalent sedation to 2 mg/kg IM[2] | Standard effective dose[2] |
Note: A study by Svoboda et al. (2023) found that a 4 mg/kg intranasal dose of this compound was required to achieve a comparable level of sedation and serum concentration to a 2 mg/kg intramuscular dose in weaned piglets, suggesting the bioavailability of intranasal this compound is approximately 50% of the intramuscular route in this population.[2][3]
Experimental Protocols
This section details the methodologies employed in the key studies cited in this guide.
Study 1: Intranasal vs. Intramuscular Administration of this compound, Midazolam, and Ketamine in Adult Pigs[1][4]
-
Objective: To compare the efficacy of intranasal and intramuscular administration of a combination of this compound, midazolam, and ketamine in adult pigs.[1]
-
Animals: Sixteen adult male, immunocastrated pigs.[1]
-
Experimental Design: A randomized clinical trial with two phases.
-
Phase I: Animals were divided into two groups (n=8 each): an intranasal group (GIN) and an intramuscular group (GIM). Arterial blood samples were collected at multiple time points for gas and electrolyte analysis.[1]
-
Phase II: A crossover design where all 16 pigs received both treatments with a 96-hour washout period. Behavioral and physiological parameters were evaluated.[4]
-
-
Drug Administration:
-
Intranasal (GIN): A combination of this compound (3 mg/kg), midazolam (0.3 mg/kg), and ketamine (7 mg/kg) was administered into the right nostril using a disposable syringe with a catheter over 20 seconds. The pig's snout was elevated for 30 seconds post-administration.[1]
-
Intramuscular (GIM): The same drug combination and dosage were injected into the middle third of the neck.[1]
-
-
Data Collection: Behavioral parameters (degree of chemical restraint, muscle relaxation, loss of postural reflex, response to sound) and vital signs (pulse rate, respiratory rate, oxygen saturation, rectal temperature) were recorded at specified intervals.[4]
Study 2: Efficacy of Intranasal Application of this compound for Sedation in Weaned Piglets[2][3][5]
-
Objective: To compare the efficacy of intranasal and intramuscular administration of this compound for sedation in weaned piglets.[2][5]
-
Experimental Design: Piglets were randomly divided into four groups (n=8 each):
-
Drug Administration:
-
Intranasal (IN): this compound was administered using an intranasal drug applicator.[2]
-
Intramuscular (IM): this compound was injected intramuscularly.
-
-
Data Collection: The response to a defined stimulus, degree of salivation, movement level, body temperature, and serum this compound concentrations were measured before and at 30, 90, and 240 minutes after administration.[2][3]
Mandatory Visualizations
This compound's Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound functions as a neuroleptic agent primarily by acting as an antagonist at dopamine D2 receptors in the central nervous system. This blockade of dopamine signaling is believed to be responsible for its sedative and tranquilizing effects.
Caption: this compound blocks dopamine D2 receptors, inhibiting downstream signaling and reducing neuronal excitability.
Experimental Workflow: Comparative Efficacy Study
The following diagram illustrates a typical experimental workflow for comparing the efficacy of intranasal and intramuscular drug administration in a crossover study design.
Caption: A crossover experimental design for comparing intranasal and intramuscular drug administration.
References
- 1. Frontiers | Intranasal vs. intramuscular administration of this compound, midazolam and ketamine in pigs [frontiersin.org]
- 2. Efficacy of the intranasal application of this compound for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Intranasal vs. intramuscular administration of this compound, midazolam and ketamine in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Veterinární medicína: Efficacy of the intranasal application of this compound for sedation in weaned piglets [vetmed.agriculturejournals.cz]
A Comparative Analysis of Azaperone and Midazolam for Anxiolysis in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Azaperone and Midazolam, two pharmacological agents with distinct mechanisms, for their application in inducing anxiolysis in laboratory animal models. The following sections present a comparative summary of their properties, detailed experimental protocols for assessing anxiolytic effects, and visualizations of their mechanisms of action and experimental workflows.
Pharmacological Overview and Comparative Data
This compound and Midazolam achieve anxiolysis through different neurochemical pathways. Midazolam, a benzodiazepine, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to decreased neuronal excitability.[1][2][3] In contrast, this compound, a butyrophenone neuroleptic, primarily acts as a dopamine receptor antagonist.[4][5][6] This fundamental difference in their mechanism of action influences their behavioral and physiological effects.
A comparative study on the sedative effects in rats and mice showed that both this compound and Midazolam were capable of inhibiting exploratory behavior, indicating a sedative effect.[7][8][9] The study highlighted that this compound's effects were more short-lived compared to other neuroleptics like levomepromazine, while Midazolam reduced exploratory activity without affecting spontaneous locomotion.[7][8][9]
| Feature | This compound | Midazolam |
| Drug Class | Butyrophenone neuroleptic[5] | Benzodiazepine[1][2] |
| Primary Mechanism | Dopamine receptor antagonist[4][5][6] | Positive allosteric modulator of GABA-A receptors[1][2][10] |
| Key Effects | Tranquilization, sedation, anti-emetic, reduced motor activity[11] | Anxiolysis, sedation, muscle relaxation, anticonvulsant effects[1][2] |
| Onset of Action | Rapid | Rapid, with IV onset within 1-2 minutes and IM onset around 15 minutes[2] |
| Metabolism | Hepatic | Hepatic, primarily via CYP3A4[1] |
| Reported Side Effects | Can cause hypotension and respiratory depression at high doses[5] | Can cause respiratory depression, hypotension, and blunted baroreceptor reflex[3][10] |
A study comparing a combination of this compound, Midazolam, and Ketamine administered intranasally versus intramuscularly in pigs found that the intranasal route led to a shorter latency to recumbency and duration of chemical restraint.[12][13][14] This suggests that the route of administration can significantly impact the pharmacokinetic profile of these drugs when used in combination.
Experimental Protocols for Anxiolytic Assessment
The assessment of anxiolytic agents in laboratory animals relies on standardized behavioral tests that exploit the conflict between the animal's natural tendency to explore and its aversion to novel, open, or brightly lit spaces.
The EPM is a widely used test to evaluate anxiety-like behavior in rodents.[15][16][17] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze elevated above the ground, with two open arms and two enclosed arms.[15]
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes.[18]
-
Administer the test compound (this compound, Midazolam, or vehicle) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.[19]
-
Allow the animal to explore the maze for a 5-minute session.[18][19]
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[18]
-
Thoroughly clean the maze with 70% ethanol between trials.[15][18]
-
This test is based on the innate aversion of rodents to brightly illuminated areas.[16] Anxiolytic drugs are expected to increase the time spent in the light compartment.[16]
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.[19]
-
Procedure:
The OFT assesses anxiety and locomotor activity by measuring the animal's exploratory behavior in a novel, open arena.[15]
-
Apparatus: A square or circular arena with walls to prevent escape.[18]
-
Procedure:
-
Place the animal in the center of the open field.[19]
-
Allow for free exploration for a specified duration (e.g., 5 minutes).[19]
-
Record parameters such as time spent in the center versus the periphery, total distance traveled, and rearing frequency.[19] An anxiolytic effect is suggested by increased time spent in the center zone.[19]
-
Visualizing Mechanisms and Workflows
To better understand the distinct mechanisms of action and the typical experimental process, the following diagrams are provided.
Caption: Comparative Mechanisms of Action for Midazolam and this compound.
Caption: General Experimental Workflow for Anxiolytic Drug Testing.
References
- 1. What is the mechanism of Midazolam? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Midazolam - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C19H22FN3O | CID 15443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. vtech.global [vtech.global]
- 12. Intranasal vs. intramuscular administration of this compound, midazolam and ketamine in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 16. jddtonline.info [jddtonline.info]
- 17. criver.com [criver.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Head-to-Head Clinical Trials of Azaperone-Medetomidine Anesthetic Combinations in Wildlife Management
A Comparative Analysis of Efficacy, Safety, and Physiological Effects
The immobilization of wildlife for research, conservation, and management purposes necessitates the use of anesthetic protocols that are not only effective and reversible but also prioritize animal welfare by minimizing physiological distress. Among the various drug combinations utilized, those including the butyrophenone tranquilizer azaperone and the alpha-2 adrenergic agonist medetomidine have become increasingly common. This guide provides a comparative analysis of this compound-medetomidine combinations against other anesthetic protocols in various wildlife species, supported by data from head-to-head clinical trials.
Overview of Anesthetic Agents
This compound: A neuroleptic agent that induces a state of calmness and indifference to the environment, reducing the stress of capture and handling.
Medetomidine: A potent and selective alpha-2 adrenergic agonist that provides sedation, analgesia, and muscle relaxation.[1] Its effects can be reliably reversed by an alpha-2 antagonist, typically atipamezole. A significant side effect of alpha-2 agonists can be hypoxemia, particularly in ruminants.[1][2]
Common Combinations: this compound and medetomidine are frequently combined with an opioid (such as butorphanol or nalbuphine) or a dissociative anesthetic (like ketamine or tiletamine) to enhance immobilization and analgesia.
Comparative Efficacy and Safety
Head-to-head trials have evaluated this compound-medetomidine combinations against other protocols across a range of species, focusing on key performance indicators such as induction and recovery times, quality of anesthesia, and physiological stability.
Medetomidine-Azaperone-Alfaxalone (MAA) vs. Medetomidine-Ketamine (MK)
In a study on free-ranging Rocky Mountain bighorn sheep (Ovis canadensis), a combination of medetomidine, this compound, and alfaxalone (MAA) was compared to a medetomidine-ketamine (MK) protocol.[3] While both combinations produced reliable and reversible immobilization with similar induction and recovery times, the MAA group exhibited less respiratory depression, as indicated by significantly lower PaCO2 levels.[3] However, both groups experienced severe hypoxemia.[3]
Table 1: Comparison of MAA and MK in Bighorn Sheep
| Parameter | Medetomidine-Azaperone-Alfaxalone (MAA) | Medetomidine-Ketamine (MK) |
| Induction Time (min) | 7.3 ± 3.9 | 8.7 ± 3.2 |
| Recovery Time (min) | 3.9 ± 1.6 | 3.4 ± 1.5 |
| PaO2 (mmHg) | 40 ± 10 | 42 ± 9 |
| PaCO2 (mmHg) | 48 (median) | 54 (median) |
| Heart Rate (beats/min) | 40 (median, initial) | 49 (median, initial) |
| Data are presented as mean ± standard deviation, or median where specified.[3] |
Butorphanol-Azaperone-Medetomidine (BAM) vs. Nalbuphine-Azaperone-Medetomidine (NalMed-A)
The Butorphanol-Azaperone-Medetomidine (BAM) combination is a widely used protocol.[4][5] A key advantage of the similar Nalbuphine-Azaperone-Medetomidine (NalMed-A) combination is that it does not contain substances controlled by the US Drug Enforcement Administration, simplifying its use for wildlife agencies.[4][6]
A comparative study in free-ranging elk (Cervus canadensis) found minor differences between BAM and NalMed-A, suggesting both are effective for immobilization.[7][8] However, the need for supplemental drug administration was more frequent with NalMed-A (21.2%) compared to BAM (9.0%).[7] In juvenile American black bears (Ursus americanus), no significant differences were found in induction or recovery times, or in key physiological parameters between the two protocols.[4] Both combinations were deemed safe and effective.[4] Similarly, a trial in white-tailed deer (Odocoileus virginianus) concluded that both BAM and NalMed-A produced rapid and smooth immobilization and recovery when an effective dose was administered.[6]
Table 2: Comparison of BAM and NalMed-A in Elk and Black Bears
| Species | Parameter | Butorphanol-Azaperone-Medetomidine (BAM) | Nalbuphine-Azaperone-Medetomidine (NalMed-A) |
| Elk | Supplemental Drug Need | 9.0% | 21.2% |
| Black Bears | Induction Time (min) | No significant difference | No significant difference |
| Recovery Time (min) | No significant difference | No significant difference | |
| Data from studies in free-ranging elk and juvenile American black bears.[4][7] |
Butorphanol-Azaperone-Medetomidine (BAM) vs. Butorphanol-Midazolam-Medetomidine (BMM)
In a study on wild common palm civets (Paradoxurus musangus), the BAM combination was compared to a protocol substituting this compound with midazolam (BMM).[9] Both combinations were effective for immobilization.[9] However, the time to achieve complete relaxation and allow for tracheal intubation was longer in the BAM group, with more animals in this group requiring supplemental isoflurane.[9]
Table 3: Comparison of BAM and BMM in Common Palm Civets
| Parameter | Butorphanol-Azaperone-Medetomidine (BAM) | Butorphanol-Midazolam-Medetomidine (BMM) |
| Time to Complete Relaxation | Longer | Shorter |
| Supplemental Isoflurane Required | 5 civets | 1 civet |
| Data from a study in 40 wild common palm civets.[9] |
Experimental Protocols
General Immobilization and Monitoring Procedure
The following provides a generalized experimental workflow based on the cited studies. Specific drug dosages and procedures vary significantly between species and studies.
-
Animal Capture and Drug Administration: Animals are typically captured using methods such as drop-nets, Clover traps, or remote delivery of anesthetic darts from the ground or a helicopter.[5][10][11] The anesthetic combination is administered via intramuscular injection.[3][12]
-
Induction and Monitoring: Once the animal is immobilized, vital signs including rectal temperature, heart rate, and respiratory rate are monitored at regular intervals (e.g., every 5-15 minutes).[3] Arterial blood samples are often collected to analyze blood gas and acid-base status.[3][12]
-
Recovery: The animal is monitored until it is able to stand and move away on its own. The time from antagonist administration to standing is recorded as the recovery time.[12]
Signaling Pathways and Drug Interactions
The primary agents in these combinations act on specific receptor systems in the central and peripheral nervous systems to induce anesthesia.
Conclusion
This compound-medetomidine based combinations are effective for the immobilization of a wide range of wildlife species. Head-to-head trials demonstrate that their performance is often comparable to other established protocols. The choice of which combination to use will depend on the species, the specific requirements of the procedure, drug availability and regulations, and the importance of minimizing particular physiological side effects such as respiratory depression. The addition of agents like alfaxalone or the substitution of butorphanol with nalbuphine provide researchers and wildlife managers with valuable alternatives to tailor anesthetic protocols to specific field conditions and animal welfare considerations. Continuous research and comparative studies are crucial for refining these protocols to further enhance their safety and efficacy in wildlife management.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of alpha2 adrenoreceptor agonists and the development of hypoxemia in domestic and wild ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMPARISON OF THE EFFICACY AND SAFETY OF MEDETOMIDINE-KETAMINE VERSUS MEDETOMIDINE-AZAPERONE-ALFAXALONE COMBINATION IN FREE-RANGING ROCKY MOUNTAIN BIGHORN SHEEP ( OVIS CANADENSIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Comparison of Butorphanol-Azaperone-Medetomidine and Nalbuphine-Medetomidine-Azaperone for Immobilization of White-Tailed Deer (Odocoileus virginianus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of butorphanol-azaperone-medetomidine and nalbuphine-medetomidine-azaperone in free-ranging elk (Cervus canadensis) in Pennsylvania, USA [pubs.usgs.gov]
- 8. bioone.org [bioone.org]
- 9. Comparison of the effects of butorphanol-midazolam-medetomidine and butorphanol-azaperone-medetomidine in wild common palm civets (Paradoxurus musangus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. EFFICACY AND SAFETY OF A MEDETOMIDINE-AZAPERONE-ALFAXALONE COMBINATION IN CAPTIVE WHITE-TAILED DEER (ODOCOILEUS VIRGINIANUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Azaperone with Alpha-2 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the butyrophenone neuroleptic, Azaperone, with alpha-2 adrenergic receptor agonists such as xylazine, medetomidine, and detomidine is a common practice in veterinary medicine to achieve profound sedation and anesthesia. This guide provides a comprehensive evaluation of the synergistic effects of these drug combinations, presenting available experimental data, outlining detailed experimental protocols for synergy analysis, and illustrating the underlying signaling pathways.
Quantitative Data on this compound and Alpha-2 Agonist Combinations
The co-administration of this compound with alpha-2 agonists has been shown to enhance sedative and physiological effects compared to the use of either agent alone. This potentiation allows for dose reduction, thereby minimizing dose-dependent side effects.
A study in red brocket deer demonstrated that the combination of this compound (1 mg/kg) and xylazine (0.5 mg/kg or 1 mg/kg) resulted in effective chemical restraint. The latency to sedation and sternal recumbency was shorter with the higher dose of xylazine in the combination[1].
In another study involving farmed red deer, a combination of xylazine, fentanyl citrate, and this compound led to a more rapid recumbency compared to xylazine alone (9.4 minutes versus 12.5 minutes)[2]. However, no significant differences were observed in heart rate, respiration rate, or analgesic scores between the two protocols[2][3].
The following tables summarize key quantitative data from studies evaluating the combination of this compound with various alpha-2 agonists.
Table 1: Sedative and Physiological Effects of this compound and Xylazine in Red Brocket Deer
| Parameter | This compound (1 mg/kg) + Xylazine (0.5 mg/kg) | This compound (1 mg/kg) + Xylazine (1 mg/kg) |
| Latency to Sedation (min) | 7 ± 6.6 | 5 ± 2.0 |
| Time to Sternal Recumbency (min) | 12 ± 9.7 | 6 ± 3.1 |
| Time to Safe Handling (min) | 14 ± 4.5 | 12 ± 5.2 |
| End of Safe Handling (min) | 75 ± 12.3 | 85 ± 6.8 |
Data presented as mean ± standard deviation.[1]
Table 2: Comparative Effects of Xylazine Alone vs. Xylazine/Fentanyl Citrate/Azaperone Combination in Farmed Deer
| Parameter | Xylazine Alone | Xylazine/Fentanyl Citrate/Azaperone |
| Time to Recumbency (min) | 12.5 | 9.4 |
| Heart Rate | No significant difference | No significant difference |
| Respiration Rate | No significant difference | No significant difference |
| Analgesia Score | No significant difference | No significant difference |
P<0.05 for time to recumbency.[2]
Experimental Protocols for Evaluating Synergy
To formally quantify the synergistic interaction between this compound and alpha-2 agonists, an isobolographic analysis is the gold-standard method. This involves determining the doses of each drug individually and in combination that produce a specific level of effect (e.g., a defined level of sedation).
Key Experiment: Isobolographic Analysis of Sedative Synergy
Objective: To determine if the combination of this compound and an alpha-2 agonist (e.g., xylazine) produces a synergistic, additive, or antagonistic sedative effect.
Animals: A suitable animal model, such as pigs or dogs, should be used. Animals should be healthy and acclimatized to the experimental setting.
Methodology:
-
Dose-Response Curves:
-
Administer this compound alone in a range of doses to a group of animals and measure the sedative effect using a standardized scoring system (e.g., a scale from 0 for no sedation to 5 for lateral recumbency with no response to stimuli).
-
Similarly, administer the alpha-2 agonist (e.g., xylazine) alone in a range of doses to another group of animals and measure the sedative effect.
-
From the dose-response curves, calculate the ED50 (the dose that produces 50% of the maximum possible sedative score) for each drug individually.
-
-
Combination Administration:
-
Prepare mixtures of this compound and the alpha-2 agonist in fixed-dose ratios (e.g., based on their individual ED50 values, such as 1:1, 1:3, and 3:1).
-
Administer these combinations in a range of doses to different groups of animals and measure the sedative effect.
-
Determine the ED50 for each fixed-dose ratio combination.
-
-
Isobolographic Analysis:
-
Construct an isobologram. The x-axis represents the dose of this compound, and the y-axis represents the dose of the alpha-2 agonist.
-
Plot the individual ED50 values of this compound on the x-axis and the alpha-2 agonist on the y-axis.
-
Draw a "line of additivity" connecting these two points. This line represents the expected ED50 values if the two drugs have an additive effect.
-
Plot the experimentally determined ED50 values for the different combination ratios.
-
Interpretation:
-
If the combination ED50 points fall significantly below the line of additivity, the interaction is synergistic .
-
If the points fall on the line, the interaction is additive .
-
If the points fall significantly above the line, the interaction is antagonistic .
-
-
Signaling Pathways and Mechanism of Synergy
The synergistic sedative and analgesic effects of this compound and alpha-2 agonists can be attributed to their distinct but complementary mechanisms of action on the central nervous system.
This compound , a butyrophenone, primarily acts as an antagonist at dopamine D2 receptors. Blockade of these receptors in the brain leads to a reduction in motor activity and a state of calmness.
Alpha-2 agonists (e.g., xylazine, medetomidine) bind to and activate alpha-2 adrenergic receptors, which are G-protein coupled receptors. This activation in the central nervous system, particularly in the locus coeruleus and the dorsal horn of the spinal cord, inhibits the release of norepinephrine. This reduction in noradrenergic activity leads to sedation, analgesia, and muscle relaxation[4]. Presynaptic alpha-2 receptor stimulation also inhibits the release of other neurotransmitters like substance P, further contributing to analgesia[5].
The likely synergistic interaction stems from the simultaneous modulation of two different major neurotransmitter systems involved in arousal and consciousness: the dopaminergic system (by this compound) and the noradrenergic system (by alpha-2 agonists).
Diagrams of Signaling Pathways and Experimental Workflow
Conclusion
The combination of this compound with alpha-2 agonists offers a clinically valuable approach to achieving enhanced sedation and analgesia in veterinary practice. The available data strongly suggest a synergistic interaction, allowing for reduced dosages and potentially a wider margin of safety. While formal isobolographic studies are needed to definitively quantify the degree of synergy, the distinct mechanisms of action involving the dopaminergic and noradrenergic systems provide a strong pharmacological basis for this enhanced effect. The experimental protocols outlined in this guide provide a framework for future research to rigorously evaluate and optimize these drug combinations for various clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Trials in Veterinary Medicine: A New Era Brings New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of functional selectivity through G protein-dependent and -independent signaling pathways at the adrenergic α(2C) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Mechanisms of the analgesic effect of alpha 2 adrenergic agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-over study design for comparing different Azaperone-based protocols
A Comparison of Azaperone-Based Anesthetic Protocols: A Cross-over Study Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two this compound-based anesthetic protocols, primarily drawing data from a prospective, randomized, blinded, cross-over study in piglets. The aim is to offer an objective performance comparison supported by experimental data to inform preclinical research and drug development.
Introduction to this compound in Veterinary Anesthesia
This compound is a butyrophenone neuroleptic agent commonly used in veterinary medicine, particularly in swine, for its tranquilizing and anti-aggressive properties. It functions primarily as a dopamine (D1 and D2) receptor antagonist. In modern veterinary practice, this compound is frequently used as a pre-anesthetic agent in combination with other drugs to induce a synergistic state of sedation and analgesia suitable for surgical procedures. This guide focuses on a head-to-head comparison of two such combination protocols.
Experimental Protocols
The methodologies described below are based on the cross-over study conducted by Heinonen et al. (2009)[1], which provides a robust framework for comparing anesthetic protocols.
Animal Subjects
A total of twelve clinically healthy crossbred pigs, approximately two months of age and weighing between 16-25 kg, were used in the study.[1]
Anesthetic Protocols
All animals were pre-medicated with this compound (4 mg/kg) administered intramuscularly. Ten minutes following pre-medication, anesthesia was induced with one of the two treatment protocols, also administered intramuscularly.[1]
-
Protocol 1 (DBK):
-
Detomidine (0.08 mg/kg)
-
Butorphanol (0.2 mg/kg)
-
Ketamine (10 mg/kg)[1]
-
-
Protocol 2 (TZ):
-
Tiletamine-Zolazepam (5 mg/kg)[1]
-
Cross-Over Study Design
A cross-over design was employed, where each pig received both anesthetic protocols at different times, with a washout period between treatments to ensure that the effects of the first protocol did not carry over to the second. The order in which the protocols were administered was randomized for each animal. This design allows each subject to serve as its own control, reducing variability and increasing the statistical power of the comparison.
Monitored Parameters
Throughout the anesthetic period, the following parameters were monitored and recorded:
-
Heart Rate (beats per minute)
-
Respiratory Rate (breaths per minute)
-
Anesthesia Score (based on posture, movement, and reaction to stimuli)
-
Arterial Blood Gas Analysis (PaO₂, PaCO₂, pH, and bicarbonate concentration)[1]
Data Presentation
The quantitative data from the comparative study are summarized in the tables below for ease of comparison.
Table 1: Anesthetic Efficacy and Duration
| Parameter | Protocol 1 (DBK) | Protocol 2 (TZ) | p-value |
| Area Under Time-Anesthesia Index Curve (AUCanindex) | 863 ± 423 | 452 ± 274 | 0.002 |
| Median Duration of Surgical Anesthesia (minutes) | 35 (range: 0-105) | 15 (range: 0-35) | 0.05 |
| Number of Pigs Not Reaching Surgical Anesthesia | 4 out of 12 | 6 out of 12 | - |
Data from Heinonen et al. (2009)[1]
Table 2: Physiological Parameters (Mean Values)
| Parameter | Protocol 1 (DBK) | Protocol 2 (TZ) | Key Observation |
| Heart Rate (beats/minute) | Lower | Higher | Statistically significant difference |
| Respiratory Rate (breaths/minute) | Similar | Similar | No significant difference |
| PaO₂ (mmHg) | Similar | Similar | No significant difference |
| PaCO₂ (mmHg) | Similar | Similar | No significant difference |
Based on findings from Heinonen et al. (2009)[1]
Mandatory Visualizations
This compound's Mechanism of Action: Dopamine Receptor Antagonism
This compound exerts its effects by blocking dopamine receptors, specifically the D1 and D2 subtypes. The diagram below illustrates the simplified signaling pathways associated with these receptors and how this compound interferes with them.
Caption: this compound's antagonistic action on D1 and D2 dopamine receptors.
Experimental Workflow for a Cross-Over Study
The following diagram illustrates the logical flow of the cross-over study design used to compare the two this compound-based anesthetic protocols.
Caption: Workflow of the randomized cross-over study design.
Discussion of Findings
The cross-over study by Heinonen et al. (2009) demonstrated that the this compound-detomidine-butorphanol-ketamine (DBK) protocol resulted in a longer duration of sedation and surgical anesthesia compared to the this compound-tiletamine-zolazepam (TZ) protocol in piglets.[1] The DBK protocol also led to a lower heart rate.[1] However, it is important to note that a considerable number of animals in both groups did not achieve a reliable plane of surgical anesthesia, suggesting that these specific dosages may be more suitable for sedation and minor procedures.[1]
Conclusion
For researchers selecting an this compound-based anesthetic protocol for swine, the combination with detomidine, butorphanol, and ketamine (DBK) appears to offer a longer duration of action than the combination with tiletamine-zolazepam (TZ) at the dosages studied. However, the reliability of achieving a deep surgical plane of anesthesia with either protocol at these doses may be a concern. The choice of protocol should be guided by the specific requirements of the experimental procedure, with careful consideration of the required depth and duration of anesthesia. The cross-over study design is a powerful tool for making such comparisons, as it minimizes the influence of individual animal variability.
References
Safety Operating Guide
Proper Disposal of Azaperone: A Guide for Laboratory Professionals
The proper disposal of Azaperone, a butyrophenone tranquilizer, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Due to its classification as a toxic substance, this compound waste must be managed as hazardous pharmaceutical waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal.
Hazard Profile and Classification
This compound is classified as acutely toxic if swallowed.[1][2] Understanding its hazard profile is the first step in ensuring safe handling and disposal. Key quantitative data related to its toxicity and transport are summarized below.
| Parameter | Value | Reference |
| Acute Toxicity (Oral) | LD50 245 mg/kg (rat) | [1] |
| UN Number | UN2811 | [1][3] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | [1] |
| Hazard Class | 6.1 (Toxic Substances) | N/A |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must adhere to local, regional, and national regulations governing hazardous pharmaceutical waste.[2][4] These regulations are often guided by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or glasses.
-
A lab coat.
-
In case of dust or aerosol generation, respiratory protection may be necessary.[3]
2. Waste Segregation: Proper segregation is critical to prevent cross-contamination and ensure compliant disposal.
-
Solid this compound Waste: Collect expired or unused pure this compound, as well as grossly contaminated items (e.g., weigh boats, contaminated wipes), in a designated, leak-proof, and clearly labeled hazardous waste container. These are often black containers for RCRA hazardous pharmaceutical waste.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Empty Containers: Containers that once held this compound must be managed appropriately. They can be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines for non-hazardous waste, or recycled if permissible.[3]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
Store waste containers in a secure, designated satellite accumulation area.[2][3] The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents and acids.[2][3]
4. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain or into any sewer system.[3][6][7] This is strictly prohibited by regulations like the EPA's Subpart P.[6][7]
-
DO NOT dispose of this compound in the regular trash.[8]
-
DO NOT incinerate this compound waste in a standard laboratory furnace. Disposal requires a licensed chemical destruction facility with controlled incineration and flue gas scrubbing capabilities.[3]
5. Final Disposal:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Your institution's Environmental Health and Safety (EHS) department will typically coordinate the pickup, transportation, and ultimate destruction of the waste via high-temperature incineration at a permitted facility.[6]
-
Ensure all documentation, such as hazardous waste manifests, is completed accurately as required by regulations.
Emergency Procedures for Spills
In the event of an this compound spill, the following steps should be taken immediately:
-
Evacuate non-essential personnel from the area.[3]
-
Ensure the area is well-ventilated.[3]
-
Remove all sources of ignition.[3]
-
Wearing appropriate PPE, contain and collect the spilled material using an inert absorbent for liquids or by carefully sweeping up solids to avoid dust formation.[3]
-
Place the collected material into a sealed, labeled hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. cpachem.com [cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. neogen.com [neogen.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Hazardous waste pharmaceuticals rulemaking [brickergraydon.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Comprehensive Safety and Handling Guide for Azaperone
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Azaperone, a butyrophenone neuroleptic agent. The following procedural steps and data are compiled to ensure user safety and proper management of this substance in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and may cause drowsiness or dizziness.[1]
Hazard Statements:
-
H311: Toxic in contact with skin.[1]
-
H336: May cause drowsiness or dizziness.[1]
-
H402: Harmful to aquatic life.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[4]
People with a known hypersensitivity to this compound should avoid any contact with the product.[5][6][7]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.[8]
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[2][8] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. | EU Directive 89/686/EEC, EN 374[2][8] |
| Respiratory Protection | For small-scale laboratory use, a half mask with a particle filter is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. | EN 143, EN 149:2001[3][8] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the procedural steps for safe handling in a laboratory environment.
Engineering Controls & Work Environment:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][8] The use of a chemical fume hood is strongly recommended to prevent the formation and inhalation of dust and aerosols.[8]
-
Emergency Equipment: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[8]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Immediately call a Poison Control Center or doctor.[2] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or symptoms persist.[9] |
| Spill | Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Use personal protective equipment, including chemical impermeable gloves. Prevent further leakage if safe to do so. Collect the spillage and place it in a suitable, closed container for disposal.[2] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2] Wear a self-contained breathing apparatus for firefighting if necessary.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE (such as gloves), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[8]
-
Disposal Regulations: Dispose of the contents and container in accordance with local, regional, and national regulations. Discharge into the environment must be avoided.[2]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound|1649-18-9|MSDS [dcchemicals.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. benchchem.com [benchchem.com]
- 9. neogen.com [neogen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
